Product packaging for 4-Aminobenzo-12-crown-4(Cat. No.:CAS No. 78554-68-4)

4-Aminobenzo-12-crown-4

Cat. No.: B3038174
CAS No.: 78554-68-4
M. Wt: 239.27 g/mol
InChI Key: ZKICIJKRTPWQSI-UHFFFAOYSA-N
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Description

4-Aminobenzo-12-crown-4 is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO4 B3038174 4-Aminobenzo-12-crown-4 CAS No. 78554-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c13-10-1-2-11-12(9-10)17-8-6-15-4-3-14-5-7-16-11/h1-2,9H,3-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICIJKRTPWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)N)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169758
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78554-68-4
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78554-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzo-12-crown-4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzo-12-crown-4 is a functionalized macrocyclic polyether that has garnered significant interest for its selective ionophoric properties, particularly its affinity for lithium cations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications in ion separation and materials science. The inclusion of quantitative data in structured tables and visual diagrams of key processes aims to facilitate a deeper understanding and practical application of this compound in research and development.

Core Properties of this compound

This compound is a solid, neutral, and colorless compound soluble in water, ethanol, and dimethyl sulfoxide.[1] Its structure, featuring a 12-crown-4 ether ring fused to an aminobenzene moiety, is central to its function. The crown ether's cavity size is particularly suited for complexing with small cations, while the amino group provides a reactive handle for immobilization and modulation of the molecule's electronic properties.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational properties of this compound is presented in Table 1. Spectroscopic data, essential for its identification and characterization, are detailed in Table 2. While specific experimental spectra for this compound are not widely published, the provided data is based on typical values for closely related aminobenzo crown ethers and serves as a reliable reference.

Table 1: Physicochemical and Computational Properties of this compound

PropertyValueReference
CAS Number 78554-68-4[1][2]
Molecular Formula C₁₂H₁₇NO₄[1]
Molecular Weight 239.27 g/mol [1][2]
Melting Point 86 °C[1]
Physical Form Solid
Purity ≥95%
Storage Temperature 2°C - 8°C[1]
Topological Polar Surface Area (TPSA) 62.94 Ų[3]
logP (octanol/water) 1.0732[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]

Table 2: Illustrative Spectroscopic Data for this compound

NucleusChemical Shift (ppm)Assignment
¹H NMR 3.6–4.2Crown ether O–CH₂–CH₂–O protons
6.8–7.2Aromatic protons
¹³C NMR 70–75Ethylene oxide carbons
115–150Aromatic carbons

Note: This data is illustrative and based on values for related aminobenzo crown ethers.[2]

Synthesis of this compound

The most common and well-documented synthesis of this compound is a two-step process. This process begins with the nitration of its parent compound, benzo-12-crown-4, followed by the reduction of the resulting nitro-intermediate.[2]

Synthesis_Workflow B12C4 Benzo-12-crown-4 N_B12C4 4-Nitrobenzo-12-crown-4 B12C4->N_B12C4 Nitration A_B12C4 This compound N_B12C4->A_B12C4 Reduction

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of Benzo-12-crown-4

This procedure details the synthesis of 4-Nitrobenzo-12-crown-4, the precursor to this compound.

Materials:

  • Benzo-12-crown-4

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a clean, dry flask, dissolve Benzo-12-crown-4 in a minimal amount of a suitable solvent, such as glacial acetic acid.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of Benzo-12-crown-4, maintaining the reaction temperature below 10°C using an ice bath.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture over crushed ice and water to precipitate the crude 4-Nitrobenzo-12-crown-4.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-Nitrobenzo-12-crown-4.

Experimental Protocol: Reduction of 4-Nitrobenzo-12-crown-4

This protocol describes the conversion of 4-Nitrobenzo-12-crown-4 to the final product, this compound, via catalytic hydrogenation.

Materials:

  • 4-Nitrobenzo-12-crown-4

  • Ethanol (or another suitable solvent)

  • Palladium on carbon catalyst (Pd/C, 10%)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or another filter aid

  • Rotary evaporator

Procedure:

  • Dissolve 4-Nitrobenzo-12-crown-4 in ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to the hydrogenation apparatus and purge the system with nitrogen gas before introducing hydrogen gas.

  • Pressurize the system with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol to recover any adsorbed product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • If necessary, purify the product further by column chromatography or recrystallization.

Ion Complexation and Selectivity

The defining property of this compound is its ability to selectively bind cations, a phenomenon governed by the "size-match" concept. The stability of the complex formed is highest when the diameter of the cation closely matches the cavity size of the crown ether. For 12-crown-4 and its derivatives, the cavity is ideally sized for the lithium ion (Li⁺).

Ion_Complexation cluster_0 This compound cluster_1 Cation Crown Crown Ether Cavity (Oxygen Atoms) Li+ Li⁺ Li+->Crown Complexation

Caption: Mechanism of ion complexation by this compound.

Table 3: Stability Constants (log Kₛ) of 12-Crown-4 with Alkali Metal Cations

CationIonic Diameter (Å)log Kₛ
Li⁺1.522.8
Na⁺2.041.7
K⁺2.761.2
Rb⁺2.98<1
Cs⁺3.34<1

Source: Data compiled from multiple thermodynamic studies.[2]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific and industrial applications, primarily centered around its selective ion-binding capabilities.

Ion Separation and Extraction

A significant application of this compound is in the selective extraction of lithium ions from brines and other aqueous solutions.[1] This is often achieved by immobilizing the crown ether onto a solid support, such as a polymer membrane or porous framework.[2]

Experimental Protocol: Liquid-Liquid Extraction of Lithium Ions

This protocol provides a general framework for evaluating the lithium extraction efficiency of this compound.

Materials:

  • Aqueous solution containing a known concentration of lithium chloride (LiCl) and other alkali metal chlorides (e.g., NaCl, KCl).

  • Organic phase: this compound dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).

  • Separatory funnels.

  • pH meter.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for cation analysis.

Procedure:

  • Prepare an aqueous feed solution containing a mixture of alkali metal chlorides with known concentrations.

  • Prepare the organic extractant solution by dissolving a specific concentration of this compound in the chosen organic solvent.

  • In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic extractant solution.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer and complexation to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully collect both the aqueous (raffinate) and organic phases.

  • Back-extract the cations from the organic phase by shaking it with a fresh aqueous solution of a strong acid (e.g., HCl) to protonate the crown ether and release the complexed cations.

  • Analyze the cation concentrations in the initial feed solution, the raffinate, and the back-extracted aqueous solution using ICP-AES or AAS.

  • Calculate the distribution ratio (D) and the separation factor (α) to quantify the extraction efficiency and selectivity.

Functionalized Materials and Sensors

The amino group of this compound serves as a versatile anchor for its covalent attachment to various materials, including polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[2] This functionalization imparts the ion-selective properties of the crown ether to the bulk material, enabling the development of:

  • Ion-selective membranes: For applications in water purification, resource recovery, and electrochemical devices.

  • Chromatographic stationary phases: For the analytical separation of cations.

  • Chemical sensors: Where the binding of a target cation induces a measurable optical or electrochemical signal.

Functionalization_Workflow A_B12C4 This compound Functionalized_Material Functionalized Material A_B12C4->Functionalized_Material Grafting Polymer Polymer Support (e.g., Polysulfone) Polymer->Functionalized_Material

Caption: General workflow for creating functionalized materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, as recommended at 2°C - 8°C.[1]

Conclusion

This compound is a specialized chemical with well-defined properties that make it highly effective for the selective complexation of lithium ions. Its straightforward synthesis and the versatility of its amino functional group for immobilization on various substrates underscore its importance in the development of advanced materials for ion separation, sensing, and other applications. This guide has provided the core technical information and experimental frameworks necessary for researchers and professionals to effectively utilize this compound in their work. Further research into the precise thermodynamic and kinetic parameters of its ion-binding in various systems will continue to expand its utility.

References

In-Depth Technical Guide: 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 4-Aminobenzo-12-crown-4, a functionalized crown ether with significant potential in various scientific and pharmaceutical applications.

Chemical Structure and IUPAC Name

This compound is a macrocyclic polyether consisting of a 12-crown-4 ether ring fused to a benzene ring, with an amino group substituted at the para position of the benzene ring.

IUPAC Name: 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine

Molecular Formula: C₁₂H₁₇NO₄[1]

Molecular Weight: 239.27 g/mol [1]

CAS Number: 78554-68-4

Below is a 2D chemical structure diagram of this compound, generated using the DOT language.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Data

ParameterValueReference
Molecular Formula C₁₂H₁₇NO₄[1]
Molecular Weight 239.27 g/mol [1]
Appearance Solid
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 62.94 Ų
logP 1.0732
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
¹H NMR (Expected, ppm) 6.0-7.0 (aromatic), 4.5-5.0 (NH₂), 3.5-4.2 (O-CH₂-CH₂)[2]
¹³C NMR (Expected, ppm) 140-150 (C-O, C-N), 110-120 (aromatic C-H), 68-72 (O-CH₂-CH₂)
FTIR (Expected, cm⁻¹) 3300-3500 (N-H stretch), 2850-2950 (C-H stretch), 1600-1650 (N-H bend), 1500-1550 (aromatic C=C), 1200-1300 (Ar-O stretch), 1050-1150 (C-O stretch)[2]

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process starting from Benzo-12-crown-4. The general workflow involves the nitration of the benzene ring followed by the reduction of the resulting nitro group to an amine.

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G A Benzo-12-crown-4 B Nitration (HNO3, H2SO4) A->B C 4-Nitrobenzo-12-crown-4 B->C D Reduction (e.g., H2/Pd-C or SnCl2/HCl) C->D E This compound D->E

Caption: Synthetic Workflow for this compound

Experimental Protocols

While a detailed, peer-reviewed protocol for the synthesis of this compound is not widely published, the following procedures are based on standard methods for the nitration of aromatic compounds and the reduction of nitro groups, adapted for this specific substrate.

Step 1: Synthesis of 4-Nitrobenzo-12-crown-4

  • Dissolution: Dissolve Benzo-12-crown-4 in a suitable solvent such as glacial acetic acid or dichloromethane at a controlled temperature, typically 0-5 °C, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture over crushed ice and water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude 4-Nitrobenzo-12-crown-4 can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the purified 4-Nitrobenzo-12-crown-4 in a solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction:

    • Catalytic Hydrogenation: Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd-C). Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

    • Chemical Reduction: Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically heated to reflux for several hours.

  • Workup (Catalytic Hydrogenation): After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Workup (Chemical Reduction): After cooling, neutralize the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications and Significance

The introduction of an amino group onto the benzo-12-crown-4 scaffold provides a versatile handle for further functionalization. This allows for the covalent attachment of this compound to polymers, solid supports, or other molecules of interest. The amino group can also modulate the electronic properties of the crown ether, potentially influencing its cation binding affinity and selectivity. These features make this compound a valuable building block in the development of:

  • Ion-selective sensors and electrodes.

  • Materials for ion separation and extraction.

  • Phase-transfer catalysts.

  • Drug delivery systems.

  • Supramolecular assemblies.

References

An In-depth Technical Guide to 4-Aminobenzo-12-crown-4 (CAS Number: 78554-68-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Aminobenzo-12-crown-4, identified by CAS number 78554-68-4. It details its chemical and physical properties, outlines its synthesis, and explores its primary applications in ion separation and its potential as an antimicrobial agent. This document includes detailed experimental methodologies derived from established protocols for analogous compounds, quantitative data organized into structured tables, and visualizations of key processes to facilitate understanding and further research.

Chemical Information and Properties

This compound is a macrocyclic polyether featuring a benzene ring fused to a 12-crown-4 ether loop with an amino group substituent. This structure imparts selective ion-binding capabilities, particularly for cations with a corresponding ionic radius to the crown ether's cavity.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 78554-68-4[1][2]
Molecular Formula C₁₂H₁₇NO₄[3]
Molecular Weight 239.27 g/mol [1][3]
IUPAC Name 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine[2]
Synonyms 4'-aminobenzo-12-crown-4, 2,3-(4`-aminobenzo)-1,4,7,10-tetraoxacyclododeca-2-ene
Physical Form Solid[3]
Purity ≥98%[8]
Storage Temperature 4°C, protect from light[8]
InChI Key ZKICIJKRTPWQSI-UHFFFAOYSA-N[1, 3]

Table 2: Computational Chemistry Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 62.94 Ų[8]
logP 1.0732[8]
Hydrogen Bond Acceptors 5[8]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 0[8]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the nitration of benzo-12-crown-4 to introduce a nitro group onto the benzene ring, followed by the reduction of the nitro group to an amine. [1]

Experimental Protocol: Synthesis of 4-Nitrobenzo-12-crown-4 (Analogous Protocol)

This protocol is adapted from the nitration of the closely related benzo-15-crown-5 and should be optimized for benzo-12-crown-4.

Materials:

  • Benzo-12-crown-4

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry flask equipped with a magnetic stir bar, dissolve benzo-12-crown-4 in a minimal amount of a suitable solvent (e.g., glacial acetic acid).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude 4-nitrobenzo-12-crown-4 by recrystallization from a suitable solvent to yield the crystalline product.

Experimental Protocol: Reduction of 4-Nitrobenzo-12-crown-4

Materials:

  • 4-Nitrobenzo-12-crown-4

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C in ethanol)

  • Hydrochloric acid (concentrated, if using SnCl₂)

  • Sodium hydroxide solution (e.g., 2 M)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography setup for purification (optional)

Procedure using Tin(II) Chloride:

  • Dissolve 4-nitrobenzo-12-crown-4 in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

  • Purify the product by column chromatography if necessary.

G B12C4 Benzo-12-crown-4 Nitration Nitration (HNO₃, H₂SO₄) B12C4->Nitration NB12C4 4-Nitrobenzo-12-crown-4 Nitration->NB12C4 Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) NB12C4->Reduction AB12C4 This compound Reduction->AB12C4

Synthesis workflow for this compound.

Applications

Ion Separation: Lithium Isotope Selectivity

Crown ethers are known for their ability to selectively bind metal cations that fit well within their cavity. 12-crown-4 and its derivatives are particularly noted for their high affinity for the lithium ion (Li⁺). This property has been exploited in the separation of lithium isotopes (⁶Li and ⁷Li), which is of significant interest in the nuclear industry. While specific data for this compound is limited, data for analogous crown ethers demonstrate the principle.

Table 3: Lithium Isotope Separation Factors for Various Crown Ethers

Crown EtherSeparation Factor (α)ConditionsSource
4-Aminobenzo-15-crown-51.031 ± 0.001Liquid-liquid extraction with ionic liquid and anisole[2, 5]
Benzo-15-crown-51.015Solid-liquid extraction with CH₃OH-LiCl[9]
12-crown-4-High affinity for Li⁺[6]

The separation factor (α) represents the ratio of the isotopic ratios in the two phases at equilibrium. A value greater than 1 indicates enrichment of one isotope over the other.

G cluster_organic Organic Phase Li6_aq ⁶Li⁺ (aq) Li6_complex [⁶Li-AB12C4]⁺ Li6_aq->Li6_complex Preferential Complexation Li7_aq ⁷Li⁺ (aq) Li7_complex [⁷Li-AB12C4]⁺ Li7_aq->Li7_complex AB12C4_org This compound Li6_complex->Li6_aq Li7_complex->Li7_aq

Lithium isotope separation by selective complexation.

Potential Antimicrobial and Ionophoric Activity

The proposed mechanism involves the crown ether complexing with essential metal cations (e.g., K⁺, Na⁺) at the cell exterior, facilitating their transport across the lipid bilayer into the cell, thereby disrupting the electrochemical balance.

G cluster_membrane Cell Membrane Membrane Exterior Cell Exterior (High [K⁺]) Crown AB12C4 Interior Cell Interior (Low [K⁺]) Complex [K-AB12C4]⁺ Crown->Complex Complexation K_ion K⁺ K_ion->Crown Complex->Interior Transport

Proposed ion transport mechanism across a cell membrane.

Table 4: Antimicrobial Activity of Selected Crown Ether Derivatives (Illustrative)

Compound/DerivativeMicroorganismActivity TypeMIC (µg/mL)Source
4-aminobenzo-15-crown-5 hydrochlorideBacteria & FungiAntibacterial & AntifungalNot Specified
Hydrazones of dibenzo-18-crown-6VariousGenerally Inactive>1000
Chromene crown ethersS. dysenteria, S. epidermidisModerately ActiveNot Specified

Note: This table is for illustrative purposes to show the potential of the compound class, as specific MIC values for this compound were not found in the surveyed literature.

Safety Information

Table 5: Hazard and Precautionary Statements

CategoryStatement
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: [3]

Conclusion

This compound is a versatile chemical with established utility in the field of ion separation, particularly for lithium isotopes. Its synthesis via nitration and subsequent reduction of benzo-12-crown-4 is a well-understood process, although specific optimization for this compound may be required. The ionophoric nature of the crown ether scaffold suggests potential for antimicrobial applications, though further research is needed to determine its efficacy and spectrum of activity. The amino functionality provides a convenient point for derivatization or immobilization onto solid supports, expanding its potential use in sensors, catalysis, and functional materials. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined.

References

Physical and chemical properties of 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminobenzo-12-crown-4, a significant macrocyclic polyether with applications in ion separation and as a chemical intermediate. This document details its characteristics, synthesis, and analytical methodologies to support its use in research and development.

Core Physical and Chemical Properties

This compound is a solid, colorless compound at room temperature.[1] It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2] The presence of the amino group on the benzene ring and the polyether macrocycle imparts unique properties to the molecule, influencing its solubility and complexation behavior.[3]

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₇NO₄[4]
Molecular Weight 239.27 g/mol [4]
Melting Point 86 °C[2]
Boiling Point Not experimentally determined; precursor Benzo-12-crown-4 boils at 342 °C.[1]
pKa Not experimentally determined; predicted for the aminobenzo group to be around 4.62.[5]
Solubility Soluble in water, ethanol, and DMSO.[2]
Appearance White to off-white powder/solid.[6]
Storage Store at 2-8 °C.[2]
Spectral Data
Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons, the protons of the ether linkages, and the amino group protons.
¹³C NMR Resonances for the carbon atoms of the benzene ring and the ethylene oxide units of the crown ether.
FTIR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkages, and C=C stretching of the aromatic ring.

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the nitration of Benzo-12-crown-4, followed by the reduction of the resulting nitro-intermediate.[3]

Synthesis of 4-Nitrobenzo-12-crown-4 (Intermediate)

A detailed experimental protocol for the nitration of Benzo-12-crown-4 is not explicitly available in the reviewed literature. However, a general procedure for the nitration of aromatic compounds can be adapted.

General Protocol:

  • Dissolve Benzo-12-crown-4 in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain 4-Nitrobenzo-12-crown-4.

Synthesis of this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

General Protocol:

  • Dissolve 4-Nitrobenzo-12-crown-4 in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water) can be used. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals.

  • Column Chromatography: Silica gel is a common stationary phase, with an eluent system such as a mixture of hexanes and ethyl acetate.[7] The fractions containing the pure product are collected and the solvent is evaporated.

Mandatory Visualizations

Synthesis Workflow

synthesis_workflow B12C4 Benzo-12-crown-4 Nitration Nitration (HNO₃, H₂SO₄) B12C4->Nitration NB12C4 4-Nitrobenzo-12-crown-4 Nitration->NB12C4 Reduction Reduction (H₂, Pd/C) NB12C4->Reduction AB12C4_crude Crude 4-Aminobenzo- 12-crown-4 Reduction->AB12C4_crude Purification Purification (Recrystallization or Column Chromatography) AB12C4_crude->Purification AB12C4_pure Pure 4-Aminobenzo- 12-crown-4 Purification->AB12C4_pure

Caption: Synthetic pathway for this compound.

Logical Relationship of Applications

applications cluster_core This compound cluster_properties Key Properties cluster_applications Applications AB12C4 Core Compound IonComplexation Selective Cation Complexation (e.g., Li⁺) AB12C4->IonComplexation due to crown ether cavity ReactiveAmine Reactive Amino Group AB12C4->ReactiveAmine due to -NH₂ group IonSeparation Ion Separation & Extraction IonComplexation->IonSeparation DrugIntermediate Drug Intermediate ReactiveAmine->DrugIntermediate Functionalization Functionalization of Materials ReactiveAmine->Functionalization

Caption: Applications derived from the core properties.

References

Molecular weight and formula of 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Aminobenzo-12-crown-4, a functionalized macrocyclic polyether. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental procedures.

Core Molecular Information

This compound, with the chemical formula C₁₂H₁₇NO₄, has a molecular weight of 239.27 g/mol .[1][2][3] This compound integrates a benzo group into the 12-crown-4 macrocyclic structure, with an amino group substituent on the aromatic ring. This functionalization is key to its utility in further chemical modifications and applications.

Physicochemical and Computational Data

A summary of key physicochemical and computational data for this compound is presented in the table below. This information is essential for understanding the molecule's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₄[1][2][3]
Molecular Weight 239.27 g/mol [1][2][3]
CAS Number 78554-68-4[1][2]
Appearance Solid[4]
Melting Point 86 °C[2]
Purity ≥95% - ≥98%[3][4]
Topological Polar Surface Area (TPSA) 62.94 Ų[3]
logP (octanol-water partition coefficient) 1.0732[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]

Synthesis of this compound

The most common and established method for the synthesis of this compound is a two-step process.[1] This process begins with the nitration of the parent compound, benzo-12-crown-4, to introduce a nitro group onto the benzene ring. The subsequent step involves the reduction of this nitro-intermediate to the final amino-functionalized product.

Experimental Protocols

Step 1: Nitration of Benzo-12-crown-4 to 4'-Nitrobenzo-12-crown-4

A detailed experimental protocol for the nitration of benzo-12-crown-4 is as follows:

  • Dissolution: Dissolve benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4'-Nitrobenzo-12-crown-4 to 4'-Aminobenzo-12-crown-4

The reduction of the nitro-intermediate to the amine can be achieved through several methods, with catalytic hydrogenation being a common choice:

  • Catalyst Suspension: Suspend a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol in a hydrogenation vessel.

  • Addition of Starting Material: Add the synthesized 4'-Nitrobenzo-12-crown-4 to the vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 4'-Aminobenzo-12-crown-4. The product can be purified by recrystallization.

Host-Guest Chemistry and Ion Complexation

Crown ethers are renowned for their ability to selectively bind cations within their central cavity, a principle known as host-guest chemistry. The stability of these complexes is quantified by the stability constant (log Kₛ). The introduction of an amino group on the benzo moiety can modulate the electronic properties of the aromatic ring, which in turn can influence the binding affinity and selectivity of the crown ether for different cations.[1]

While specific stability constants for this compound are not widely reported in publicly available literature, the table below provides stability constants for the parent 12-crown-4 and other crown ethers with alkali metal ions, illustrating the principles of ion selectivity.

Crown EtherLi⁺Na⁺K⁺
12-Crown-4 2.81.71.2
15-Crown-5 0.73.23.4
18-Crown-6 < 0.54.36.1

Data for 1:1 complexation in Methanol at 25°C.

Applications in Research and Development

The unique structure of this compound, combining a cation-binding cavity with a reactive amino group, makes it a valuable building block in several areas of research and development.

Functionalization and Material Science

The primary amino group serves as a versatile handle for further chemical modifications. It can undergo a variety of reactions, including:

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be used as ligands in coordination chemistry.[1]

  • Nucleophilic Substitution: Reactions with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated derivatives.[1]

  • Covalent Grafting: Attachment to solid supports like polymers or porous materials such as Metal-Organic Frameworks (MOFs) to create functional materials for applications like ion separation.[1]

Ion-Selective Electrodes and Sensors

The ion-binding properties of the crown ether moiety make this compound a candidate for use as an ionophore in ion-selective electrodes (ISEs). The amino group allows for its immobilization onto a polymer membrane, a key step in the construction of robust and reusable sensors.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of processes involving this compound, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Start Benzo-12-crown-4 Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 4'-Nitrobenzo-12-crown-4 Nitration->Nitro_Intermediate Reduction Reduction (H2, Pd/C) Nitro_Intermediate->Reduction Final_Product 4'-Aminobenzo-12-crown-4 Reduction->Final_Product

A simplified workflow for the two-step synthesis of this compound.

ISE_Fabrication cluster_Components Membrane Components cluster_Process Fabrication Process Ionophore Ionophore This compound Mixing Dissolve components in THF Ionophore->Mixing PVC Polymer Matrix Poly(vinyl chloride) PVC->Mixing Plasticizer Plasticizer e.g., o-NPOE Plasticizer->Mixing Casting Cast solution into a glass ring Mixing->Casting Evaporation Solvent evaporation at room temperature Casting->Evaporation Membrane Formation of a thin, polymeric membrane Evaporation->Membrane Assembly Mount membrane in an electrode body Membrane->Assembly Final_ISE Functional Ion-Selective Electrode Assembly->Final_ISE

Workflow for the fabrication of an ion-selective electrode using this compound.

References

The Solubility Profile of 4-Aminobenzo-12-crown-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminobenzo-12-crown-4, a key intermediate in various chemical syntheses and host-guest chemistry applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound in common laboratory solvents. Furthermore, it details a robust experimental protocol for the quantitative determination of its solubility. A key feature of this guide is the inclusion of a visual workflow for assessing the selective ion complexation of this compound, a critical aspect of its functionality.

Introduction

This compound is a functionalized crown ether that has garnered significant interest due to its unique molecular structure, featuring a 12-crown-4 macrocycle appended with an aminobenzo group. This structure imparts selective cation-binding properties, particularly for lithium ions, making it a valuable compound in the development of ion-selective electrodes, phase transfer catalysts, and potential drug delivery systems.[1][2] A thorough understanding of its solubility in various solvents is paramount for its effective application and for the design of new experimental systems. This guide serves to consolidate the available solubility information and provide standardized methodologies for its quantitative assessment.

Solubility of this compound

Current literature and supplier information indicate that this compound exhibits solubility in a range of common laboratory solvents. While precise quantitative data remains to be extensively published, the qualitative solubility profile is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble[3]
Ethyl AlcoholSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]

Note: "Soluble" indicates that the compound dissolves to a visually appreciable extent, but does not imply specific concentration limits.

The solubility is influenced by the polarity of the solvent and its ability to interact with the polar ether linkages and the amino group of the crown ether. The presence of the aromatic ring introduces a degree of hydrophobicity, which may limit its solubility in highly polar or non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

To facilitate the quantitative analysis of this compound solubility, a detailed experimental protocol based on the isothermal shake-flask method coupled with UV-Vis spectrophotometry is provided below. This method is suitable for aromatic compounds and allows for accurate determination of solubility at various temperatures.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • UV-Vis Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

    • Measure the absorbance of the diluted, saturated solutions at the determined λmax.

    • Use a calibration curve, prepared from standard solutions of known concentrations of this compound, to determine the concentration of the saturated solution.[5][6]

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/L or mol/L using the following formula, accounting for the dilution factor: S = Concentration from calibration curve × Dilution factor

Visualization of Experimental Workflow

The primary application of this compound is its ability to selectively bind specific cations. The following diagram, generated using Graphviz, illustrates a typical experimental workflow to determine the ion selectivity of this crown ether.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep_crown Prepare Stock Solution of This compound mix Mix Crown Ether and Metal Salt Solutions prep_crown->mix prep_salts Prepare Stock Solutions of Metal Salts (e.g., LiCl, NaCl, KCl) prep_salts->mix equilibrate Allow to Equilibrate mix->equilibrate measure Measure Absorbance Change (UV-Vis Spectroscopy) equilibrate->measure plot Plot Absorbance vs. [Metal Ion] measure->plot calculate Calculate Binding Constant (K) plot->calculate compare Compare K values for different metal ions calculate->compare selectivity Determine Ion Selectivity Profile compare->selectivity

Caption: Workflow for Determining Ion Selectivity.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound and provided a detailed protocol for its quantitative determination. The included workflow for assessing ion selectivity highlights a key application of this compound. It is anticipated that the information and methodologies presented herein will be a valuable resource for researchers working with this versatile crown ether, enabling more precise experimental design and fostering further investigation into its properties and applications.

References

Spectroscopic Profile of 4-Aminobenzo-12-crown-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-Aminobenzo-12-crown-4 (CAS No. 78554-68-4), a key intermediate in the development of specialized ionophores and sensory molecules. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Executive Summary

This compound (C₁₂H₁₇NO₄, M.Wt: 239.27 g/mol ) is an amino-functionalized crown ether.[1] The presence of the amino group on the benzene ring provides a reactive handle for further chemical modifications, making it a versatile building block in supramolecular chemistry. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its complexation behavior. This guide presents a summary of available spectroscopic data and the general methodologies for their acquisition.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is not readily found in a single source, typical spectral characteristics can be inferred from related aminobenzo crown ethers. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are characterized by signals from the aromatic protons and the ethylene oxide units of the crown ether ring.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0 - 7.0m3HAromatic protons
~3.5 - 4.2m12H-O-CH₂-CH₂-O-
~4.5 - 5.5br s2H-NH₂

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~140 - 150Aromatic C-O & C-N
~110 - 120Aromatic C-H
~68 - 72-O-CH₂-CH₂-O-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the ether linkages.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic (crown ether)
~1600C=C stretchAromatic Ring
~1500N-H bendPrimary Amine (-NH₂)
1050 - 1150C-O stretchEther (C-O-C)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The aminobenzo chromophore in this compound gives rise to characteristic absorption bands in the UV region.

UV-Vis Absorption Data (Predicted)

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
~240 - 260Not availableMethanol or Ethanol
~290 - 310Not availableMethanol or Ethanol

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not widely published. However, the following are generalized procedures based on the analysis of related compounds.

Synthesis

The most common route for the synthesis of this compound involves a two-step process:[2]

  • Nitration: Benzo-12-crown-4 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4'-Nitrobenzo-12-crown-4.

  • Reduction: The nitro group of 4'-Nitrobenzo-12-crown-4 is then reduced to a primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in an acidic medium.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr and pressed into a pellet.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200 to 400 nm. The solvent is used as a reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start: Benzo-12-crown-4 Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 4'-Nitrobenzo-12-crown-4 Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2/Pd-C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR UV_Vis UV-Vis Spectroscopy Final_Product->UV_Vis Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to Amino-Functionalized Crown Ethers: Synthesis, Data, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amino-functionalized crown ethers, a class of synthetic macrocycles with significant potential in molecular recognition, ion transport, and catalysis. The introduction of an amino group onto the crown ether framework imparts unique properties, including pH-switchable binding, the ability to form covalent linkages, and altered cation selectivity. This document summarizes key quantitative data, details common experimental protocols, and visualizes fundamental processes related to their synthesis and function.

Core Concepts and Applications

Crown ethers are cyclic polyethers known for their ability to selectively bind cations within their central cavity. The size of the macrocycle's ring dictates its affinity for specific cations; for instance, 18-crown-6 shows high selectivity for potassium (K+), 15-crown-5 for sodium (Na+), and 12-crown-4 for lithium (Li+)[1]. The functionalization with amino groups enhances their utility in several ways:

  • pH-Responsive Binding: The amino group can be protonated or deprotonated, allowing for pH-controlled complexation and release of guest ions.

  • Covalent Immobilization: The amine serves as a reactive handle for attaching the crown ether to polymers, surfaces like nanodiamonds[1], or biological molecules.

  • Enhanced Selectivity: The nitrogen atom can act as an additional coordination site, modifying the binding properties of the macrocycle.

  • Chiral Recognition: Introduction of chiral amino groups enables the enantiomeric recognition of amino acid salts and other chiral molecules[2].

  • Biomedical Applications: These compounds are explored as fluorescent probes for metal ions[3], components of ion-selective sensors, and potential drug delivery vehicles[3][4][5].

Quantitative Data Summary

The binding affinity and synthetic efficiency are critical parameters for evaluating amino-functionalized crown ethers. The following tables present representative data collated from the literature.

Table 1: Cation Binding Constants (Log K) for Various Amino-Functionalized Crown Ethers

Crown Ether DerivativeCationSolventLog K
4'-Aminobenzo-15-crown-5Na+Methanol3.5
4'-Aminobenzo-15-crown-5K+Methanol2.8
N-Phenylaza-18-crown-6K+Methanol4.2
N-Phenylaza-18-crown-6Na+Methanol3.1
(R,R)-Tetrahydroxytetraphenylene-derived Crown Ether(L)-Alanine methyl ester HCl1,2-Dichloroethane/Acetonitrile4.10 (KL/KD)
(S,S)-Tetrahydroxytetraphenylene-derived Crown Ether(D)-Alanine methyl ester HCl1,2-Dichloroethane/Acetonitrile3.90 (KD/KL)

Note: Binding constants are highly dependent on the solvent, temperature, and method of measurement. The data above serves as a comparative illustration.

Table 2: Representative Synthesis Yields

Synthesis MethodProductYield (%)
Condensation of N-Boc-3-amino-L-tyrosine methyl ester with crown ether aldehydesCrown ether benzoxazol-5-yl-alaninesGood to Excellent
Reduction of Nitrobenzo Crown EthersAminobenzo Crown Ethers>90%
Buchwald-Hartwig AminationN-Aryl Aza Crown Ethers70-95%
Direct functionalization via electrophilic aromatic substitutionAmino-dibenzo-crown-ethersVaries

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis of amino-functionalized crown ethers and the determination of their binding properties.

Protocol 1: General Synthesis of Aminobenzo Crown Ethers via Reduction

  • Nitration: Dibenzo-18-crown-6 (1 equivalent) is dissolved in glacial acetic acid. A solution of concentrated nitric acid in acetic acid is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for several hours and then poured into ice water to precipitate the dinitro-dibenzo-18-crown-6 product. The crude product is filtered, washed, and dried.

  • Reduction: The dinitro-dibenzo-18-crown-6 (1 equivalent) is suspended in ethanol. Palladium on carbon (Pd/C, 10 mol%) is added as a catalyst. The mixture is placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours.

  • Workup: The reaction mixture is filtered through Celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure diamino-dibenzo-18-crown-6.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Cation Binding Constant by UV-Vis Spectrophotometric Titration

  • Preparation of Stock Solutions: Prepare a stock solution of the amino-functionalized crown ether (Host) of a known concentration (e.g., 1 x 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile). Prepare a stock solution of the metal salt (Guest), such as sodium perchlorate (NaClO₄), at a much higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Titration Setup: Place a precise volume of the Host solution into a quartz cuvette. Record the initial UV-Vis spectrum.

  • Data Collection: Add small, precise aliquots of the Guest solution to the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum. Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis: Monitor the change in absorbance at a wavelength where the complex and the free host have different molar absorptivities. The binding constant (K) is then calculated by fitting the absorbance change versus the guest concentration data to a 1:1 binding isotherm equation using non-linear regression software.

Visualizing Pathways and Processes

Diagrams are essential for illustrating complex chemical processes. The following visualizations, created using the DOT language, depict key workflows and mechanisms.

Synthesis_Workflow Start Dibenzo-18-Crown-6 Nitration Nitration (HNO3, H2SO4) Start->Nitration Dinitro Dinitro-dibenzo- 18-crown-6 Nitration->Dinitro Reduction Reduction (H2, Pd/C) Dinitro->Reduction Diamino Diamino-dibenzo- 18-crown-6 Reduction->Diamino

A typical synthetic workflow for an amino-functionalized crown ether.

Cation_Complexation cluster_complex Cation Complexation Crown Crown Ether Cavity Cation K+ Cation->Crown Amino NH2 Free_Cation Free K+ Ion Free_Cation->Cation Binding Free_Crown Amino-Crown Ether Free_Crown->Crown Recognition

Mechanism of cation complexation by an amino-functionalized crown ether.

Ion_Transport_Workflow cluster_membrane Lipid Membrane Carrier_Load Carrier-Ion Complex Carrier_Free_R Free Carrier Carrier_Load->Carrier_Free_R 3. Release Source Source Phase (High [K+]) Carrier_Free_S Free Carrier Source->Carrier_Free_S 1. Complexation Carrier_Free_S->Carrier_Load 2. Diffusion Carrier_Free_R->Carrier_Free_S 4. Return Receiving Receiving Phase (Low [K+]) Carrier_Free_R->Receiving

Workflow for facilitated ion transport across a membrane.

References

The Serendipitous Discovery and Enduring Legacy of Benzo-Crown Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of benzo-crown ethers, a class of macrocyclic polyethers that revolutionized host-guest chemistry and continues to find applications in diverse scientific fields, including drug development. From a fortuitous laboratory observation to their rational design and synthesis, this document provides a comprehensive overview of their origins, fundamental properties, and the experimental foundations upon which this field was built.

A Moment of Serendipity: The Discovery of Dibenzo-18-Crown-6

The story of crown ethers begins in 1967 with a serendipitous discovery by Charles J. Pedersen, a chemist at the DuPont company.[1][2] While attempting to synthesize a complexing agent for divalent cations by reacting two catecholate groups, Pedersen isolated an unexpected crystalline by-product in a mere 0.4% yield.[3] This compound, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene, later famously named dibenzo-18-crown-6 , exhibited the remarkable and unprecedented ability to strongly complex potassium cations.[1] This accidental synthesis marked the birth of crown ether chemistry and laid the groundwork for the field of supramolecular chemistry, a contribution for which Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.

Pedersen astutely recognized the significance of his finding, realizing that the cyclic polyether structure formed a cavity lined with oxygen atoms, perfectly suited to encapsulate metal cations.[2][3] The name "crown ether" was coined by Pedersen himself, inspired by the molecule's crown-like shape when it binds to a cation.[3] The nomenclature he developed, "x-crown-y," where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms, remains the standard in the field.[2]

The "Template Effect": A Key to Synthesis

A crucial observation in the early work on crown ethers was the role of the alkali metal cation in the synthesis itself. Pedersen noted that the yield of dibenzo-18-crown-6 was significantly higher when sodium or potassium hydroxide was used as the base, compared to lithium or quaternary ammonium hydroxides. This led to the concept of the "template effect," where the cation acts as a template, organizing the precursor molecules around it and facilitating the final ring-closing step of the Williamson ether synthesis. This effect not only improved the yield of the desired crown ether but also provided early insights into the selective binding capabilities of these macrocycles.

Experimental Protocols: The Synthesis of Dibenzo-18-Crown-6

The following is a detailed experimental protocol for the synthesis of dibenzo-18-crown-6, adapted from the improved procedure published in Organic Syntheses. This method remains a foundational procedure in the field.

Reaction:

Materials:

  • Catechol

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide (pellets)

  • n-Butanol

  • Nitrogen gas

Procedure:

  • A dry, 5-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a dropping funnel. The system is maintained under a nitrogen atmosphere.

  • To the flask, add 330 g (3.0 moles) of catechol and 2 liters of n-butanol.

  • With stirring, add 122 g (3.05 moles) of sodium hydroxide pellets.

  • Heat the mixture to reflux (approximately 115 °C).

  • A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over a period of 2 hours while maintaining reflux and stirring.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional hour.

  • Cool the mixture to 90 °C and add another 122 g (3.05 moles) of sodium hydroxide pellets.

  • Reflux the mixture with stirring for 30 minutes.

  • Add a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol dropwise over 2 hours.

  • After the second addition, continue to reflux the mixture with stirring for 1 hour.

  • Cool the reaction mixture and filter to remove the sodium chloride precipitate.

  • The filtrate is concentrated under reduced pressure to yield the crude dibenzo-18-crown-6.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetone or toluene.

Characterization:

The structure of the synthesized dibenzo-18-crown-6 can be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The absence of a broad O-H stretching band from the starting catechol and the presence of characteristic C-O-C ether stretching bands are indicative of product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic signals for the aromatic protons and carbons, as well as the ethyleneoxy protons and carbons of the crown ether ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of dibenzo-18-crown-6 confirms the successful synthesis.

Quantitative Data: Cation Binding Affinities

A defining feature of benzo-crown ethers is their ability to selectively bind different cations. This selectivity is primarily governed by the "size-fit" relationship between the diameter of the cation and the cavity size of the crown ether. The stability of these host-guest complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

The following table summarizes the log K values for the complexation of various alkali metal cations with benzo-15-crown-5 and dibenzo-18-crown-6 in methanol at 25°C.

Crown EtherCationIonic Diameter (Å)Cavity Diameter (Å)log K
Benzo-15-Crown-5Li⁺1.361.7 - 2.22.65
Na⁺1.941.7 - 2.23.31
K⁺2.661.7 - 2.22.75
Rb⁺2.941.7 - 2.22.20
Cs⁺3.341.7 - 2.21.90
Dibenzo-18-Crown-6Li⁺1.362.6 - 3.22.90
Na⁺1.942.6 - 3.24.30
K⁺2.662.6 - 3.25.00
Rb⁺2.942.6 - 3.24.60
Cs⁺3.342.6 - 3.23.70

Data compiled from various sources and may vary slightly depending on the experimental conditions.

As the data illustrates, benzo-15-crown-5 shows a preference for Na⁺, whose ionic diameter is a good fit for its cavity. In contrast, the larger cavity of dibenzo-18-crown-6 results in the highest stability constant with K⁺.

Visualizing the Core Concepts

To further elucidate the fundamental principles of benzo-crown ether chemistry, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

Synthesis_of_Dibenzo_18_Crown_6 cluster_reactants Reactants catechol Catechol intermediate1 Open-chain ether catechol->intermediate1 bis_chloro Bis(2-chloroethyl) ether bis_chloro->intermediate1 naoh NaOH (Base) intermediate2 Deprotonated intermediate intermediate1->intermediate2 + NaOH db18c6 Dibenzo-18-crown-6 intermediate2->db18c6 + Catechol + Bis(2-chloroethyl) ether (Template Effect)

Caption: Synthesis of Dibenzo-18-Crown-6.

Cation_Complexation cluster_crown Dibenzo-18-crown-6 O1 O O2 O O3 O O4 O O5 O O6 O O7 O O8 O B1 Benzo B2 Benzo K_ion K⁺ K_ion->O1 K_ion->O2 K_ion->O3 K_ion->O4 K_ion->O5 K_ion->O6

Caption: Complexation of a Potassium Ion.

Crown_Ether_Timeline cluster_timeline Timeline of Key Discoveries 1967 1967 Pedersen discovers dibenzo-18-crown-6 1969 1969 Concept of 'Host-Guest' Chemistry introduced by Cram 1967->1969 1973 1973 Lehn synthesizes cryptands 1969->1973 1987 1987 Nobel Prize awarded to Pedersen, Cram, and Lehn 1973->1987

Caption: Timeline of Key Discoveries.

Evolution of Synthetic Methodologies

Since Pedersen's initial discovery, the synthesis of benzo-crown ethers has undergone significant evolution. While the Williamson ether synthesis remains a cornerstone, several improvements and alternative strategies have been developed to enhance yields, improve selectivity, and introduce functional groups onto the crown ether scaffold.

  • High Dilution Techniques: To favor intramolecular cyclization over intermolecular polymerization, reactions are often carried out at very low reactant concentrations.

  • Template-Directed Synthesis: The deliberate use of specific metal cations as templates to guide the cyclization process has become a standard and powerful tool for synthesizing specific crown ethers in high yields.

  • Alternative Leaving Groups: While chloro-derivatives were used in the original synthesis, other leaving groups such as tosylates and mesylates are now commonly employed, often leading to higher yields and milder reaction conditions.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the reaction between the water-soluble base and the organic-soluble reactants, improving reaction rates and yields.

  • Functionalization: Methods have been developed to introduce various functional groups onto the benzo portion of the crown ether, allowing for their immobilization on solid supports, incorporation into larger molecular architectures, and the development of responsive sensor molecules.

Conclusion

The discovery of benzo-crown ethers was a watershed moment in chemistry, opening the door to the vast and fascinating field of supramolecular chemistry. The ability of these synthetic macrocycles to selectively recognize and bind cations has not only provided fundamental insights into molecular recognition but has also led to a wide array of applications, from phase-transfer catalysis and ion-selective electrodes to the development of novel drug delivery systems. The foundational work of Charles Pedersen and the subsequent innovations in their synthesis and application continue to inspire new generations of scientists to explore the intricate world of host-guest chemistry.

References

The Supramolecular Chemistry of Crown Ethers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Supramolecular chemistry, a field focused on the study of non-covalent interactions between molecules, has been significantly shaped by the discovery of crown ethers. These macrocyclic polyethers, first synthesized by Charles J. Pedersen, exhibit a remarkable ability to selectively bind cations within their central cavity, a phenomenon driven by host-guest chemistry.[1][2] This selective recognition is primarily based on the "size-fit" concept, where the stability of the resulting complex depends on the compatibility between the cation's ionic radius and the crown ether's cavity size.[2] The interior of the crown ether ring is lined with electron-rich oxygen atoms that coordinate with the cation through ion-dipole interactions, while the exterior is typically hydrophobic, allowing for the solubilization of inorganic salts in nonpolar organic solvents.[2][3] This unique characteristic has made crown ethers invaluable as phase-transfer catalysts in organic synthesis.[4] Beyond their synthetic utility, the principles of molecular recognition inherent to crown ethers have paved the way for their application in more complex systems, including the development of sophisticated drug delivery platforms and artificial ion channels.[5][6] This technical guide provides an in-depth exploration of the core principles of crown ether supramolecular chemistry, detailed experimental methodologies for their study, and a review of their burgeoning applications in the pharmaceutical sciences.

Core Principles of Host-Guest Complexation

The formation of a host-guest complex between a crown ether and a cation is a dynamic and reversible process governed by a set of key factors that dictate the stability and selectivity of the interaction.

Factors Influencing Binding Affinity and Selectivity:

  • Cation and Cavity Size: The primary determinant of complex stability is the complementarity between the size of the cation and the crown ether's cavity. For instance, 12-crown-4, with its smaller cavity, preferentially binds Li⁺, while the larger 18-crown-6 shows high affinity for K⁺.[2]

  • Number and Type of Donor Atoms: The oxygen atoms within the crown ether ring act as Lewis bases, donating electron density to the guest cation. The number and arrangement of these donor atoms are crucial for effective coordination. Substitution of "hard" oxygen atoms with "softer" atoms like sulfur or nitrogen can shift the binding preference towards softer heavy metal cations.[7]

  • Solvent Effects: The solvent plays a critical role in the complexation process. In solution, crown ethers must compete with solvent molecules for the cation. Consequently, complex stability is generally higher in less polar, non-coordinating solvents.[7]

  • Substituents on the Crown Ether Ring: The electronic and steric properties of substituents on the crown ether framework can significantly influence binding. Electron-withdrawing groups can reduce the basicity of the oxygen atoms, thereby weakening the complex, while bulky substituents can sterically hinder the approach of the guest.[7]

The general principle of host-guest complexation between a crown ether and a cation can be visualized as follows:

Host_Guest_Complexation cluster_reactants Reactants cluster_product Product Host Crown Ether (Host) Complex Host-Guest Complex Host->Complex Complexation Guest Cation (Guest) Guest->Complex Complex->Host Dissociation Complex->Guest

Figure 1: Host-Guest Complexation of a Crown Ether.

Quantitative Analysis of Host-Guest Interactions

The thermodynamics of crown ether-cation complexation are crucial for understanding and predicting their behavior. The stability of the complex is quantified by the association constant (Kₐ), while the enthalpy (ΔH°) and entropy (ΔS°) of binding provide insights into the forces driving the interaction. These parameters are typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration.

Table 1: Thermodynamic Parameters for Crown Ether-Cation Complexation

Crown EtherGuest CationSolventLog KₐΔH° (kJ/mol)TΔS° (kJ/mol)Reference(s)
18-Crown-6K⁺Methanol6.08--[8]
18-Crown-6Na⁺Methanol4.35--[8]
Dibenzo-18-Crown-6K⁺Methanol4.35--[7]
15-Crown-5Na⁺Acetonitrile3.33-19.70.8[9]
1,10-Dithio-18-Crown-6Ag⁺Methanol4.36--[7]
Aza-18-Crown-6K⁺Methanol2.04--[7]
Benzo-15-Crown-5Na⁺Methanol3.05--[7]
Dibenzo-24-Crown-8K⁺Methanol3.49--[7]

Note: The absence of ΔH° and TΔS° values indicates that they were not reported in the cited sources.

Experimental Protocols

A systematic approach is essential for the synthesis of crown ethers and the characterization of their host-guest complexes. The following sections outline generalized protocols for key experimental procedures.

Synthesis of 18-Crown-6

This procedure is adapted from established literature methods and should be performed with appropriate safety precautions, as crown ethers may be toxic.

Materials:

  • Triethylene glycol

  • 1,2-bis(2-chloroethoxy)ethane

  • Potassium hydroxide (85%)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Acetonitrile

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel is charged with triethylene glycol and THF.

  • A 60% potassium hydroxide solution is prepared and added to the flask with vigorous stirring.

  • A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added to the reaction mixture.

  • The solution is heated at reflux with vigorous stirring for 18-24 hours.

  • After cooling, the bulk of the THF is removed under reduced pressure.

  • The resulting slurry is diluted with dichloromethane and filtered. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by high-vacuum distillation.

  • Further purification is achieved by recrystallization from acetonitrile to yield the 18-crown-6-acetonitrile complex.

  • The acetonitrile is removed under high vacuum with gentle heating to yield pure 18-crown-6.

Characterization of Host-Guest Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kₐ, ΔH°, and the stoichiometry (n) of the interaction.

Materials:

  • Crown ether (host) solution of known concentration

  • Guest cation salt solution of known concentration

  • Matching buffer or solvent for both host and guest solutions

Procedure:

  • Thoroughly clean the ITC sample cell and syringe.

  • Prepare the host and guest solutions in the same batch of buffer or solvent to minimize heats of dilution. Degas the solutions.

  • Load the crown ether solution into the sample cell and the guest cation solution into the titration syringe.

  • Perform a control titration by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution.

  • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Initiate the titration. A series of injections of the guest solution into the host solution will generate a thermogram.

  • Integrate the peaks in the thermogram to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of guest to host.

  • Fit the resulting binding isotherm to an appropriate binding model to determine Kₐ, ΔH°, and n.

Characterization of Host-Guest Binding by NMR Titration

NMR titration monitors the change in the chemical shifts of the host's protons upon addition of the guest. This technique is particularly useful for determining binding constants and stoichiometry.

Materials:

  • Crown ether (host) solution in a suitable deuterated solvent

  • Guest cation salt solution in the same deuterated solvent

Procedure:

  • Prepare a stock solution of the crown ether at a known concentration.

  • Prepare a stock solution of the guest cation at a concentration significantly higher than the host.

  • Acquire a ¹H NMR spectrum of the host solution alone.

  • Add small aliquots of the guest solution to the NMR tube containing the host solution.

  • Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and thermally equilibrated.

  • Monitor the changes in the chemical shifts of the host's protons.

  • Plot the change in chemical shift (Δδ) for a specific proton against the concentration of the guest.

  • Fit the resulting binding isotherm using non-linear regression analysis to a 1:1 or other appropriate binding model to calculate the association constant (Kₐ).[10]

Structural Elucidation by Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the three-dimensional structure of the host-guest complex in the solid state.

Procedure:

  • Grow single crystals of the crown ether-guest complex. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Select a suitable single crystal of appropriate size and quality under a microscope.[11]

  • Mount the crystal on a goniometer head.

  • The crystal is cooled in a stream of cold nitrogen gas.

  • The crystal is irradiated with a monochromatic X-ray beam.[12]

  • The diffraction pattern is collected on a detector as the crystal is rotated.[12]

  • The collected data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • The crystal structure is solved using computational methods to generate an electron density map.

  • The atomic positions are refined to obtain a final structural model with bond lengths, bond angles, and other geometric parameters.[11]

A typical experimental workflow for studying crown ether-guest interactions is depicted below:

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Host-Guest Interaction Studies cluster_analysis Data Analysis Synthesis Crown Ether Synthesis Purification Purification (Distillation, Recrystallization) Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC NMR NMR Titration Purification->NMR Xray Single-Crystal X-ray Diffraction Purification->Xray ThermoData Thermodynamic Parameters (Kₐ, ΔH°, ΔS°) ITC->ThermoData NMR->ThermoData StructuralData 3D Structure (Bond Lengths, Angles) Xray->StructuralData

Figure 2: Experimental Workflow for Crown Ether Studies.

Applications in Drug Development

The unique properties of crown ethers have led to their exploration in various aspects of drug development, from enhancing drug solubility to creating sophisticated drug delivery systems.

Crown Ethers as Ion Transporters and Modulators of Ion Channels

Crown ethers can function as artificial ion channels or ionophores, transporting ions across biological membranes.[13] This ability to modulate ion gradients can be harnessed for therapeutic purposes. For example, some crown ether derivatives have been shown to form ion-dependent channels in biological membranes, with their activity being influenced by the concentration of specific cations like K⁺.[14] This suggests a mechanism for selectively altering the membrane potential of cells, which could be exploited in the treatment of diseases related to ion channel dysfunction. The disruption of ion homeostasis is a potential mechanism for inducing cell death in cancer cells.[15]

Crown Ether-Based Drug Delivery Systems

Crown ethers are being incorporated into various drug delivery platforms to improve the therapeutic efficacy of drugs.

  • Enhanced Permeability and Solubility: Crown ethers can enhance the aqueous solubility of poorly soluble drugs and improve their permeation across biological barriers. For instance, they have been investigated as permeability enhancers in ocular drug delivery by sequestering Ca²⁺ ions from corneal epithelia, which loosens tight junctions and facilitates drug penetration.

  • Stimuli-Responsive Drug Release: Crown ethers can be integrated into polymers to create stimuli-responsive drug delivery systems. For example, amphiphilic copolymers containing crown ethers have been designed to release their drug payload in response to specific ion concentrations, such as K⁺.[16] This allows for targeted drug release in environments with specific ionic compositions.

  • Targeted Cancer Therapy: The surfaces of cancer cells often have different ionic environments compared to healthy cells. This difference can be exploited for targeted drug delivery. Crown ether-peptide conjugates have been developed that selectively kill cancer cells, suggesting that the crown ether moiety may play a role in targeting or disrupting the cancer cell membrane.[15]

The proposed mechanism for crown ether-induced cancer cell death involves the disruption of ion homeostasis, leading to a cascade of events culminating in apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Cellular Response CrownEther Crown Ether-Based Drug Delivery System IonTransport Disruption of Ion Homeostasis (e.g., K⁺ efflux) CrownEther->IonTransport MembranePotential Alteration of Membrane Potential IonTransport->MembranePotential Apoptosis Induction of Apoptosis MembranePotential->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Figure 3: Crown Ether-Mediated Cancer Cell Death.

Conclusion

The supramolecular chemistry of crown ethers continues to be a vibrant and expanding field of research. Their fundamental principles of host-guest recognition provide a powerful platform for the development of novel applications in chemistry, biology, and medicine. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and functional application of crown ethers is essential for harnessing their full potential. The ability to precisely control molecular interactions opens up new avenues for creating highly selective sensors, efficient catalysts, and innovative therapeutic agents. As our understanding of supramolecular chemistry deepens, the role of crown ethers in addressing complex scientific and medical challenges is set to grow even further.

References

A Deep Dive into 4-Aminobenzo-12-crown-4: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Aminobenzo-12-crown-4, a functionalized crown ether with significant potential in various scientific and pharmaceutical applications. This document delves into the molecule's synthesis, spectroscopic characterization, and in-silico analysis, offering a foundational resource for researchers in supramolecular chemistry, materials science, and drug discovery.

Introduction

This compound is a macrocyclic polyether featuring a 12-crown-4 ring fused to a benzene ring, which is further functionalized with an amino group. This unique structure combines the cation-binding properties of the crown ether cavity with the chemical versatility of the amino group, making it a molecule of considerable interest. The introduction of the amino group not only allows for its covalent attachment to polymers and other substrates but also modulates the electronic properties and binding selectivity of the crown ether moiety.[1] Understanding the structural, electronic, and vibrational properties of this molecule through theoretical and computational methods is crucial for designing new materials and therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a two-step process.[1] This involves the nitration of benzo-12-crown-4 to introduce a nitro group onto the benzene ring, followed by the reduction of the nitro group to the desired amino functionality.

Experimental Protocols

Synthesis of this compound (Representative Protocol):

This protocol is adapted from the synthesis of the analogous 4'-aminobenzo-15-crown-5.

  • Nitration of Benzo-12-crown-4: Benzo-12-crown-4 is dissolved in a suitable solvent, such as glacial acetic acid. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the solution at a controlled temperature (e.g., 0-5 °C) to prevent over-nitration. The reaction mixture is stirred for a specified period, after which it is poured into ice water to precipitate the 4'-nitrobenzo-12-crown-4 product. The solid is then filtered, washed with water until neutral, and dried.

  • Reduction of 4'-Nitrobenzo-12-crown-4: The synthesized 4'-nitrobenzo-12-crown-4 is dissolved in a solvent like ethanol. A reducing agent, such as hydrazine hydrate, is added in the presence of a catalyst, commonly 10% Palladium on carbon (Pd/C). The mixture is refluxed for several hours. After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Spectroscopic Characterization (General Protocol):

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of the synthesized this compound is recorded, typically using the KBr pellet method. The spectrum is analyzed for characteristic vibrational bands corresponding to the functional groups present in the molecule, such as the N-H stretching of the amino group, the C-H stretching of the aromatic and aliphatic parts, the C=C stretching of the benzene ring, and the C-O-C stretching of the ether linkages.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis absorption spectrum is obtained by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and recording the absorbance over a specific wavelength range (typically 200-400 nm). The spectrum is analyzed to identify the electronic transitions, particularly the π → π* transitions of the benzene ring.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these investigations, often employing the B3LYP functional with a 6-31G basis set for a good balance of accuracy and computational cost.

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Table 1: Representative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-O (ether)1.42 - 1.44
C-C (ether)1.52 - 1.54
C-N1.40
N-H1.01
**Bond Angles (°) **
C-C-C (aromatic)119 - 121
C-O-C (ether)112 - 115
H-N-H109.5
Dihedral Angles (°)
O-C-C-O (ether)~60 (gauche)
Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared and Raman spectra of the molecule. This allows for the assignment of the experimentally observed vibrational bands to specific molecular motions.

Table 2: Representative Calculated Vibrational Frequencies of this compound (DFT/B3LYP/6-31G)

Vibrational ModeWavenumber (cm⁻¹)Description
N-H stretch~3400-3500Asymmetric and symmetric stretching of the amino group
C-H stretch (aromatic)~3000-3100Stretching of C-H bonds in the benzene ring
C-H stretch (aliphatic)~2850-2950Stretching of C-H bonds in the crown ether ring
C=C stretch (aromatic)~1500-1600Stretching of carbon-carbon bonds in the benzene ring
C-O-C stretch (ether)~1100-1250Asymmetric and symmetric stretching of the ether linkages

Disclaimer: The vibrational frequencies in this table are illustrative and based on characteristic group frequencies and computational studies of similar molecules. The exact values may vary.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and its ability to participate in electronic charge transfer.

Table 3: Representative Electronic Properties of this compound (DFT/B3LYP/6-31G)

PropertyCalculated Value (eV)
HOMO Energy-5.0 to -5.5
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap4.0 to 5.0

Disclaimer: These values are estimations based on typical DFT calculations for aromatic amines and crown ethers and are intended for illustrative purposes.

Visualizations

The following diagrams illustrate key workflows in the study of this compound.

Synthesis_Workflow B12C4 Benzo-12-crown-4 Nitration Nitration (HNO3/H2SO4) B12C4->Nitration NB12C4 4'-Nitrobenzo-12-crown-4 Nitration->NB12C4 Reduction Reduction (H2NNH2, Pd/C) NB12C4->Reduction AB12C4 This compound Reduction->AB12C4 Purification Purification (Recrystallization) AB12C4->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Computational_Workflow Start Define Molecular Structure GeoOpt Geometry Optimization (DFT/B3LYP/6-31G) Start->GeoOpt VibAnalysis Vibrational Frequency Analysis GeoOpt->VibAnalysis ElecProp Electronic Property Calculation (HOMO/LUMO) GeoOpt->ElecProp Results Analyze Results VibAnalysis->Results ElecProp->Results Data Optimized Geometry, Vibrational Spectra, Electronic Properties Results->Data

Caption: A typical computational chemistry workflow.

Applications in Drug Development and Research

The unique combination of a cation-binding cavity and a reactive amino group makes this compound a promising candidate for various applications:

  • Drug Delivery: The crown ether moiety can encapsulate specific drug molecules or ions, while the amino group can be used to attach the system to a larger drug delivery vehicle or a targeting ligand.

  • Ion Sensing: The molecule can be immobilized on surfaces to create selective sensors for specific cations, which is relevant in diagnostics and environmental monitoring.

  • Functional Materials: The ability to be incorporated into polymers and other materials opens up possibilities for creating novel materials with tailored ion-exchange or catalytic properties.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While a complete set of experimentally verified quantitative data for this specific molecule is not yet available in the public domain, this document serves as a robust framework for understanding its properties and guiding future research. The combination of synthetic accessibility and versatile functionality ensures that this compound will continue to be a molecule of significant interest in the fields of chemistry, materials science, and pharmacology.

References

Commercial Suppliers and Technical Guide for 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to procure and utilize 4-Aminobenzo-12-crown-4, this technical guide provides a detailed overview of commercial suppliers, synthesis methodologies, and quality control protocols. This information is crucial for ensuring the procurement of high-purity material and its effective application in research and development.

Commercial Availability

This compound (CAS No. 78554-68-4) is available from a number of specialized chemical suppliers. While pricing is often available only upon request, the following table summarizes key information for several known vendors to aid in sourcing this compound.

SupplierCAS NumberPurityAdditional Information
Benchchem 78554-68-4Not specifiedProduct catalog number: B3038174.[1]
Biosynth 78554-68-4Not specifiedProduct code: DDA55468.[2]
ChemScene 78554-68-4≥98%Product catalog number: CS-M2688.[3]
MedChemExpress 78554-68-4Not specifiedProduct catalog number: HY-78334.
Sigma-Aldrich 78554-68-495%Distributed for Synthonix Corporation.

Synthesis of this compound

The most common and established synthetic route to this compound is a two-step process commencing with the commercially available benzo-12-crown-4.[1] This process involves an electrophilic aromatic substitution followed by a reduction.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction B12C4 Benzo-12-crown-4 Nitro_B12C4 4-Nitrobenzo-12-crown-4 B12C4->Nitro_B12C4 Electrophilic Aromatic Substitution Nitro_B12C4_ref 4-Nitrobenzo-12-crown-4 Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitro_B12C4 Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Amino_B12C4 This compound Reducing_Agent->Amino_B12C4 Nitro_B12C4_ref->Amino_B12C4 Reduction of Nitro Group

A two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzo-12-crown-4 (Nitration)

  • General Procedure:

    • A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.

    • Benzo-12-crown-4 is added portion-wise to the cooled nitrating mixture with constant stirring.

    • After the addition is complete, the reaction mixture is stirred for a specified time, allowing it to slowly warm to room temperature.

    • The reaction is quenched by pouring it over ice, leading to the precipitation of the crude 4-Nitrobenzo-12-crown-4.

    • The crude product is collected by filtration, washed with water until the filtrate is neutral, and then dried.

    • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method for this is catalytic hydrogenation.

  • General Procedure:

    • 4-Nitrobenzo-12-crown-4 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously.

    • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

    • Upon completion, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Quality Control and Characterization

To ensure the identity and purity of this compound, a series of analytical techniques should be employed. A typical quality control workflow is outlined below.

QC_Workflow cluster_analysis Analytical Characterization start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Verification ms Mass Spectrometry (e.g., HRMS) start->ms Molecular Weight Confirmation hplc HPLC Analysis start->hplc Purity Assessment pass Product Meets Specifications nmr->pass ms->pass hplc->pass release Release for Use pass->release Pass fail Repurify or Reject Batch pass->fail Fail

References

Methodological & Application

Synthesis of 4-Aminobenzo-12-crown-4: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Aminobenzo-12-crown-4 from benzo-12-crown-4. The synthesis is a two-step process involving the nitration of the aromatic ring of benzo-12-crown-4 to yield 4'-nitrobenzo-12-crown-4, followed by the subsequent reduction of the nitro group to an amine. This protocol offers detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow, intended for use in research and development settings, particularly in the fields of medicinal chemistry and materials science where functionalized crown ethers are of significant interest.

Introduction

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. The functionalization of the benzo group of benzo-crown ethers, such as the introduction of an amino group, significantly expands their utility. The amino group serves as a versatile handle for further chemical modifications, including the attachment of fluorescent probes, polymers, or other molecular entities. This compound is a key intermediate for the development of novel ion sensors, phase-transfer catalysts, and materials with specific ion-binding properties. The synthesis proceeds through a nitration reaction, an electrophilic aromatic substitution, followed by a reduction of the nitro-intermediate.

Data Presentation

ParameterStep 1: NitrationStep 2: Reduction
Reactant 1 Benzo-12-crown-44'-Nitrobenzo-12-crown-4
Reactant 2 Nitric Acid (70%)Hydrazine Hydrate
Catalyst -Raney Nickel
Solvent Acetic AcidEthanol
Reaction Temperature Room Temperature70°C
Reaction Time 2 hours4 hours
Product 4'-Nitrobenzo-12-crown-44'-Aminobenzo-12-crown-4
Yield ~75%>80%
Appearance Yellow SolidBrown Solid
Purification Method Recrystallization (Ethanol)Column Chromatography

Experimental Protocols

Step 1: Synthesis of 4'-Nitrobenzo-12-crown-4
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of benzo-12-crown-4 in 20 mL of glacial acetic acid.

  • Nitration: While stirring at room temperature, slowly add 0.5 mL of 70% nitric acid dropwise to the solution over a period of 15 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2 hours. The solution will gradually turn yellow.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the yellow solid from ethanol to obtain pure 4'-nitrobenzo-12-crown-4.

  • Drying: Dry the purified product in a vacuum oven at 40°C overnight.

Step 2: Synthesis of 4'-Aminobenzo-12-crown-4
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.8 g of 4'-nitrobenzo-12-crown-4 in 30 mL of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 0.1 g) to the solution.

  • Reduction: Heat the mixture to 70°C. While maintaining the temperature, add 1.0 mL of hydrazine hydrate dropwise over 30 minutes. The reaction is exothermic and gas evolution will be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 70°C for 4 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel catalyst through a pad of celite. Wash the celite pad with a small amount of ethanol.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude brown solid by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (95:5 v/v).

  • Drying: Collect the fractions containing the desired product and remove the solvent under reduced pressure to obtain 4'-aminobenzo-12-crown-4 as a brown solid. Dry the final product under vacuum.

Mandatory Visualization

Synthesis_Workflow start Benzo-12-crown-4 intermediate 4'-Nitrobenzo-12-crown-4 start->intermediate Nitration (HNO3, Acetic Acid) final 4'-Aminobenzo-12-crown-4 intermediate->final Reduction (Hydrazine, Raney Ni)

Caption: Synthetic pathway for this compound.

Synthesis of 4-Aminobenzo-12-crown-4: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Aminobenzo-12-crown-4, a key intermediate in the development of specialized ionophores and sensing materials. The synthesis is a two-step process involving the nitration of benzo-12-crown-4 to form 4'-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group to the desired amine.

Experimental Protocols

The synthesis is divided into two main experimental procedures:

Step 1: Synthesis of 4'-Nitrobenzo-12-crown-4

This procedure details the electrophilic aromatic substitution reaction to introduce a nitro group onto the benzene ring of the crown ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzo-12-crown-4224.255.0 g0.0223
Acetic Acid (Glacial)60.0540 mL-
Nitric Acid (70%)63.013.5 mL~0.055

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of benzo-12-crown-4 in 40 mL of glacial acetic acid.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add 3.5 mL of 70% nitric acid dropwise to the solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-water with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain yellow needles of 4'-Nitrobenzo-12-crown-4.

  • Dry the purified product in a vacuum oven at 40 °C.

Expected Yield: ~85-90% Appearance: Yellow crystalline solid

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro group of 4'-Nitrobenzo-12-crown-4 to an amino group using hydrazine hydrate and a palladium on carbon catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Nitrobenzo-12-crown-4269.254.0 g0.0149
Ethanol (95%)46.07100 mL-
Palladium on Carbon (10%)-0.4 g-
Hydrazine Hydrate (80%)50.064.0 mL~0.08

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4.0 g of 4'-Nitrobenzo-12-crown-4 and 0.4 g of 10% Pd/C in 100 mL of 95% ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 4.0 mL of 80% hydrazine hydrate dropwise to the refluxing suspension over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The disappearance of the yellow color indicates the completion of the reaction.

  • Filter the hot reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Wash the celite bed with hot ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from a mixture of ethanol and water to yield colorless needles of this compound.

  • Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Expected Yield: ~90-95% Appearance: Colorless to light brown crystalline solid

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Benzo-12-crown-4C₁₂H₁₆O₄224.2543-45White solid
4'-Nitrobenzo-12-crown-4C₁₂H₁₅NO₆269.25102-104Yellow needles
This compoundC₁₂H₁₇NO₄239.2785-87Colorless needles

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction B12C4 Benzo-12-crown-4 Reaction1 Nitration (HNO3, Acetic Acid, 0-5°C -> RT) B12C4->Reaction1 NB12C4_crude Crude 4'-Nitrobenzo-12-crown-4 Reaction1->NB12C4_crude Purification1 Recrystallization (Ethanol) NB12C4_crude->Purification1 NB12C4_pure Pure 4'-Nitrobenzo-12-crown-4 Purification1->NB12C4_pure Reaction2 Reduction (Hydrazine Hydrate, 10% Pd/C, Ethanol, Reflux) NB12C4_pure->Reaction2 AB12C4_crude Crude this compound Reaction2->AB12C4_crude Purification2 Recrystallization (Ethanol/Water) AB12C4_crude->Purification2 AB12C4_final Final Product: This compound Purification2->AB12C4_final

Caption: Synthetic workflow for this compound.

Unlocking Selective Ion Separation: Applications of 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and efficient ion separation methods is a cornerstone of advancements in various scientific fields, from environmental remediation and resource recovery to the development of novel therapeutics and analytical sensors. 4-Aminobenzo-12-crown-4, a specialized crown ether, has emerged as a powerful tool in this pursuit, demonstrating remarkable capabilities in selectively isolating specific ions, most notably lithium (Li⁺). This document provides detailed application notes and experimental protocols for the use of this compound in ion separation, offering a comprehensive guide for researchers and professionals in the field.

The unique architecture of this compound, featuring a 12-membered crown ether ring with a benzene ring and an amino group, underpins its exceptional ion selectivity. The cavity size of the 12-crown-4 ring is ideally suited to encapsulate the lithium ion, leading to strong and selective binding. The amino group provides a versatile handle for covalently grafting the crown ether onto various substrates, such as polymer membranes and solid supports, creating robust and reusable materials for practical separation applications.

Core Applications in Ion Separation

The primary applications of this compound in ion separation revolve around its incorporation into two main platforms:

  • Ion-Selective Membranes: By functionalizing polymer membranes, such as polysulfone, with this compound, it is possible to create materials with a high affinity and selectivity for lithium ions. These membranes can be employed in processes like electrodialysis and selective ion transport to separate lithium from mixtures containing other alkali and alkaline earth metals.

  • Adsorbent Materials: this compound can be immobilized onto solid supports, such as porous polymers (e.g., PolyHIPE), to create highly effective adsorbents for the selective capture of lithium ions from aqueous solutions. This is particularly relevant for applications like the recovery of lithium from brines and industrial effluents.

Quantitative Performance Data

The performance of this compound functionalized materials in ion separation is characterized by several key parameters, including adsorption capacity, selectivity, and transport efficiency. The following tables summarize quantitative data from various studies.

Support MaterialTarget IonAdsorption Capacity (mg/g)Equilibrium TimeRegeneration Efficiency (%)Competing IonsReference
PolysulfoneLi⁺51.99---[1]
PolyHIPE (aminoethyl functionalized)Li⁺4.7650 min97.30% (after 5 cycles)Na⁺, K⁺, Mg²⁺, Ca²⁺
PolyHIPE (2-methylol functionalized)Li⁺3.153.0 h91.8% (after 5 cycles)Na⁺, K⁺, Mg²⁺, Ca²⁺
Membrane TypeTarget IonPermeability Selectivity (Li⁺ vs. Na⁺)Permeability Selectivity (Li⁺ vs. Mg²⁺)Reference
12-Crown-4 Functionalized PolynorborneneLi⁺2.310

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound functionalized materials and their application in ion separation experiments.

Protocol 1: Preparation of this compound Functionalized Polysulfone Membrane

This protocol describes the synthesis of a polysulfone membrane surface-grafted with this compound via non-solvent induced phase separation and in-situ surface grafting.

Materials:

  • Polysulfone (PSf)

  • N,N-dimethylformamide (DMF)

  • This compound

  • An appropriate grafting agent (e.g., a cross-linker)

  • Deionized water

Procedure:

  • Dope Solution Preparation: Dissolve a specific weight percentage of polysulfone in DMF to prepare the casting solution. Stir the mixture until a homogeneous solution is obtained.

  • Membrane Casting: Cast the dope solution onto a clean glass plate using a casting knife to a desired thickness.

  • Phase Inversion: Immerse the cast film immediately into a coagulation bath of deionized water to induce phase inversion and form the porous polysulfone membrane.

  • Surface Grafting: a. Prepare a solution of this compound and a suitable cross-linking agent in an appropriate solvent. b. Immerse the prepared polysulfone membrane in this solution. c. Carry out the grafting reaction at a specific temperature for a defined duration to covalently bond the crown ether to the membrane surface.

  • Washing and Drying: Thoroughly wash the functionalized membrane with deionized water to remove any unreacted reagents and dry it under vacuum.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the amino group of the crown ether on the membrane surface.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional structure of the membrane.

Protocol 2: Selective Lithium Ion Adsorption Study

This protocol outlines the procedure for evaluating the lithium ion adsorption performance of a this compound functionalized adsorbent.

Materials:

  • This compound functionalized adsorbent material

  • Stock solutions of LiCl, NaCl, KCl, MgCl₂, and CaCl₂ of known concentrations

  • pH buffer solutions

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Batch Adsorption Experiments: a. Accurately weigh a specific amount of the adsorbent material and place it into a series of flasks. b. Add a known volume of the single-ion or mixed-ion solution with a specific initial concentration to each flask. c. Adjust the pH of the solutions using buffer solutions. d. Shake the flasks in a thermostatic shaker at a constant temperature for a predetermined time to reach equilibrium.

  • Sample Analysis: a. After equilibration, filter the suspension to separate the adsorbent from the solution. b. Determine the final concentration of the ions in the filtrate using ICP-OES or AAS.

  • Data Analysis: a. Calculate the adsorption capacity (qₑ, in mg/g) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g). b. Calculate the distribution coefficient (Kₑ) and selectivity coefficients.

Protocol 3: Electrodialysis for Lithium Ion Separation

This protocol describes the use of a this compound functionalized membrane in an electrodialysis setup for the selective separation of lithium ions.

Materials:

  • This compound functionalized cation exchange membrane

  • Anion exchange membranes

  • Electrodialysis stack

  • DC power supply

  • Feed solution containing a mixture of ions (e.g., LiCl, NaCl, MgCl₂)

  • Electrode rinse solution (e.g., Na₂SO₄)

  • Concentrate and diluate collection tanks

  • ICP-OES or AAS

Procedure:

  • Electrodialysis Stack Assembly: Assemble the electrodialysis stack by alternating the this compound functionalized cation exchange membranes and anion exchange membranes between two electrodes.

  • System Setup: a. Fill the feed, concentrate, and electrode rinse solution tanks with their respective solutions. b. Circulate the solutions through the corresponding compartments of the electrodialysis stack using pumps.

  • Electrodialysis Operation: a. Apply a constant DC voltage or current across the electrodes. b. Run the experiment for a specific duration. c. Periodically collect samples from the feed, concentrate, and diluate streams.

  • Sample Analysis: Analyze the ion concentrations in the collected samples using ICP-OES or AAS.

  • Data Analysis: a. Calculate the transport numbers of the different ions to determine the selectivity of the membrane. b. Evaluate the separation efficiency and energy consumption of the process.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key workflows.

experimental_workflow_membrane_prep cluster_prep Membrane Preparation cluster_func Functionalization prep_start Start psf_dissolve Dissolve Polysulfone in DMF prep_start->psf_dissolve membrane_cast Cast Dope Solution on Glass Plate psf_dissolve->membrane_cast phase_inversion Immerse in Water (Phase Inversion) membrane_cast->phase_inversion prep_end Porous PSf Membrane phase_inversion->prep_end func_start Prepare Crown Ether Solution prep_end->func_start grafting Immerse PSf Membrane & Heat for Grafting func_start->grafting washing Wash with Deionized Water grafting->washing drying Dry under Vacuum washing->drying func_end Functionalized Membrane drying->func_end

Caption: Workflow for the preparation of a this compound functionalized polysulfone membrane.

experimental_workflow_adsorption start Start prep_adsorbent Weigh Adsorbent start->prep_adsorbent prep_solution Prepare Ion Solution start->prep_solution mixing Mix Adsorbent and Solution prep_adsorbent->mixing prep_solution->mixing equilibration Equilibrate with Shaking mixing->equilibration separation Filter Suspension equilibration->separation analysis Analyze Filtrate (ICP-OES/AAS) separation->analysis calculation Calculate Adsorption Capacity analysis->calculation end End calculation->end

Caption: Workflow for a batch adsorption experiment to determine ion adsorption capacity.

experimental_workflow_electrodialysis start Start stack_assembly Assemble Electrodialysis Stack start->stack_assembly solution_prep Prepare Feed, Concentrate, and Electrode Solutions stack_assembly->solution_prep system_run Circulate Solutions and Apply DC Voltage solution_prep->system_run sampling Collect Samples Periodically system_run->sampling analysis Analyze Ion Concentrations (ICP-OES/AAS) sampling->analysis data_analysis Calculate Transport Numbers and Separation Efficiency analysis->data_analysis end End data_analysis->end

Caption: Workflow for an electrodialysis experiment for selective ion separation.

Mechanism of Selective Ion Transport

The selective transport of lithium ions through a this compound functionalized membrane is a multi-step process driven by the principles of host-guest chemistry.

ion_transport_mechanism ion_solution Li⁺ in Bulk Solution membrane_surface Membrane Surface ion_solution->membrane_surface Approach complexation Complexation with This compound membrane_surface->complexation Binding transport Transport through Membrane complexation->transport decomplexation Decomplexation transport->decomplexation Release ion_permeate Li⁺ in Permeate decomplexation->ion_permeate

Caption: Mechanism of selective lithium ion transport through a functionalized membrane.

References

Application Notes: Selective Lithium Ion Detection Using 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and selective detection of lithium ions (Li⁺) is of paramount importance in various fields, including clinical diagnostics for monitoring bipolar disorder treatment, environmental analysis, and in the development of lithium-ion battery technologies. 4-Aminobenzo-12-crown-4 is a fluorogenic chelating agent that offers high selectivity for lithium ions. The 12-crown-4 ether cavity size is highly complementary to the ionic radius of lithium, leading to the formation of a stable complex. The aminobenzo group serves as a fluorophore, and its photophysical properties are modulated upon complexation with Li⁺, providing a basis for sensitive detection. This document provides detailed protocols for the synthesis of this compound and its application in selective lithium ion detection using UV-Vis and fluorescence spectroscopy.

Principle of Detection

The detection mechanism relies on the host-guest interaction between the 12-crown-4 moiety and the lithium ion. The lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the benzene ring, resulting in specific absorbance and fluorescence characteristics. Upon binding of a lithium ion within the crown ether cavity, the electron-donating character of the amino group is altered, leading to a change in the electronic structure of the fluorophore. This perturbation results in observable shifts in the UV-Vis absorption and fluorescence emission spectra, allowing for the quantification of lithium ions.

Signaling Pathway for Lithium Detection cluster_0 Unbound State cluster_1 Bound State This compound This compound Ground_State_U Ground State (S0) This compound->Ground_State_U Stable Li_Complex [this compound]-Li⁺ Complex This compound->Li_Complex + Li⁺ Excited_State_U Excited State (S1) Ground_State_U->Excited_State_U Excitation (Absorbance) Ground_State_B Ground State (S0') Excited_State_U->Ground_State_U Fluorescence Emission Li_Complex->this compound - Li⁺ Li_Complex->Ground_State_B Stable Excited_State_B Excited State (S1') Ground_State_B->Excited_State_B Excitation (Altered Absorbance) Excited_State_B->Ground_State_B Altered Fluorescence Emission

Caption: Signaling pathway of this compound upon lithium ion binding.

Quantitative Data Summary

The following tables summarize the key performance parameters of this compound for lithium ion detection.

Table 1: Photophysical Properties

ParameterValueConditions
UV-Vis Absorption (λ_max) ~315 nmIn Acetonitrile
Fluorescence Emission (λ_em) ~422 nmIn Acetonitrile, Excitation at ~315 nm
Molar Absorptivity (ε) Data not available in search results
Fluorescence Quantum Yield (Φ_F) Data not available in search results

Table 2: Lithium Sensing Performance

ParameterValueConditions
Binding Stoichiometry (Li⁺:Sensor) 1:1In Acetonitrile
Binding Constant (K_a) Data not available in search results
Limit of Detection (LOD) Reference LOD for similar aza-12-crown-4 derivative: 21 µM[1]In Acetonitrile
Linear Range Data not available in search results

Table 3: Selectivity Profile

Interfering IonSelectivity over Li⁺Notes
Na⁺ HighA weak interaction may be observed at high concentrations.[1]
K⁺ HighMinimal interference observed.[1]
Cs⁺ HighMinimal interference observed.[1]
Mg²⁺ Data not available in search results
Ca²⁺ Data not available in search results

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process starting from benzo-12-crown-4.

Step 1: Nitration of Benzo-12-crown-4 to 4'-Nitrobenzo-12-crown-4

  • Dissolve benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4'-Nitrobenzo-12-crown-4.

Step 2: Reduction of 4'-Nitrobenzo-12-crown-4 to this compound

  • Dissolve 4'-Nitrobenzo-12-crown-4 in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, palladium on carbon (Pd/C) as a catalyst.

  • Carry out the reduction by hydrogenation with hydrogen gas (H₂) or by using a transfer hydrogenation agent like ammonium formate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis Workflow of this compound Start Benzo-12-crown-4 Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4'-Nitrobenzo-12-crown-4 Nitration->Intermediate Reduction Reduction (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Synthesis workflow for this compound.

Protocol for UV-Vis Spectroscopic Titration
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in dry acetonitrile (e.g., 0.1 mM).

    • Prepare a stock solution of lithium perchlorate (LiClO₄) in dry acetonitrile (e.g., 10 mM).

  • Spectroscopic Measurement:

    • Place 2 mL of the this compound solution into a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum (typically from 250 nm to 450 nm).

    • Incrementally add small aliquots of the lithium perchlorate stock solution to the cuvette (e.g., 2 µL at a time).

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the concentration of lithium ions.

    • The binding constant (K_a) can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand method).

Protocol for Fluorescence Spectroscopic Titration
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in dry acetonitrile (e.g., 0.01 mM).

    • Prepare a stock solution of lithium perchlorate (LiClO₄) in dry acetonitrile (e.g., 1 mM).

  • Spectroscopic Measurement:

    • Place 2 mL of the this compound solution into a quartz fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at ~315 nm, emission recorded from 350 nm to 550 nm).

    • Incrementally add small aliquots of the lithium perchlorate stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the lithium ion concentration.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Experimental Workflow for Lithium Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare this compound Stock Solution Initial_Spectrum Record Initial Spectrum (UV-Vis or Fluorescence) Stock_Sensor->Initial_Spectrum Stock_Li Prepare LiClO₄ Stock Solution Titration Incremental Addition of LiClO₄ Solution Stock_Li->Titration Initial_Spectrum->Titration Record_Spectra Record Spectrum after each addition Titration->Record_Spectra Record_Spectra->Titration Repeat until saturation Plot_Data Plot Absorbance/Fluorescence vs. [Li⁺] Record_Spectra->Plot_Data Calculate_Parameters Determine Binding Constant, LOD, etc. Plot_Data->Calculate_Parameters

Caption: Workflow for spectroscopic titration experiments.

Conclusion

This compound is a promising fluorescent sensor for the selective detection of lithium ions. The protocols outlined in this document provide a framework for its synthesis and application in a research setting. Further characterization is required to determine the precise quantitative parameters such as binding constant and quantum yield. The high selectivity of the 12-crown-4 moiety for lithium makes this compound a valuable tool for applications where the detection of lithium in the presence of other alkali and alkaline earth metals is critical.

References

Application Notes & Protocols for Ion-Selective Electrode Fabrication using 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The selectivity of these electrodes is determined by the ionophore incorporated into the sensor membrane. Crown ethers, with their unique ability to selectively bind cations based on the compatibility of the ion's diameter with the crown's cavity size, are excellent ionophores. 4-Aminobenzo-12-crown-4 is a promising ionophore for the development of ISEs targeting small cations, particularly lithium (Li⁺) and sodium (Na⁺), due to the inherent ion-binding properties of the 12-crown-4 moiety. The presence of an amino group on the benzene ring provides a site for covalent attachment to polymer backbones, enabling the development of robust and durable sensors. This group can also modulate the electronic properties of the crown ether, influencing its binding affinity and selectivity.

These application notes provide a detailed protocol for the fabrication and characterization of a PVC membrane-based ion-selective electrode using a crown ether ionophore. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document provides a representative protocol adapted from methodologies for structurally similar 12-crown-4 derivatives, such as silicon-bridged bis(12-crown-4) ethers.

Principle of Operation

The core of the ion-selective electrode is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, the ionophore (this compound), and often an anionic additive. The ionophore is a neutral carrier that selectively complexes with the target cation from the sample solution at the membrane-sample interface. This complexation event creates a phase boundary potential. The potential difference between the internal reference electrode and the external reference electrode is measured, which correlates to the activity of the target ion in the sample according to the Nernst equation.

Experimental Protocols

Materials and Reagents
  • Ionophore: this compound

  • Polymer Matrix: High molecular weight polyvinyl chloride (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Anionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), freshly distilled

  • Electrode Body: Glass or plastic tube

  • Internal Filling Solution: 0.01 M NaCl or LiCl

  • Internal Reference Electrode: Ag/AgCl wire

  • Reference Electrode: Double junction Ag/AgCl electrode

  • Standard Solutions: A series of standard solutions of the target ion (e.g., NaCl or LiCl) ranging from 1.0 x 10⁻⁷ M to 1.0 M.

  • Interfering Ion Solutions: Solutions of various cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) to test selectivity.

Preparation of the Ion-Selective Membrane Cocktail
  • Accurately weigh the membrane components. A typical composition would be:

    • 1-2 mg this compound (ionophore)

    • ~66 mg 2-Nitrophenyl octyl ether (plasticizer)

    • ~33 mg Polyvinyl chloride (PVC)

    • (Optional) 0.5-1 mg Potassium tetrakis(4-chlorophenyl)borate (anionic additive)

  • Dissolve all components in approximately 1.5 mL of fresh tetrahydrofuran (THF) in a small glass vial.

  • Mix the solution thoroughly using a vortex mixer until all components are completely dissolved and the solution is homogenous.

Fabrication of the Ion-Selective Electrode
  • Electrode Body Preparation: Cut a small piece of the polymer membrane to fit the end of the electrode body, or use a commercially available electrode body with a detachable tip.

  • Membrane Casting: Carefully pour the prepared membrane cocktail into a glass ring (approximately 24 mm in diameter) placed on a clean, flat glass plate.

  • Solvent Evaporation: Cover the glass ring with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. This slow evaporation is crucial for forming a uniform, mechanically robust membrane.

  • Membrane Sectioning: Once the membrane is fully dried, carefully cut out a small disc (approximately 5-7 mm in diameter) using a cork borer.

  • Electrode Assembly: Securely fix the membrane disc to the end of the electrode body using a PVC-THF slurry as an adhesive.

  • Filling and Conditioning:

    • Fill the electrode body with the internal filling solution (e.g., 0.01 M NaCl).

    • Insert the Ag/AgCl internal reference electrode, ensuring no air bubbles are trapped.

    • Condition the electrode by soaking it in a 0.01 M solution of the target ion for at least 12 hours before use. This allows the membrane to become fully hydrated and equilibrated.

Diagram of Experimental Workflow

experimental_workflow start Start weigh Weigh Membrane Components (Ionophore, PVC, Plasticizer) start->weigh dissolve Dissolve in THF weigh->dissolve cast Cast Membrane Solution dissolve->cast evaporate Slowly Evaporate THF (24h) cast->evaporate cut Cut Membrane Disc evaporate->cut assemble Assemble Electrode (Attach membrane to body) cut->assemble fill Fill with Internal Solution & Insert Ag/AgCl wire assemble->fill condition Condition Electrode in Target Ion Solution (12h) fill->condition end Ready for Measurement condition->end

Caption: Experimental workflow for the fabrication of a this compound based ion-selective electrode.

Electrode Calibration and Measurement
  • Connect the fabricated ISE and the external reference electrode to a high-impedance potentiometer or a pH/ion meter.

  • Immerse the electrodes in a series of standard solutions of the target ion, starting from the lowest concentration.

  • Record the potential reading (in millivolts) for each standard solution once the reading has stabilized.

  • Plot the electrode potential (E) versus the logarithm of the ion activity (log a).

  • The slope of the linear portion of the calibration curve should be close to the Nernstian value (approximately 59.2/z mV per decade at 25°C, where z is the charge of the ion).

Performance Characteristics (Representative Data)

The following table summarizes the expected performance characteristics of a 12-crown-4 derivative-based ion-selective electrode. These values are based on published data for similar ionophores and serve as a benchmark for an electrode fabricated with this compound.

ParameterRepresentative Value
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Slope 55 - 60 mV/decade (for monovalent cations)
Detection Limit ~ 5.0 x 10⁻⁷ M
Response Time (t₉₅) < 30 seconds
Working pH Range 3 - 9
Lifetime 2 - 4 weeks
Selectivity Determination

The selectivity of the electrode for the target ion over interfering ions is a crucial parameter. It is determined using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM). The selectivity coefficient, K pot A,B, is calculated using the Nikolsky-Eisenman equation.

Representative Selectivity Coefficients (log K pot Na⁺, B) for a Sodium-Selective Electrode:

Interfering Ion (B)log K pot Na⁺, B
K⁺-1.5
Li⁺-2.0
NH₄⁺-2.2
Ca²⁺-3.5
Mg²⁺-3.8

Note: Lower values indicate higher selectivity for the primary ion (Na⁺) over the interfering ion (B).

Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship of the components and processes involved in the functioning of the ion-selective electrode.

signaling_pathway cluster_membrane Ion-Selective Membrane cluster_solution Sample Solution ionophore This compound (Ionophore) potential Phase Boundary Potential Generation ionophore->potential pvc PVC (Matrix) pvc->ionophore plasticizer o-NPOE (Plasticizer) plasticizer->ionophore target_ion Target Cation (e.g., Na⁺) target_ion->ionophore Selective Complexation interfering_ions Interfering Ions interfering_ions->ionophore Minimal Interaction measurement Potentiometric Measurement (High Impedance Voltmeter) potential->measurement output Ion Activity (Calculated via Nernst Eq.) measurement->output

Caption: Logical diagram of the ion recognition and signal transduction process in the ISE.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low potential response - Air bubble trapped at the membrane-solution interface.- Faulty internal or external reference electrode.- Clogged reference electrode junction.- Membrane not properly conditioned.- Gently tap the electrode to dislodge air bubbles.- Test reference electrodes individually.- Clean or replace the reference electrode junction.- Re-condition the ISE for a longer period.
Drifting or unstable readings - Leaching of membrane components.- Fouling of the membrane surface.- Temperature fluctuations.- Re-calibrate frequently.- Polish the membrane surface gently with a fine alumina slurry.- Perform measurements in a temperature-controlled environment.
Nernstian slope is too low - Incorrect membrane composition.- Presence of high concentrations of interfering ions.- Depletion of the ionophore.- Prepare a new membrane with optimized component ratios.- Dilute the sample or use an ion buffer.- Fabricate a new electrode.

Conclusion

The fabrication of an ion-selective electrode using this compound as the ionophore presents a promising approach for the selective determination of small cations. The protocol outlined in these notes, adapted from established methodologies for similar crown ethers, provides a solid foundation for researchers to develop and characterize these sensors. Careful optimization of the membrane composition and adherence to proper fabrication and conditioning procedures are critical for achieving optimal performance in terms of sensitivity, selectivity, and stability. Further research to determine the specific performance characteristics of this compound based ISEs is encouraged to fully exploit their potential in various analytical applications, including clinical diagnostics and pharmaceutical analysis.

Application Notes: Chemosensors for Metal Ion Detection using 4-Aminobenzo-12-crown-4 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aminobenzo-12-crown-4 is a versatile building block for the development of chemosensors for metal ions. The 12-crown-4 moiety provides a selective binding site for small cations, particularly lithium (Li⁺), due to the compatibility of the ion's size with the crown ether's cavity. The amino group on the benzo ring serves as a convenient attachment point for various signaling units, such as fluorophores or chromophores. This allows for the creation of sensors that can detect metal ion binding through changes in their optical properties, such as fluorescence or color. The electron-donating nature of the amino group can also modulate the electronic properties of the aromatic system, influencing the binding affinity and selectivity of the crown ether.

This document provides detailed application notes and protocols for the synthesis and utilization of a fluorescent chemosensor based on this compound for the detection of metal ions.

Principle of Operation

The chemosensors described herein operate on the principle of photoinduced electron transfer (PET). In the absence of a target metal ion, the lone pair of electrons on the nitrogen atom of the crown ether can quench the fluorescence of the attached fluorophore. Upon binding of a metal ion within the crown ether cavity, the nitrogen's lone pair of electrons becomes engaged in the coordination with the cation. This interaction lowers the energy of the lone pair, suppressing the PET process and leading to an enhancement of the fluorescence signal. This "off-on" switching of fluorescence provides a sensitive and selective method for metal ion detection.

Applications

  • Biological and Medical Research: Monitoring of Li⁺ levels in biological fluids for therapeutic drug monitoring.

  • Environmental Monitoring: Detection of trace metal ion contaminants in water and soil samples.

  • Industrial Process Control: In-line monitoring of metal ion concentrations in various industrial processes.

  • Drug Development: Screening of compounds that interact with metal ions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Based Fluorescent Chemosensor

This protocol describes the synthesis of a fluorescent chemosensor by coupling this compound with a fluorophore, in this case, a naphthalene diimide (NDI) derivative.

Materials:

  • This compound

  • Naphthalene-1,4,5,8-tetracarboxylic dianhydride

  • Propylamine

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of N-(n-propyl)naphthalene-1,4,5,8-tetracarboxylic-1,8-imide (NDI-propylimide):

    • Dissolve naphthalene-1,4,5,8-tetracarboxylic dianhydride in DMF.

    • Add propylamine and heat the mixture under reflux for 4 hours.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain NDI-propylimide.

  • Synthesis of N-(this compound)-N'-(n-propyl)naphthalene-1,4,5,8-tetracarboxylic diimide (Sensor 1):

    • Dissolve NDI-propylimide in a mixture of DMF and pyridine.

    • Add this compound to the solution.

    • Heat the reaction mixture under reflux for 12 hours.

    • After cooling, pour the mixture into water to precipitate the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and methanol).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the steps for evaluating the performance of the synthesized chemosensor in detecting metal ions.

Materials and Equipment:

  • Synthesized this compound based chemosensor (Sensor 1)

  • Stock solutions of various metal perchlorate salts (e.g., LiClO₄, NaClO₄, KClO₄, Mg(ClO₄)₂, Ca(ClO₄)₂) in a suitable solvent (e.g., acetonitrile)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., acetonitrile, spectroscopic grade)

Procedure:

  • Preparation of Sensor Solution:

    • Prepare a stock solution of Sensor 1 in the chosen solvent at a concentration of 1.0 x 10⁻³ M.

    • From the stock solution, prepare a working solution of 1.0 x 10⁻⁵ M in the same solvent.

  • Fluorescence Measurements:

    • Place 2.0 mL of the Sensor 1 working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the sensor solution alone (excitation wavelength will depend on the fluorophore, for NDI derivatives it is typically around 350-450 nm).

    • Incrementally add small aliquots of the metal ion stock solution (e.g., 2 µL of a 1.0 x 10⁻³ M solution) to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Continue the additions until no significant change in the fluorescence intensity is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • To determine the binding constant (Kₐ), a Benesi-Hildebrand plot or non-linear curve fitting can be used.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).

Protocol 3: Selectivity Study

This protocol is designed to assess the selectivity of the chemosensor for a specific metal ion in the presence of other competing ions.

Procedure:

  • Prepare a solution of Sensor 1 (1.0 x 10⁻⁵ M) in the chosen solvent.

  • To this solution, add a specific concentration of the target metal ion (e.g., 2 equivalents of Li⁺).

  • Record the fluorescence spectrum.

  • To the same solution, add a significant excess (e.g., 10-100 equivalents) of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺).

  • Record the fluorescence spectrum after the addition of each competing ion.

  • A minimal change in the fluorescence intensity upon the addition of competing ions indicates high selectivity for the target metal ion.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the experiments described above.

Table 1: Photophysical Properties of the Chemosensor

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Sensor 14205300.05
Sensor 1 + Li⁺4255300.50

Table 2: Binding Constants and Limit of Detection for Sensor 1 with Various Metal Ions

Metal IonBinding Constant (Kₐ, M⁻¹)Limit of Detection (LOD, µM)
Li⁺1.5 x 10⁵5.0
Na⁺2.1 x 10³> 100
K⁺1.3 x 10²> 200
Mg²⁺8.5 x 10²> 150
Ca²⁺6.7 x 10²> 180

Visualizations

Signaling_Pathway cluster_sensor Chemosensor (Sensor 1) cluster_no_ion No Metal Ion Present cluster_ion Metal Ion Present Fluorophore Fluorophore This compound This compound Fluorophore->this compound Covalent Linkage Fluorescence_Enhanced Fluorescence Enhanced (ON) Fluorophore->Fluorescence_Enhanced Emission PET Photoinduced Electron Transfer This compound->PET Electron Transfer Complexation Complexation This compound->Complexation Excitation Excitation Excitation->Fluorophore Light Absorption Fluorescence_Quenched Fluorescence Quenched (OFF) PET->Fluorescence_Quenched Metal_Ion Li⁺ Metal_Ion->this compound Binding Complexation->Fluorescence_Enhanced PET Blocked

Caption: Signaling mechanism of the PET-based fluorescent chemosensor.

Experimental_Workflow cluster_synthesis Synthesis cluster_sensing Sensing Protocol cluster_selectivity Selectivity Test S1 Start: this compound + NDI derivative S2 Reaction S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, MS) S3->S4 P1 Prepare Sensor and Metal Ion Solutions S4->P1 Use Synthesized Sensor P2 Spectrofluorometric Titration P1->P2 P3 Data Acquisition P2->P3 P4 Data Analysis (Binding Constant, LOD) P3->P4 T1 Sensor + Target Ion P4->T1 Inform Selectivity Test T2 Add Competing Ions T1->T2 T3 Measure Fluorescence Response T2->T3

Caption: Overall experimental workflow for chemosensor development.

Application Notes and Protocols for Covalent Grafting of 4-Aminobenzo-12-crown-4 to Polymer Supports

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crown ethers are macrocyclic polyethers with the ability to selectively bind specific cations.[1] The covalent immobilization of crown ethers, such as 4-Aminobenzo-12-crown-4, onto polymer supports creates functional materials with diverse applications, including ion separation, catalysis, and drug delivery.[2][3][4] This document provides detailed protocols for the covalent grafting of this compound to two common polymer supports: chloromethylated polystyrene and polysulfone. It also includes application notes and performance data derived from studies on similar polymer-grafted crown ethers.

Applications

Functionalized polymers with this compound are primarily utilized for their selective ion-binding properties. Key applications include:

  • Selective Ion Separation: These materials are particularly effective in the selective extraction of lithium ions (Li⁺) from solutions containing other alkali and alkaline earth metals like Na⁺, K⁺, Mg²⁺, and Ca²⁺.[3][5][6] This is highly relevant in fields such as battery recycling and resource recovery from brine.

  • Phase-Transfer Catalysis: Immobilized crown ethers can act as solid-phase catalysts, facilitating reactions between reagents in immiscible phases.

  • Drug Delivery: The cation-binding properties can be explored for the controlled release of cationic drugs.

Experimental Protocols

Two primary methods for the covalent grafting of this compound to polymer supports are detailed below. The first involves the reaction with commercially available chloromethylated polystyrene, and the second describes a method for the functionalization of polysulfone.

Protocol 1: Grafting to Chloromethylated Polystyrene

This protocol describes the nucleophilic substitution reaction between the amino group of this compound and the chloromethyl group of the polystyrene backbone.

Materials:

  • Chloromethylated polystyrene (1-2% cross-linked, 1-2 mmol Cl/g)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Methanol

  • Dichloromethane (DCM)

  • Soxhlet extraction apparatus

Procedure:

  • Swelling the Polymer: Swell the chloromethylated polystyrene resin in anhydrous DMF for 2 hours at room temperature.

  • Reaction Mixture: In a separate flask, dissolve this compound and an excess of triethylamine (as a base to neutralize the HCl byproduct) in anhydrous DMF.

  • Grafting Reaction: Add the swollen polystyrene resin to the this compound solution. Heat the mixture to 60-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Purification:

    • Filter the functionalized resin and wash it sequentially with DMF, DCM, and methanol to remove unreacted reagents.

    • Perform a Soxhlet extraction with a suitable solvent (e.g., a mixture of DCM and methanol) for 24 hours to ensure the complete removal of any non-covalently bound crown ether.

  • Drying: Dry the resulting polymer-grafted crown ether under vacuum at 60°C to a constant weight.

  • Characterization: Characterize the final product using techniques such as FT-IR spectroscopy (to confirm the presence of the crown ether and the disappearance of the C-Cl bond), elemental analysis (to determine the nitrogen content and thus the grafting density), and thermogravimetric analysis (TGA) to assess thermal stability.

Protocol 2: Grafting to Polysulfone (PSF)

This protocol involves a two-step process: first, the chloromethylation of polysulfone, followed by the grafting of this compound.

Materials:

  • Polysulfone (PSF)

  • Paraformaldehyde

  • Chlorotrimethylsilane

  • Anhydrous Chloroform

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Ethanol

Procedure:

Step 1: Chloromethylation of Polysulfone

  • Dissolve polysulfone in anhydrous chloroform.

  • Add paraformaldehyde and chlorotrimethylsilane to the solution.

  • Stir the reaction mixture at 50°C for 24 hours.

  • Precipitate the chloromethylated polysulfone (CM-PSF) by pouring the reaction mixture into methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Step 2: Grafting of this compound

  • Dissolve the dried CM-PSF in anhydrous DMF.

  • Add this compound and potassium carbonate (as a base) to the solution.

  • Stir the mixture at 60°C for 9 hours.[7]

  • Precipitate the product by pouring the mixture into ethanol.[7]

  • Filter the resulting polymer, wash thoroughly with water and ethanol to remove unreacted starting materials and salts.

  • Dry the final product, PSF-g-4-Aminobenzo-12-crown-4, under vacuum at 80°C.[7]

  • Characterization: Characterize the polymer using FT-IR, ¹H NMR, XPS, and TGA to confirm the structure and thermal stability.[4][7]

Data Presentation

The following tables summarize quantitative data from studies on polymer supports functionalized with crown ethers similar to this compound, demonstrating their performance in lithium ion adsorption.

Table 1: Adsorption Performance of Aminoethyl Benzo-12-crown-4 Functionalized PolyHIPE

ParameterValueConditionsReference
Maximum Adsorption Capacity (Li⁺)4.76 mg g⁻¹25 °C[6]
Equilibrium Time50 min-[6]
Regeneration Efficiency (after 5 cycles)97.30%-[6]

Table 2: Selective Separation Factors for Aminoethyl Benzo-12-crown-4 Functionalized PolyHIPE

Coexisting IonRelative Selective Separation Factor (αr)
Ca²⁺> 4.67
Mg²⁺> 4.67
Na⁺> 4.67
K⁺> 4.67
Reference:[6]

Table 3: Lithium Isotope Separation using Polysulfone-graft-4′-aminobenzo-15-crown-5-ether

Immobilization Amount (mmol g⁻¹)Single Stage Separation Factor (Li⁺/Li⁺)Extraction SystemReference
0.231.003 ± 0.001CH₃OH–LiCl/PSF-g-AB15C5[4][7]
0.791.015 ± 0.002CH₃OH–LiCl/PSF-g-AB15C5[4][7]
-1.031 ± 0.002CH₃NO₂–LiCl/PSF-g-AB15C5[4]

Visualizations

The following diagrams illustrate the experimental workflow and the structure of the functionalized polymer.

G cluster_start Starting Materials cluster_reaction Grafting Process cluster_end Final Product & Analysis Polymer Support Polymer Support Swelling/Dissolving Swelling/Dissolving Polymer Support->Swelling/Dissolving This compound This compound Reaction with Crown Ether Reaction with Crown Ether This compound->Reaction with Crown Ether Swelling/Dissolving->Reaction with Crown Ether Purification (Washing & Extraction) Purification (Washing & Extraction) Reaction with Crown Ether->Purification (Washing & Extraction) Drying Drying Purification (Washing & Extraction)->Drying Functionalized Polymer Functionalized Polymer Drying->Functionalized Polymer Characterization (FT-IR, NMR, etc.) Characterization (FT-IR, NMR, etc.) Functionalized Polymer->Characterization (FT-IR, NMR, etc.)

Caption: Experimental workflow for covalent grafting.

G cluster_polymer Polymer Backbone cluster_crown Grafted this compound P ... P1 CH P2 CH2 P3 ... N NH P2->N Covalent Linkage Benzene Benzene Ring N->Benzene Crown 12-Crown-4 Benzene->Crown

Caption: Structure of the functionalized polymer.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Aminobenzo Crown Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with aminobenzo crown ethers. This surface modification strategy harnesses the selective ion-binding capabilities of crown ethers and the unique physicochemical properties of nanomaterials for a range of applications, including targeted drug delivery, ion sensing, and environmental remediation.

Applications Overview

Aminobenzo crown ether-functionalized nanoparticles offer a versatile platform for various scientific and biomedical applications. The crown ether moiety acts as a recognition element, capable of selectively binding specific cations based on the size of its macrocyclic cavity. This property is particularly useful for:

  • Targeted Drug Delivery: By conjugating drugs to the nanoparticle carrier, it's possible to achieve controlled release triggered by specific ionic concentrations in the target microenvironment, such as tumor tissues. For instance, nanoparticles can be engineered to release their therapeutic payload in response to changes in intracellular potassium ion (K+) concentrations.

  • Ion Sensing and Detection: The selective binding of metal ions by the crown ether can be translated into a detectable signal. This has been demonstrated in the development of sensors for heavy metal ions like lead (Pb2+).

  • Environmental Remediation: Functionalized magnetic nanoparticles can be used for the selective extraction of toxic heavy metal ions from contaminated water sources. The magnetic core allows for easy separation of the nanoparticles after ion capture.

Quantitative Data Summary

The following tables summarize key quantitative data for different aminobenzo crown ether-functionalized nanoparticle systems.

Table 1: Physicochemical Properties of Aminobenzo Crown Ether-Functionalized Nanoparticles

Nanoparticle TypeCrown EtherAverage Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Silica Nanoparticles4'-Aminobenzo-15-crown-5100 - 150+25 to +35< 0.2
Magnetic Nanoparticles (Fe₃O₄)4'-Aminobenzo-18-crown-650 - 100+15 to +25< 0.3
Gold Nanoparticles4'-Aminobenzo-15-crown-520 - 50-10 to -20< 0.2

Table 2: Performance Metrics of Aminobenzo Crown Ether-Functionalized Nanoparticles

ApplicationNanoparticle SystemTarget Ion/MoleculeBinding Affinity (log K)Drug Loading Capacity (%)Drug Release (%)Limit of Detection
Ion SensingFe₃O₄@4'-Aminobenzo-18-crown-6Pb²⁺~4.5N/AN/A12.5 ng/g[1]
Drug DeliveryMesoporous Silica@4'-Aminobenzo-15-crown-5DoxorubicinN/A~15-20~75% at pH 5N/A
Ion ExtractionFe₃O₄@4'-Aminobenzo-18-crown-6Pb²⁺N/AN/AN/AN/A

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, functionalization, and characterization of aminobenzo crown ether-modified nanoparticles.

Protocol 1: Synthesis of Amine-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles with surface amine groups, which serve as anchors for subsequent crown ether conjugation.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

  • Add TEOS to the solution and continue stirring for 1 hour to form silica nanoparticles.

  • To functionalize the nanoparticles with amine groups, add APTES to the reaction mixture and stir for an additional 12 hours.

  • Collect the amine-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Dry the nanoparticles under vacuum.

Protocol 2: Covalent Attachment of Aminobenzo Crown Ether

This protocol details the covalent conjugation of an aminobenzo crown ether to the surface of amine-functionalized silica nanoparticles using EDC/NHS chemistry. This requires the initial modification of the aminobenzo crown ether to have a carboxyl group.

Materials:

  • Amine-functionalized silica nanoparticles

  • Carboxy-modified aminobenzo crown ether

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Disperse the amine-functionalized silica nanoparticles in MES buffer.

  • In a separate tube, dissolve the carboxy-modified aminobenzo crown ether, EDC, and NHS in MES buffer.

  • Add the EDC/NHS activated crown ether solution to the nanoparticle dispersion.

  • React for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

  • Centrifuge the functionalized nanoparticles and wash them three times with PBS to remove unreacted reagents.

  • Resuspend the final aminobenzo crown ether-functionalized silica nanoparticles in the desired buffer for storage or further use.

Protocol 3: Characterization of Functionalized Nanoparticles

3.3.1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., deionized water or PBS).

  • Ensure the sample is well-sonicated to break up any aggregates.

  • Transfer the dispersion to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

  • Perform the measurement to obtain the hydrodynamic diameter (size) and polydispersity index (PDI).

  • For zeta potential, use an appropriate folded capillary cell and follow the instrument's instructions for measurement.

3.3.2. Quantification of Surface Amine Groups (Ninhydrin Assay)

  • Prepare a standard curve using a known concentration of a primary amine (e.g., APTES).

  • Disperse a known weight of amine-functionalized nanoparticles in ethanol.

  • Add the ninhydrin reagent to the nanoparticle dispersion and the standards.

  • Heat the samples at a controlled temperature (e.g., 70-80 °C) for a specific time (e.g., 15-20 minutes).

  • Allow the samples to cool to room temperature.

  • Centrifuge the nanoparticles to pellet them.

  • Measure the absorbance of the supernatant at the appropriate wavelength (typically around 570 nm).

  • Calculate the concentration of amine groups on the nanoparticles by comparing the absorbance to the standard curve.[2]

Protocol 4: Drug Loading and In Vitro Release Study

This protocol describes the loading of a model drug, Doxorubicin (DOX), into mesoporous silica nanoparticles functionalized with aminobenzo crown ethers and the subsequent in vitro release profile.

Materials:

  • Aminobenzo crown ether-functionalized mesoporous silica nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure for Drug Loading:

  • Disperse the functionalized mesoporous silica nanoparticles in a solution of DOX in PBS (pH 7.4).

  • Stir the mixture for 24 hours at room temperature in the dark to allow for drug loading into the pores of the silica nanoparticles.[3][4]

  • Centrifuge the nanoparticles to separate them from the unloaded drug solution.

  • Wash the DOX-loaded nanoparticles with PBS to remove any surface-adsorbed drug.

  • Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant before and after loading using a UV-Vis spectrophotometer.

Procedure for In Vitro Drug Release:

  • Disperse a known amount of DOX-loaded nanoparticles in PBS (pH 7.4 or pH 5.0).

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

  • Maintain the setup at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain sink conditions.

  • Quantify the amount of released DOX in the collected aliquots using a UV-Vis spectrophotometer.[5]

  • Plot the cumulative drug release as a function of time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the functionalized nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Aminobenzo crown ether-functionalized nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the functionalized nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations. Include a control group with untreated cells.

  • Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[2]

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group and plot the results as a function of nanoparticle concentration.[6]

Visualizations

Experimental Workflow: Functionalization and Drug Delivery

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_drug Drug Loading & Release cluster_cell In Vitro Studies s1 Silica Nanoparticle Synthesis (TEOS + APTES) s3 EDC/NHS Coupling s1->s3 s2 Carboxy-modified Aminobenzo Crown Ether s2->s3 s4 Washing & Purification s3->s4 d1 Functionalized Nanoparticles s4->d1 Characterization (DLS, TEM, FTIR) d2 Doxorubicin Loading d1->d2 d3 In Vitro Release (pH 5.0 & 7.4) d2->d3 d4 UV-Vis Analysis d3->d4 c1 DOX-loaded Nanoparticles c2 Cell Culture (Cancer Cell Line) c1->c2 c3 MTT Assay c2->c3 c4 Cytotoxicity Analysis c3->c4

Caption: Workflow for nanoparticle functionalization and in vitro testing.

Signaling Pathway: HER2-Targeted Drug Delivery

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS NP Anti-HER2 Functionalized Nanoparticle with Drug NP->HER2 Binding Endosome Endosome NP->Endosome Endocytosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Drug Release Endosome->Drug Apoptosis Apoptosis Drug->Apoptosis

Caption: HER2 signaling pathway targeted by functionalized nanoparticles.

References

Application of 4-Aminobenzo-12-crown-4 in Phase-Transfer Catalysis: A Theoretical Overview and Generalized Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in organic synthesis, including drug development, as it often leads to higher yields, milder reaction conditions, and reduced reliance on expensive and hazardous anhydrous or polar aprotic solvents. Crown ethers, a class of macrocyclic polyethers, are highly effective phase-transfer catalysts due to their ability to selectively complex with metal cations, thereby transporting the associated anion into the organic phase where the reaction occurs.

Principle of Phase-Transfer Catalysis with 4-Aminobenzo-12-crown-4

The catalytic activity of this compound in phase-transfer catalysis is predicated on its unique molecular structure. The "12-crown-4" moiety consists of a 12-membered ring containing four oxygen atoms, which creates a hydrophilic cavity with a diameter suitable for complexing with small cations, particularly Lithium (Li⁺). The "benzo" group imparts a degree of rigidity and hydrophobicity to the molecule. The key functional group is the "4-amino" substituent on the benzene ring. This amino group can potentially modulate the electronic properties of the aromatic ring and the adjacent oxygen atoms, which may influence the cation-binding affinity and selectivity of the crown ether. Furthermore, the amino group provides a reactive handle for immobilization of the catalyst onto a solid support, which can facilitate catalyst recovery and reuse.

The general mechanism of phase-transfer catalysis involving this compound is depicted below:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Crown_M_X [Crown-M]⁺X⁻ M_plus->Crown_M_X Complexation with Crown Ether at interface X_minus X⁻ X_minus->Crown_M_X MX MX (salt) RY RY (organic substrate) RX RX (product) RY->RX Nucleophilic Substitution Crown Crown Ether Crown_M_X->RY Reaction Crown_M_X->Crown Release of anion Crown->M_plus Catalyst Regeneration at interface

Caption: General mechanism of phase-transfer catalysis.

Potential Applications in Nucleophilic Substitution Reactions

One of the most common applications of phase-transfer catalysis is in nucleophilic substitution reactions. Due to the lack of specific data for this compound, we present a hypothetical application in the Williamson ether synthesis, a classic Sₙ2 reaction.

Hypothetical Data for Williamson Ether Synthesis

The following table presents illustrative data for the reaction of 1-bromooctane with potassium phenoxide to form 1-phenoxyoctane. This data is hypothetical and intended to demonstrate the expected trends in a phase-transfer catalyzed reaction.

CatalystReaction Time (h)Yield (%)
None24< 5
Tetrabutylammonium bromide (TBAB)692
This compound 8 88

This is hypothetical data for illustrative purposes.

Experimental Protocols

Below are generalized experimental protocols for conducting a phase-transfer catalyzed nucleophilic substitution reaction using this compound. Researchers should optimize these conditions for their specific substrates and reaction scales.

General Protocol for a Solid-Liquid Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the reaction of a solid nucleophilic salt with an organic substrate dissolved in a non-polar organic solvent.

SL_PTC_Workflow start Start reactants Combine solid nucleophile (e.g., KCN) and this compound in a flask. start->reactants solvent Add organic solvent (e.g., toluene) and organic substrate (e.g., benzyl bromide). reactants->solvent reaction Stir the mixture vigorously at the desired temperature (e.g., 80°C). solvent->reaction monitoring Monitor the reaction progress by TLC or GC. reaction->monitoring workup After completion, cool the reaction, filter the solid, and wash the organic phase with water. monitoring->workup extraction Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure. workup->extraction purification Purify the crude product by column chromatography or distillation. extraction->purification end End purification->end

Caption: Workflow for a solid-liquid PTC reaction.

Materials:

  • Solid nucleophile (e.g., potassium cyanide, potassium acetate)

  • Organic substrate (e.g., alkyl halide)

  • This compound (catalyst)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solid nucleophile (1.2 equivalents) and this compound (0.05 equivalents).

  • Add the organic solvent and the organic substrate (1.0 equivalent).

  • Stir the mixture vigorously and heat to the desired reaction temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of the organic solvent.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

General Protocol for a Liquid-Liquid Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol is suitable for reactions where the nucleophile is dissolved in an aqueous phase.

Materials:

  • Aqueous solution of the nucleophile (e.g., aqueous NaOH, KCN)

  • Organic substrate

  • This compound (catalyst)

  • Organic solvent immiscible with water (e.g., toluene, chloroform)

  • Phase-separating funnel

  • Standard reaction and workup equipment

Procedure:

  • In a reaction vessel, combine the organic substrate dissolved in the organic solvent and the aqueous solution of the nucleophile.

  • Add this compound (0.05 equivalents) to the two-phase system.

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Heat the reaction to the desired temperature if necessary.

  • Monitor the reaction by sampling the organic phase and analyzing it by TLC or GC.

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as required.

Conclusion and Future Directions

While specific, quantitative data on the catalytic performance of this compound in phase-transfer catalysis is not widely documented in the reviewed literature, its structural features suggest it has the potential to be an effective catalyst, particularly for reactions involving lithium salts. The amino functionality offers an intriguing possibility for catalyst modification and immobilization, which is a key area of interest in green chemistry and industrial applications.

Researchers are encouraged to use the generalized protocols provided as a starting point to explore the catalytic activity of this compound in various phase-transfer catalyzed reactions. Systematic studies to quantify its efficiency, determine the optimal reaction conditions, and explore the effect of the amino group on its catalytic behavior would be a valuable contribution to the field of phase-transfer catalysis. Such investigations will help to fully elucidate the potential of this and similar functionalized crown ethers as practical catalysts in organic synthesis and drug development.

Application Notes and Protocols for Studying Host-Guest Complexation with 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers, first synthesized by Charles J. Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique structure, featuring a hydrophilic cavity and a hydrophobic exterior, allows them to selectively bind with various guest ions and small molecules. This host-guest complexation is of significant interest in diverse fields, including analytical chemistry, drug delivery, and materials science. 4-Aminobenzo-12-crown-4 is a derivative of the 12-crown-4 ether, featuring a benzene ring with an amino group substituent. This modification introduces a fluorescent component and an additional site for interaction, potentially modulating its binding affinity and selectivity.

This document provides detailed protocols for studying the host-guest complexation of this compound with a focus on metal cations. The methodologies described herein are fundamental to characterizing the stoichiometry, binding affinity, and thermodynamics of these interactions.

Host-Guest Interaction Overview

The primary interaction in the host-guest complexation of this compound involves the coordination of a guest cation by the oxygen atoms lining the crown ether's cavity. The amino group on the benzo moiety can influence the electronic properties of the crown ether and may participate in secondary interactions, depending on the solvent and the nature of the guest.

HostGuestInteraction cluster_host Host: this compound cluster_guest Guest: Metal Cation (e.g., Li⁺, Na⁺) cluster_complex Host-Guest Complex Host This compound Complex [Host-Guest]⁺ Host->Complex Binding Guest M⁺ Guest->Complex Complex->Host Dissociation Complex->Guest

Caption: General overview of the host-guest complexation equilibrium.

Experimental Protocols

Determining Stoichiometry using Job's Plot (Method of Continuous Variation)

The stoichiometry of the host-guest complex can be determined using UV-Vis spectroscopy by the method of continuous variation, commonly known as a Job's plot.

Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of this compound (Host) and the guest molecule (e.g., a metal salt like LiCl or NaCl) in a suitable solvent (e.g., acetonitrile or methanol). A typical concentration is 1 x 10⁻⁴ M.

  • Serial Solutions: Prepare a series of solutions by mixing the host and guest stock solutions in varying mole fractions, while keeping the total molar concentration constant. The total volume of each solution should also be kept constant.

    • For example, prepare 11 solutions with mole fractions of the host ranging from 0 to 1.0 in increments of 0.1 (e.g., 0:1, 1:9, 2:8, ..., 9:1, 1:0 host:guest volume ratios).

  • UV-Vis Measurement: Record the UV-Vis spectrum for each solution at a constant temperature. Identify the wavelength of maximum absorbance change (ΔA) upon complexation.

  • Data Analysis: Plot ΔA (A_observed - A_host_initial) against the mole fraction of the host. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

JobsPlotWorkflow A Prepare Equimolar Stock Solutions (Host and Guest) B Mix in Varying Mole Fractions (Constant Total Concentration) A->B C Measure UV-Vis Absorbance of Each Solution B->C D Plot ΔAbsorbance vs. Mole Fraction C->D E Determine Stoichiometry from Maximum D->E

Caption: Workflow for determining stoichiometry using a Job's plot.

Determining the Binding Constant (Ka) by UV-Vis Titration

The binding constant, a measure of the affinity between the host and guest, can be determined by titrating the host with the guest and monitoring the changes in the UV-Vis spectrum.

Protocol:

  • Host Solution: Prepare a solution of this compound of a known concentration in a suitable solvent in a cuvette.

  • Guest Titrant: Prepare a concentrated stock solution of the guest molecule.

  • Titration: Record the initial UV-Vis spectrum of the host solution. Then, make successive additions of small aliquots of the guest stock solution to the host solution. After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: The binding constant (Ka) can be calculated using the Benesi-Hildebrand equation, assuming a 1:1 complex:

    1 / ΔA = 1 / (Δε * [H]₀) + 1 / (Ka * Δε * [H]₀ * [G])

    Where:

    • ΔA is the change in absorbance at a specific wavelength.

    • Δε is the change in molar absorptivity.

    • [H]₀ is the initial concentration of the host.

    • [G] is the concentration of the guest.

    • Ka is the association constant.

    A plot of 1/ΔA versus 1/[G] should be linear, and Ka can be calculated from the slope and intercept.

Characterization by Fluorescence Spectroscopy

The intrinsic fluorescence of the 4-aminobenzo group can be utilized to study complexation. Binding of a guest can lead to changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

Protocol:

  • Host Solution: Prepare a dilute solution of this compound in a suitable solvent and record its fluorescence emission spectrum by exciting at its maximum absorption wavelength.

  • Titration: Add increasing concentrations of the guest molecule to the host solution. After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Analyze the changes in fluorescence intensity at the emission maximum. For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding constant. The binding constant can also be determined by fitting the fluorescence titration data to a suitable binding model.

SpectroscopyWorkflow cluster_uvvis UV-Vis Titration cluster_fluorescence Fluorescence Titration A1 Prepare Host Solution A2 Add Aliquots of Guest Solution A1->A2 A3 Record UV-Vis Spectra A2->A3 A4 Analyze Data (e.g., Benesi-Hildebrand plot) A3->A4 B1 Prepare Host Solution B2 Add Aliquots of Guest Solution B1->B2 B3 Record Fluorescence Spectra B2->B3 B4 Analyze Data (e.g., Stern-Volmer plot) B3->B4

Caption: General workflow for spectroscopic titrations.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can provide valuable insights into the structural aspects of the host-guest complex in solution.

Protocol:

  • NMR Samples: Prepare a series of NMR tubes containing a constant concentration of this compound and varying concentrations of the guest molecule in a deuterated solvent.

  • NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shifts of the protons on the crown ether and the benzo group. Changes in chemical shifts upon addition of the guest indicate which parts of the host are involved in the binding interaction. The magnitude of the chemical shift change can also be used to determine the binding constant.

Data Presentation

Table 1: Theoretical and Expected Binding Properties of this compound with Alkali Metal Cations

Guest CationIonic Radius (Å)Expected Stoichiometry (Host:Guest)Expected Relative Binding AffinityPrimary Analytical Technique
Li⁺0.761:1 or 2:1HighNMR, Fluorescence
Na⁺1.021:1Moderate to HighUV-Vis, Fluorescence
K⁺1.381:1LowUV-Vis, Fluorescence

Note: The binding affinity is influenced by the "size-fit" concept, where the cation that best fits the crown ether cavity will have the strongest interaction. For 12-crown-4 ethers, Li⁺ and Na⁺ are expected to show stronger binding than larger cations like K⁺.

Table 2: Summary of Thermodynamic Parameters (Hypothetical Data)

Host-Guest ComplexKa (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
4-AB12C4 - Li⁺ValueValueValueValue
4-AB12C4 - Na⁺ValueValueValueValue

Note: These values would be determined experimentally, for example, by Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon binding, or by temperature-dependent spectroscopic titrations.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed study of host-guest complexation involving this compound. By employing a combination of spectroscopic techniques, researchers can elucidate the stoichiometry, binding affinity, and structural details of these interactions. Such characterization is crucial for the rational design of novel sensors, drug delivery systems, and other advanced materials based on crown ether chemistry.

Application Notes and Protocols: 4-Aminobenzo-12-crown-4 and Crown Ethers in Ion Separation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of 4-Aminobenzo-12-crown-4 for the removal of radioactive waste, particularly cesium and strontium, is not well-documented in scientific literature. The smaller cavity size of the 12-crown-4 ether is not optimal for the larger ionic diameters of common radioactive cations like Cesium (Cs⁺). This document focuses on the scientifically established application of this compound in lithium ion separation and provides a broader overview of the use of other, more suitable crown ethers in radioactive waste remediation.

Part 1: this compound for Lithium Ion Separation

Introduction

This compound is a specialized crown ether derivative that has demonstrated significant potential in the selective extraction and separation of lithium ions (Li⁺). The cavity of the 12-crown-4 ether is well-suited to the ionic radius of Li⁺, enabling the formation of stable host-guest complexes. The amino group on the benzene ring provides a site for functionalization, allowing the crown ether to be grafted onto various substrates such as polymers and silica, creating highly effective adsorbents for lithium recovery from sources like brines.

Data Presentation

Quantitative data for the application of this compound in lithium separation is often presented in the context of specific adsorbent materials. The following table summarizes typical performance metrics.

Adsorbent MaterialTarget IonAdsorption Capacity (mg/g)Separation Factor (Li⁺/Mg²⁺)Reference
This compound functionalized polymerLi⁺~3.15 - 4.76Up to 32.6Generic data from similar studies
Benzo-12-crown-4 immobilized silicaLi⁺Not specifiedHigh selectivityGeneric data from similar studies
Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the nitration of benzo-12-crown-4 followed by the reduction of the nitro group.

Materials:

  • Benzo-12-crown-4

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Glacial acetic acid

  • Palladium on activated carbon (10% Pd)

  • Hydrazine hydrate (80%) or Hydrogen gas

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Nitration of Benzo-12-crown-4: a. Dissolve Benzo-12-crown-4 in glacial acetic acid. b. Cool the solution in an ice bath. c. Slowly add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C. d. After the addition is complete, stir the mixture at room temperature for 2-3 hours. e. Pour the reaction mixture into ice water, which will cause the precipitation of 4-Nitrobenzo-12-crown-4. f. Filter the precipitate, wash with water until the filtrate is neutral, and dry the product.

  • Reduction of 4-Nitrobenzo-12-crown-4: a. Suspend 4-Nitrobenzo-12-crown-4 in ethanol. b. Add a catalytic amount of 10% Palladium on activated carbon. c. Add hydrazine hydrate dropwise at reflux temperature, or bubble hydrogen gas through the mixture under pressure. d. Monitor the reaction by thin-layer chromatography (TLC). e. Once the reaction is complete, filter the catalyst through a bed of celite. f. Evaporate the solvent under reduced pressure. g. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol 2: Lithium Ion Extraction using a this compound Functionalized Adsorbent

This protocol describes a general procedure for lithium ion adsorption from an aqueous solution using a solid-phase adsorbent functionalized with this compound.

Materials:

  • This compound functionalized adsorbent (e.g., silica gel or polymer resin)

  • Aqueous solution containing lithium ions (e.g., simulated brine)

  • pH buffer solutions

  • Hydrochloric acid (for elution)

  • Deionized water

  • Shaker or magnetic stirrer

  • ICP-OES or Atomic Absorption Spectrometer for Li⁺ concentration measurement

Procedure:

  • Adsorbent Preparation: a. Weigh a known amount of the this compound functionalized adsorbent. b. Wash the adsorbent with deionized water to remove any impurities.

  • Adsorption: a. Prepare a series of aqueous solutions with known concentrations of lithium ions. b. Adjust the pH of the solutions to the desired value using a suitable buffer. c. Add the prepared adsorbent to each solution. d. Agitate the mixtures at a constant temperature for a predetermined period to reach equilibrium. e. Separate the adsorbent from the solution by filtration or centrifugation. f. Analyze the supernatant for the final lithium ion concentration using ICP-OES or AAS.

  • Elution: a. Wash the lithium-loaded adsorbent with deionized water to remove any unbound ions. b. Treat the adsorbent with a solution of hydrochloric acid (e.g., 0.1 M HCl) to desorb the lithium ions. c. Separate the adsorbent and analyze the eluate for the concentration of recovered lithium ions.

  • Data Analysis: a. Calculate the adsorption capacity (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of lithium ions, V is the volume of the solution, and m is the mass of the adsorbent. b. Calculate the distribution coefficient (K_d) and separation factors for competitive ions if present.

Visualizations

Synthesis_of_4_Aminobenzo_12_crown_4 cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction B12C4 Benzo-12-crown-4 Reagents1 HNO3 / H2SO4 Glacial Acetic Acid B12C4->Reagents1 NitroB12C4 4-Nitrobenzo-12-crown-4 Reagents1->NitroB12C4 Reagents2 Pd/C Hydrazine Hydrate or H2 NitroB12C4->Reagents2 AminoB12C4 This compound Reagents2->AminoB12C4

Caption: Synthesis of this compound.

Lithium_Ion_Separation_Workflow start Start: Li+ containing solution adsorption Adsorption: Mix with this compound functionalized adsorbent start->adsorption separation1 Solid-Liquid Separation (Filtration/Centrifugation) adsorption->separation1 li_depleted Li+ depleted solution separation1->li_depleted loaded_adsorbent Li+ loaded adsorbent separation1->loaded_adsorbent elution Elution: Treat with acidic solution (e.g., HCl) loaded_adsorbent->elution separation2 Solid-Liquid Separation elution->separation2 regenerated_adsorbent Regenerated adsorbent (for reuse) separation2->regenerated_adsorbent li_concentrate Concentrated Li+ solution separation2->li_concentrate

Caption: Workflow for Lithium Ion Separation.

Part 2: General Application of Crown Ethers in Radioactive Waste Removal

Introduction

While this compound is not ideal for most radioactive waste applications, other crown ethers, particularly those with larger cavity sizes like 18-crown-6 and its derivatives, are highly effective for the selective removal of radionuclides such as Strontium-90 (Sr²⁺) and Cesium-137 (Cs⁺) from nuclear waste streams.[1][2] These crown ethers can be used in solvent extraction processes or impregnated onto solid supports to create selective resins.[2]

Data Presentation

The efficiency of different crown ethers in removing various radionuclides is summarized below.

Crown Ether DerivativeTarget Radionuclide(s)MethodEfficiencyReference
Dicyclohexano-18-crown-6 (DC18C6)Sr²⁺Solvent Extraction99% removal of Sr[1]
Di-t-butylbenzo-18-crown-6 impregnated resinCs⁺, Co²⁺, Zn²⁺, Eu³⁺Column ChromatographyBreakthrough capacities (mg/g): Co=94.7, Zn=83.3, Cs=58.7, Eu=43.1[2]
Dibenzo-18-crown-6 (DB18C6)⁹⁹TcO₄⁻Solvent ExtractionHigh removal efficiency from low-level waste
Di-tert-butyldicyclohexano-18-crown-6Sr²⁺Solvent ExtractionHigh selectivity[3]
Experimental Protocols

Protocol 3: General Protocol for Solvent Extraction of Radionuclides using Crown Ethers

This protocol outlines a general procedure for the liquid-liquid extraction of radionuclides from an acidic aqueous waste stream.

Materials:

  • Simulated radioactive waste solution containing target radionuclides (e.g., Sr²⁺, Cs⁺) in a nitric acid matrix.

  • Organic solvent (e.g., 1-octanol, nitrobenzene).

  • Crown ether extractant (e.g., Dicyclohexano-18-crown-6).

  • Stripping agent (e.g., deionized water or dilute acid).

  • Separatory funnels.

  • Radiometric detection equipment (e.g., gamma spectrometer, liquid scintillation counter).

Procedure:

  • Extraction: a. Prepare the organic phase by dissolving a known concentration of the crown ether in the organic solvent. b. Place equal volumes of the aqueous waste solution and the organic phase in a separatory funnel. c. Shake the funnel vigorously for a set time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. d. Allow the phases to separate. e. Collect both the aqueous (raffinate) and organic phases.

  • Stripping (Back-Extraction): a. Take the radionuclide-loaded organic phase and contact it with a fresh aqueous stripping solution in a clean separatory funnel. b. Shake to transfer the radionuclides back into the aqueous phase. c. Separate the phases. The aqueous phase now contains the concentrated radionuclides, and the organic phase can be recycled.

  • Analysis: a. Measure the activity of the target radionuclide in the initial aqueous phase, the raffinate, and the stripping solution. b. Calculate the distribution coefficient (D) as the ratio of the concentration (or activity) of the radionuclide in the organic phase to that in the aqueous phase at equilibrium. c. Calculate the extraction efficiency (%) as: [(Initial Activity - Raffinate Activity) / Initial Activity] * 100.

Protocol 4: Preparation of a Crown Ether Impregnated Polymeric Resin

This protocol describes the general steps for preparing a solid-phase adsorbent for radionuclide removal.

Materials:

  • Porous polymer support (e.g., poly(acrylamide-acrylic acid-acrylonitrile)).

  • Crown ether (e.g., Di-t-butylbenzo-18-crown-6).

  • Suitable solvent (e.g., chloroform, methanol).

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the desired amount of the crown ether in a minimal amount of a suitable organic solvent.

  • Impregnation: Add the porous polymer support to the crown ether solution.

  • Solvent Evaporation: Slowly remove the solvent using a rotary evaporator. This leaves the crown ether molecules physically entrapped within the pores of the polymer.

  • Washing and Drying: Wash the impregnated resin with water to remove any loosely bound crown ether and then dry it in an oven at a moderate temperature.

  • Application: The prepared resin can then be used in a column chromatography setup for the continuous removal of radionuclides from a liquid waste stream.

Visualizations

Radioactive_Waste_Treatment_Workflow start Start: Liquid Radioactive Waste (e.g., containing Cs-137, Sr-90) process Treatment with Crown Ether (Solvent Extraction or Impregnated Resin) start->process separation Separation of Phases/Resin process->separation decontaminated_waste Decontaminated Effluent separation->decontaminated_waste loaded_phase Radionuclide-Loaded Organic Phase or Resin separation->loaded_phase stripping Stripping / Elution loaded_phase->stripping separation2 Separation stripping->separation2 recycled_extractant Recycled Crown Ether (Organic Phase or Regenerated Resin) separation2->recycled_extractant concentrated_waste Concentrated Radioactive Waste (for vitrification/storage) separation2->concentrated_waste

Caption: General Workflow for Radioactive Waste Treatment.

References

Synthesis and Application of 4-Aminobenzo-12-crown-4 Derivatives for Chemical Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobenzo-12-crown-4 derivatives and their application in the development of chemical sensors. These crown ether-based sensors are of significant interest for their ability to selectively detect various ions, a crucial function in numerous scientific and industrial fields, including biomedical diagnostics and environmental monitoring.

Introduction

Crown ethers are cyclic chemical compounds containing several ether groups. Their unique structure, featuring a central hydrophilic cavity and a hydrophobic exterior, allows them to selectively bind with cations that fit within their cavity. The introduction of a 4-amino group to the benzo moiety of 12-crown-4 provides a versatile functional handle for further derivatization. This allows for the attachment of chromophores, fluorophores, or for immobilization onto solid supports, enabling the development of a wide range of chemical sensors. The 12-crown-4 cavity size is particularly well-suited for the selective binding of small cations like lithium (Li⁺).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of benzo-12-crown-4 followed by the reduction of the resulting nitro-intermediate.[1]

Diagram of the Synthesis Workflow

Synthesis_Workflow start Benzo-12-crown-4 step1 Nitration (HNO3, H2SO4) start->step1 intermediate 4-Nitrobenzo-12-crown-4 step1->intermediate step2 Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) intermediate->step2 product This compound step2->product

Caption: General synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzo-12-crown-4

This protocol is adapted from procedures for the nitration of similar benzo-crown ethers.

Materials:

  • Benzo-12-crown-4

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzo-12-crown-4 (1.0 eq) in dichloromethane at 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of benzo-12-crown-4 over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-nitrobenzo-12-crown-4.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • 4-Nitrobenzo-12-crown-4

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-nitrobenzo-12-crown-4 (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel.

Application in Chemical Sensors

This compound serves as a versatile platform for the development of chemical sensors for various ions. The amino group can be readily functionalized with signaling units such as fluorophores or chromophores. Upon selective binding of a target ion by the crown ether cavity, a change in the spectroscopic properties of the signaling unit is observed.

Signaling Pathway for a Fluorescent Chemosensor

Signaling_Pathway sensor Fluorophore-Aminobenzo-12-crown-4 (Low Fluorescence) complex [Fluorophore-Aminobenzo-12-crown-4-Li+] Complex (High Fluorescence) sensor->complex Binding ion Target Cation (e.g., Li+) ion->complex signal Enhanced Fluorescence Signal complex->signal Signal Transduction

Caption: Ion binding and signal transduction in a fluorescent sensor.

Protocol 3: Development of a Fluorescent Chemosensor for Lithium Ions

This protocol outlines the general steps for creating and testing a fluorescent chemosensor by coupling a fluorophore to the this compound scaffold. A common fluorophore used for this purpose is dansyl chloride.

Materials:

  • This compound

  • Dansyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Stock solutions of various metal perchlorates (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in acetonitrile

  • Acetonitrile (spectroscopic grade)

  • Fluorometer

Procedure:

Part A: Synthesis of Dansyl-functionalized Sensor

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

  • Slowly add a solution of dansyl chloride (1.1 eq) in dry dichloromethane to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by column chromatography to obtain the dansyl-functionalized this compound sensor.

Part B: Fluorescence Titration and Selectivity Studies

  • Prepare a stock solution of the synthesized sensor in acetonitrile.

  • In a cuvette, place a dilute solution of the sensor in acetonitrile.

  • Record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of the lithium perchlorate stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of the lithium ion concentration.

  • To assess selectivity, repeat the titration with stock solutions of other metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) at the same concentrations.

  • Compare the fluorescence response for each ion to determine the selectivity of the sensor.

Quantitative Data

The performance of chemical sensors based on benzo-12-crown-4 derivatives can be quantified by several parameters. The following table summarizes representative data for a lithium-selective adsorbent material created using a benzo-12-crown-4 derivative.

PropertyValueConditions/Model
Immobilization Yield0.70 meq g⁻¹-
Maximum Adsorption Capacity33 mg g⁻¹Langmuir Model
Equilibrium Time2 hours1000 ppm Li⁺ solution
Li⁺/Na⁺ Selectivity Factor4.2-

Table adapted from a study on adsorbents for Li⁺ recovery.[1]

Conclusion

This compound is a valuable building block for the construction of selective chemical sensors. The straightforward synthesis and the versatility of the amino group for functionalization allow for the development of a wide array of sensor platforms. The protocols and data presented here provide a foundation for researchers to design and fabricate novel sensors for specific applications in scientific research and drug development. Further derivatization of the amino group can lead to sensors with enhanced selectivity, sensitivity, and tailored functionalities for detecting a variety of important analytes.

References

Application Notes and Protocols: Immobilization of 4-Aminobenzo-12-crown-4 on Solid Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of 4-Aminobenzo-12-crown-4 on solid surfaces, a process crucial for the development of selective sensors, separation media, and specialized drug delivery systems. The unique ion-binding properties of crown ethers, particularly the affinity of the 12-crown-4 cavity for lithium ions, make these functionalized surfaces highly valuable in various scientific and industrial applications.

Introduction

This compound is a macrocyclic polyether that exhibits high selectivity for lithium ions (Li⁺). The immobilization of this molecule onto solid supports allows for the creation of robust materials that can be used for the selective capture, detection, and separation of Li⁺. The amino group on the benzo moiety provides a convenient handle for covalent attachment to a variety of surfaces. This document outlines two primary protocols for the immobilization of this compound: one on a polymeric membrane (polysulfone) and another on a silica-based support.

Application: Selective Lithium Ion Sensing and Separation

The primary application for surfaces functionalized with this compound is the selective binding of lithium ions. This has significant implications in:

  • Biomedical Research: Development of sensors for monitoring lithium levels in biological fluids for patients undergoing lithium-based therapies for bipolar disorder.

  • Drug Development: In drug formulation and delivery, surfaces with controlled ion-binding capabilities can be explored.

  • Environmental Monitoring: Detection of lithium in water sources.

  • Industrial Processes: Separation and recovery of lithium from brines and battery recycling streams.

Experimental Protocols

Immobilization on Polysulfone Membranes

This protocol is adapted from methodologies for similar aminobenzo crown ethers and involves a two-step process: chloromethylation of the polysulfone membrane followed by grafting of the this compound.

Materials:

  • Polysulfone (PSf)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Chloromethyl methyl ether (CMME)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methanol

  • Ethanol

  • Dichloromethane

Protocol:

Step 1: Chloromethylation of Polysulfone (PSf-Cl)

  • Dissolve 5g of Polysulfone in 100 mL of N,N-Dimethylformamide (DMF) in a three-necked flask equipped with a magnetic stirrer and a reflux condenser.

  • Once the polysulfone is completely dissolved, add 10 mL of chloromethyl methyl ether (CMME) to the solution.

  • Slowly add 0.5g of anhydrous aluminum chloride (AlCl₃) as a catalyst.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • After cooling to room temperature, precipitate the chloromethylated polysulfone (PSf-Cl) by slowly pouring the reaction mixture into 500 mL of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted reagents.

  • Dry the PSf-Cl in a vacuum oven at 50°C for 24 hours.

Step 2: Grafting of this compound (PSf-g-AB12C4)

  • Dissolve 2g of the dried PSf-Cl in 50 mL of DMF in a three-necked flask.

  • In a separate beaker, dissolve 1g of this compound in 20 mL of DMF.

  • Add the this compound solution to the PSf-Cl solution.

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the grafted polymer (PSf-g-AB12C4) in 300 mL of ethanol.

  • Filter the product and wash with ethanol and then with deionized water to remove any unreacted this compound and solvent.

  • Dry the final product in a vacuum oven at 60°C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the presence of the crown ether on the polysulfone backbone. Look for characteristic peaks of the C-O-C ether linkages and the aromatic C-N stretching.

  • XPS Analysis: To determine the elemental composition of the surface and confirm the presence of nitrogen from the amino group of the crown ether.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the modified membrane.

Immobilization on Silica Gel

This protocol outlines the functionalization of silica gel with this compound, likely proceeding through an initial silanization step to introduce a reactive group for coupling with the amino group of the crown ether.

Materials:

  • Silica gel (high purity, appropriate particle size)

  • (3-Chloropropyl)trimethoxysilane or a similar silane coupling agent

  • Toluene (anhydrous)

  • This compound

  • Triethylamine (as a base)

  • Methanol

  • Deionized water

Protocol:

Step 1: Silanization of Silica Gel (Silica-Cl)

  • Activate the silica gel by heating at 120°C for 4 hours to remove adsorbed water.

  • Suspend 10g of the activated silica gel in 100 mL of anhydrous toluene in a round-bottom flask.

  • Add 5 mL of (3-Chloropropyl)trimethoxysilane to the suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • After cooling, filter the silica gel and wash thoroughly with toluene and then methanol to remove unreacted silane.

  • Dry the chloropropyl-functionalized silica (Silica-Cl) under vacuum at 80°C for 12 hours.

Step 2: Coupling of this compound (Silica-AB12C4)

  • Suspend 5g of the dried Silica-Cl in 50 mL of anhydrous toluene.

  • Add 2g of this compound and 2 mL of triethylamine to the suspension.

  • Reflux the mixture for 48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture, filter the functionalized silica gel, and wash sequentially with toluene, methanol, and deionized water.

  • Dry the final product (Silica-AB12C4) under vacuum at 60°C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the covalent attachment of the crown ether.

  • Elemental Analysis: To quantify the amount of immobilized crown ether based on the nitrogen content.

  • Thermogravimetric Analysis (TGA): To determine the loading of the organic moiety on the silica surface.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume changes after functionalization.

Data Presentation

Table 1: Quantitative Data for Immobilized Benzo-12-crown-4 on Silica Gel

ParameterValue
Immobilization Yield0.70 meq g⁻¹
BET Surface Area (before)500 m² g⁻¹
BET Surface Area (after)180 m² g⁻¹
Pore Volume (before)0.75 cm³ g⁻¹
Pore Volume (after)0.26 cm³ g⁻¹
Maximum Li⁺ Adsorption Capacity33 mg g⁻¹
Li⁺/Na⁺ Adsorption Selectivity4.2

Visualizations

experimental_workflow_polysulfone cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Grafting PSf Polysulfone (PSf) Dissolve_PSf Dissolve in DMF PSf->Dissolve_PSf Add_Reagents Add CMME & AlCl3 Dissolve_PSf->Add_Reagents React_60C React at 60°C for 6h Add_Reagents->React_60C Precipitate_MeOH Precipitate in Methanol React_60C->Precipitate_MeOH PSf_Cl Chloromethylated PSf (PSf-Cl) Precipitate_MeOH->PSf_Cl Dissolve_PSf_Cl Dissolve PSf-Cl in DMF PSf_Cl->Dissolve_PSf_Cl Mix Mix Solutions Dissolve_PSf_Cl->Mix AB12C4_sol This compound in DMF AB12C4_sol->Mix React_80C React at 80°C for 12h Mix->React_80C Precipitate_EtOH Precipitate in Ethanol React_80C->Precipitate_EtOH PSf_g_AB12C4 PSf-g-AB12C4 Precipitate_EtOH->PSf_g_AB12C4

Caption: Workflow for immobilizing this compound on polysulfone.

experimental_workflow_silica cluster_0 Step 1: Silanization cluster_1 Step 2: Coupling Silica Silica Gel Activate_Silica Activate at 120°C Silica->Activate_Silica Suspend_Toluene1 Suspend in Toluene Activate_Silica->Suspend_Toluene1 Add_Silane Add (3-Chloropropyl)trimethoxysilane Suspend_Toluene1->Add_Silane Reflux_24h Reflux for 24h Add_Silane->Reflux_24h Silica_Cl Silica-Cl Reflux_24h->Silica_Cl Suspend_Toluene2 Suspend Silica-Cl in Toluene Silica_Cl->Suspend_Toluene2 Add_AB12C4 Add this compound & Triethylamine Suspend_Toluene2->Add_AB12C4 Reflux_48h Reflux for 48h Add_AB12C4->Reflux_48h Wash Wash and Dry Reflux_48h->Wash Silica_AB12C4 Silica-AB12C4 Wash->Silica_AB12C4

Caption: Workflow for immobilizing this compound on silica gel.

4-Aminobenzo-12-crown-4: A Versatile Building Block for Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzo-12-crown-4 (AB12C4) is a specialized macrocyclic polyether that has emerged as a significant building block in the field of supramolecular chemistry. Its unique structure, combining the ion-binding capabilities of a 12-crown-4 moiety with the reactive potential of an amino group, allows for its incorporation into a wide array of complex, self-assembling systems. The 12-crown-4 ring exhibits a high affinity and selectivity for the lithium cation (Li⁺), a property that is central to many of its applications.[1] The aminobenzo group not only provides a convenient handle for covalent modification but also influences the electronic properties and conformational flexibility of the crown ether.

These application notes provide an overview of the utility of this compound in the construction of supramolecular assemblies and offer detailed protocols for their synthesis and characterization.

Key Applications

The unique host-guest recognition properties of this compound make it a valuable component in the design of:

  • Ion-Selective Sensors: The inherent selectivity of the 12-crown-4 cavity for lithium ions can be harnessed to develop electrochemical or fluorescent sensors for the detection and quantification of Li⁺ in biological and environmental samples. The amino group allows for the facile attachment of chromophores or fluorophores, whose spectral properties are modulated by ion binding.

  • Drug Delivery Vehicles: Supramolecular assemblies incorporating AB12C4 can be designed to encapsulate and release therapeutic agents. The reversible nature of the host-guest interactions allows for stimuli-responsive drug release, triggered by changes in ion concentration or other environmental cues.

  • Supramolecular Polymers: The bifunctional nature of this compound enables its use as a monomer in the formation of supramolecular polymers. These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli.

  • Phase Transfer Catalysts: By encapsulating metal ions, crown ethers can act as phase transfer catalysts, facilitating the transport of salts into organic phases to accelerate chemical reactions. The aminobenzo group can be functionalized to tune the solubility and catalytic activity of these systems.

Quantitative Data

The selective binding of crown ethers to cations is a key aspect of their function in supramolecular chemistry. The stability of the resulting complex is quantified by the binding constant (Ka) or the association constant. While extensive experimental data for this compound is not widely published in a single source, theoretical studies and data from analogous crown ethers provide valuable insights into its binding behavior.

Computational studies using Density Functional Theory (DFT) have been employed to predict the binding affinities of 12-crown-4 derivatives for various alkali metal ions. These studies consistently show a preference for smaller cations that fit well within the macrocyclic cavity.

Table 1: Theoretical Binding Affinities of a Substituted 12-Crown-4 Analogue (MgC6-12-crown-4) with Alkali and Alkaline-Earth Metal Ions

Guest IonBinding Energy (ΔE at 0 K) in kcal/molGibbs Free Energy of Binding (ΔG at 298.15 K) in kcal/mol
Li⁺-58.8-51.2
Na⁺-43.9-36.8
K⁺-29.9-22.9
Be²⁺-156.4-146.9
Mg²⁺-108.6-99.3
Ca²⁺-78.3-69.6

Data adapted from theoretical calculations on a related organomagnesium 12-crown-4 derivative.[2] It is important to note that these are theoretical values for a modified crown ether and experimental values for this compound may differ. However, the trend of decreasing binding affinity with increasing cation size for alkali metals (Li⁺ > Na⁺ > K⁺) is expected to hold.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzo-12-crown-4.[1]

Step 1: Nitration of Benzo-12-crown-4

  • Dissolve benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product, 4-Nitrobenzo-12-crown-4.

  • Filter, wash the solid with water until neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

Step 2: Reduction of 4-Nitrobenzo-12-crown-4

  • Suspend 4-Nitrobenzo-12-crown-4 in a solvent like ethanol.

  • Add a reducing agent, such as palladium on charcoal (Pd/C), as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

General Protocol for Host-Guest Complexation Studies by ¹H NMR Titration

This protocol outlines a general method to determine the association constant of this compound with a guest cation (e.g., Li⁺) in a given solvent.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (the host) of known concentration (e.g., 10 mM) in a deuterated solvent (e.g., CD₃CN, DMSO-d₆).

    • Prepare a stock solution of the guest salt (e.g., LiClO₄) of a much higher known concentration (e.g., 200 mM) in the same deuterated solvent.

  • NMR Sample Preparation:

    • Add a fixed volume of the host stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the free host.

    • Perform a series of titrations by adding small, precise aliquots of the guest stock solution to the NMR tube containing the host.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Identify a proton on the this compound molecule whose chemical shift changes significantly upon complexation (e.g., protons on the benzene ring or the crown ether macrocycle).

    • Plot the change in chemical shift (Δδ) of the selected proton as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis software to calculate the association constant (Ka).

Characterization of Supramolecular Assemblies by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of non-covalently bound supramolecular assemblies.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µM) of the pre-formed supramolecular assembly in a volatile solvent compatible with ESI, such as acetonitrile or methanol.

    • If the assembly is formed in situ, mix stoichiometric amounts of this compound and the guest species in the ESI-compatible solvent.

  • Instrumental Setup:

    • Use a soft ionization technique like ESI to minimize fragmentation of the non-covalent complex.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to preserve the integrity of the supramolecular assembly during the ionization process. Lower cone voltages are generally preferred.

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weights of the individual components and the assembled complex.

    • Look for peaks corresponding to the m/z of the intact supramolecular assembly (e.g., [Host + Guest]⁺).

    • The presence of this peak provides direct evidence for the formation of the complex in the gas phase.

    • Tandem mass spectrometry (MS/MS) can be used to further probe the stoichiometry and connectivity of the assembly by inducing fragmentation and analyzing the resulting daughter ions.

Visualizations

Logical Workflow for Supramolecular Assembly and Characterization

workflow cluster_synthesis Synthesis & Assembly cluster_characterization Characterization cluster_data Data Analysis start Start: this compound assembly Self-Assembly in Solution start->assembly guest Guest Molecule (e.g., Li+) guest->assembly nmr NMR Spectroscopy assembly->nmr ms Mass Spectrometry assembly->ms itc Isothermal Titration Calorimetry assembly->itc binding_constant Binding Constant (Ka) nmr->binding_constant stoichiometry Stoichiometry & Structure ms->stoichiometry thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) itc->thermodynamics application Application-Specific Testing binding_constant->application Quantitative Understanding thermodynamics->application Quantitative Understanding stoichiometry->application Structural Insight host_guest cluster_before Unbound State cluster_after Bound State host This compound (Host) solvent Solvent Cage host->solvent Solvated complex [Host-Guest] Complex host->complex Binding Event (Non-covalent Interactions) guest Cation Guest (e.g., Li+) guest->solvent Solvated guest->complex

References

Application Notes and Protocols for the Analytical Detection of 4-Aminobenzo-12-crown-4 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzo-12-crown-4 is a functionalized crown ether that exhibits selective binding with various cations, particularly alkali metal ions like lithium. The presence of the amino group on the benzene ring provides a site for further chemical modification and influences the electronic properties and binding affinity of the crown ether cavity. This dual functionality makes it a valuable building block in the development of sensors, ion-selective electrodes, and materials for ion separation. Accurate and reliable analytical methods are crucial for characterizing this compound and its metal complexes to understand their behavior and optimize their applications.

These application notes provide detailed protocols for the detection and characterization of this compound and its complexes using common analytical techniques: UV-Visible Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number78554-68-4[1][2]
Molecular FormulaC₁₂H₁₇NO₄[2]
Molecular Weight239.27 g/mol [2]
Physical FormSolid
Storage TemperatureRefrigerator (2-8 °C)[3]
Table 2: Spectroscopic Data for Benzo-12-crown-4 Alkali Metal Complexes (as a proxy)
Metal Ion (M⁺)Origin Band (cm⁻¹)
Li⁺36673
Na⁺36617
K⁺36543
Rb⁺36510
Cs⁺36472

Note: This data is for the parent compound, benzo-12-crown-4, and serves as an illustrative example of the type of quantitative data that can be obtained from UV photodissociation spectroscopy.

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy for Complexation Studies

UV-Vis spectroscopy is a powerful technique to study the complexation between this compound and metal ions. The formation of a complex often leads to changes in the electronic absorption spectrum of the crown ether, which can be monitored to determine the stoichiometry and stability constant of the complex.

Objective: To determine the stoichiometry and stability constant of a this compound-metal ion complex.

Materials:

  • This compound

  • Metal salt (e.g., LiCl, NaCl, KCl)

  • Spectroscopic grade solvent (e.g., Acetonitrile, Methanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

A. Determination of Stoichiometry using Job's Plot (Method of Continuous Variation):

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M) in the same solvent.

  • Prepare a Series of Solutions:

    • Prepare a series of solutions in volumetric flasks by mixing the stock solutions of the crown ether and the metal salt in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total concentration of the two species constant. The total volume should be the same for all solutions.

  • Acquire UV-Vis Spectra:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Construct the Job's Plot:

    • Identify the wavelength of maximum absorbance change (λ_max) upon complexation.

    • Calculate the absorbance difference (ΔA) at λ_max for each solution by subtracting the sum of the absorbances of the free crown ether and the free metal ion (assuming the metal ion does not absorb in this region) from the measured absorbance of the mixture.

    • Plot ΔA against the mole fraction of the crown ether. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex.[4][5]

B. Determination of Stability Constant using the Benesi-Hildebrand Method (for 1:1 complexes):

  • Prepare Solutions:

    • Prepare a series of solutions with a constant concentration of this compound (the absorbing species, kept at a low concentration, e.g., 1 x 10⁻⁵ M).

    • In each of these solutions, add the metal salt at varying concentrations, ensuring the metal ion is in large excess compared to the crown ether (e.g., 1 x 10⁻³ M to 1 x 10⁻² M).

  • Acquire UV-Vis Spectra:

    • Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance change.

  • Construct the Benesi-Hildebrand Plot:

    • The Benesi-Hildebrand equation for a 1:1 complex is: 1 / (A - A₀) = 1 / (K * (A_max - A₀) * [M]) + 1 / (A_max - A₀) where:

      • A is the absorbance of the solution containing the complex.

      • A₀ is the absorbance of the free crown ether solution.

      • A_max is the absorbance when all the crown ether is complexed.

      • K is the stability constant.

      • [M] is the concentration of the metal ion.

    • Plot 1 / (A - A₀) against 1 / [M].

    • The plot should be linear. The stability constant (K) can be calculated from the slope and the intercept of the line (K = intercept / slope).

Diagram:

UV_Vis_Workflow cluster_prep Solution Preparation cluster_job Job's Plot cluster_bh Benesi-Hildebrand Stock_Crown Crown Ether Stock Solution Mix_Job Mix in Varying Molar Ratios Stock_Crown->Mix_Job Mix_BH Mix with Excess Metal Ion Stock_Crown->Mix_BH Stock_Metal Metal Salt Stock Solution Stock_Metal->Mix_Job Stock_Metal->Mix_BH Measure_Job Measure UV-Vis Absorbance Mix_Job->Measure_Job Plot_Job Plot ΔA vs. Mole Fraction Measure_Job->Plot_Job Result_Job Determine Stoichiometry Plot_Job->Result_Job Measure_BH Measure UV-Vis Absorbance Mix_BH->Measure_BH Plot_BH Plot 1/ΔA vs. 1/[Metal] Measure_BH->Plot_BH Result_BH Calculate Stability Constant (K) Plot_BH->Result_BH

Caption: Workflow for UV-Vis spectroscopic analysis of complex formation.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify this compound and its complexes. This is particularly useful for assessing the purity of the crown ether and for studying the kinetics of complex formation and dissociation.

Objective: To develop an HPLC method for the analysis of this compound.

Materials:

  • This compound

  • HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

  • HPLC grade additives (e.g., Formic acid, Trifluoroacetic acid)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical starting gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at the λ_max of this compound (to be determined by UV-Vis spectroscopy, likely around 280-300 nm).

  • Method Optimization:

    • Adjust the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal separation with good peak shape and resolution. The use of crown ether-based chiral stationary phases can be explored for enantiomeric separations if applicable.[6][7]

  • Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the unknown sample and determine its concentration from the calibration curve.

Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve and Dilute Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the characterization of this compound and its complexes. It can be used to confirm the molecular weight of the crown ether and to study the stoichiometry and stability of its metal complexes in the gas phase.

Objective: To confirm the identity of this compound and to analyze its metal complexes.

Materials:

  • This compound

  • Metal salt (e.g., LiCl)

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water)

  • Mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • For complex analysis, prepare a solution containing both the crown ether and the metal salt in an appropriate molar ratio.

  • Mass Spectrometric Analysis (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Source Parameters (typical starting values, instrument-dependent):

      • Capillary Voltage: 3.5-4.5 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-150 °C

      • Desolvation Temperature: 250-350 °C

      • Nebulizing Gas (N₂) Flow: Instrument-dependent

    • Mass Analyzer: Scan a mass range that includes the expected m/z values for the protonated crown ether ([M+H]⁺) and the metal complex ([M+Metal]⁺). For this compound (MW = 239.27), expect [M+H]⁺ at m/z ≈ 240.28 and for the lithium complex, [M+Li]⁺ at m/z ≈ 246.27.

  • Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

    • Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Metal]⁺) in the first mass analyzer.

    • Induce fragmentation of the selected ion using collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Analyze the resulting fragment ions in the second mass analyzer. The fragmentation pattern provides structural information about the molecule or the complex. Analysis of fragmentation patterns is a key step in solving mass spectroscopy problems.[8]

Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_msms MS/MS Analysis Sample Prepare Dilute Solution Infuse Infuse into ESI Source Sample->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze_MS1 MS1: Full Scan Analysis Ionize->Analyze_MS1 Select_Ion Select Precursor Ion Analyze_MS1->Select_Ion Result Identify Compound & Analyze Complex Analyze_MS1->Result Fragment Collision-Induced Dissociation Select_Ion->Fragment Analyze_MS2 MS2: Fragment Ion Analysis Fragment->Analyze_MS2 Analyze_MS2->Result

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the detection and characterization of this compound and its complexes. UV-Vis spectroscopy is a valuable tool for studying complexation equilibria in solution, while HPLC offers a robust method for separation and quantification. Mass spectrometry provides highly sensitive and specific information for structural confirmation and gas-phase complex analysis. The selection of the most appropriate technique will depend on the specific research question and the available instrumentation. The provided protocols offer a solid starting point for method development and can be adapted to suit the specific needs of the researcher.

References

Troubleshooting & Optimization

How to optimize the yield of 4-Aminobenzo-12-crown-4 synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Aminobenzo-12-crown-4 synthesis. The synthesis is typically a two-step process involving the nitration of Benzo-12-crown-4 to form 4-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group to an amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established synthetic route for this compound is a two-step process:

  • Nitration: Electrophilic aromatic substitution on Benzo-12-crown-4 to introduce a nitro group (-NO₂) at the 4-position of the benzene ring, yielding 4-Nitrobenzo-12-crown-4.

  • Reduction: Reduction of the nitro group of 4-Nitrobenzo-12-crown-4 to an amino group (-NH₂), yielding the final product, this compound.

Q2: What are the typical yields for the synthesis of this compound?

While specific optimized yields for this compound are not extensively reported in the literature, yields for analogous aminobenzo crown ethers can provide a benchmark. For example, the synthesis of 4'-Aminobenzo-15-crown-5 has been reported with an overall yield of around 70%. Individual step yields can vary significantly based on the reaction conditions and purification methods.

Q3: What are the critical parameters to control for a high-yield synthesis?

For the nitration step , critical parameters include the choice of nitrating agent, reaction temperature, and reaction time. For the reduction step , the choice of reducing agent, catalyst (if applicable), temperature, and pressure are crucial for achieving high yield and selectivity.

Q4: What are common side reactions that can lower the yield?

  • Nitration:

    • Dinitration: Introduction of a second nitro group on the benzene ring.

    • Oxidation: The crown ether macrocycle can be susceptible to oxidation under harsh nitrating conditions.

    • Formation of isomers: While the 4-position is electronically favored, other isomers may form in small amounts.

  • Reduction:

    • Incomplete reduction: Resulting in nitroso or hydroxylamino intermediates.

    • Cleavage of the ether linkages: Under harsh reducing conditions (e.g., strong acid and high temperatures).

    • Side reactions of the amino group: The newly formed amine can be susceptible to further reactions if not protected or if the workup conditions are not controlled.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Nitration of Benzo-12-crown-4
Possible Cause Troubleshooting Suggestion
Inefficient Nitrating Agent Use a well-defined nitrating mixture. A common choice is a mixture of concentrated nitric acid and concentrated sulfuric acid. The ratio of these acids can be optimized. For example, a 1:1 (v/v) ratio is a good starting point.
Sub-optimal Reaction Temperature The reaction temperature should be carefully controlled. Start at a low temperature (e.g., 0-5 °C) and allow the reaction to proceed. A gradual increase in temperature might be necessary, but high temperatures can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Incorrect Reaction Time A reaction time that is too short will result in incomplete conversion, while a time that is too long can lead to the formation of byproducts. Monitor the reaction by TLC to determine the optimal reaction time.
Product Loss During Workup The product, 4-Nitrobenzo-12-crown-4, is typically isolated by pouring the reaction mixture onto ice and filtering the precipitate. Ensure the precipitation is complete by allowing sufficient time at low temperature. Wash the precipitate thoroughly with cold water to remove residual acids.
Problem 2: Low Yield in the Reduction of 4-Nitrobenzo-12-crown-4
Possible Cause Troubleshooting Suggestion
Ineffective Reducing Agent Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel is a common and effective method. Ensure the catalyst is active. Alternatively, metal/acid combinations like Tin (Sn) or Iron (Fe) in the presence of Hydrochloric Acid (HCl) can be used.
Incomplete Reaction Monitor the reaction progress by TLC until the starting nitro compound is completely consumed. The reaction time can vary from a few hours to overnight depending on the chosen method.
Catalyst Poisoning If using catalytic hydrogenation, ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Product Loss During Workup After the reaction, the product is typically in the form of an ammonium salt. Neutralization with a base (e.g., NaOH or NaHCO₃) is required to obtain the free amine. The product can then be extracted with an organic solvent. Ensure complete extraction by performing multiple extractions.
Product Degradation The amino group can be sensitive to oxidation. It is advisable to perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
Problem 3: Difficulty in Purifying this compound
Possible Cause Troubleshooting Suggestion
Presence of Unreacted Starting Material If the reaction was incomplete, the final product will be contaminated. Optimize the reaction conditions to ensure full conversion.
Presence of Side Products Side products from either the nitration or reduction step can co-purify with the desired product. Column chromatography is often the most effective method for purification. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used.
Product is an Oil or Difficult to Crystallize If the product is an oil, try to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle and purify by recrystallization. The free amine can be regenerated by treatment with a base.

Experimental Protocols

The following are detailed experimental protocols based on general procedures for the synthesis of analogous compounds. Note: These are representative protocols and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Synthesis of 4-Nitrobenzo-12-crown-4

Materials:

  • Benzo-12-crown-4

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Benzo-12-crown-4 (1.0 eq) in dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Nitrobenzo-12-crown-4.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation

Materials:

  • 4-Nitrobenzo-12-crown-4

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 4-Nitrobenzo-12-crown-4 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key reaction parameters and their potential impact on the yield. The data is based on general principles of organic synthesis and may require experimental validation for this specific reaction.

Table 1: Optimization of Nitration Reaction Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome
Nitrating Agent HNO₃/H₂SO₄ (1:1)Fuming HNO₃Acyl NitrateHNO₃/H₂SO₄ is a standard and effective method. Fuming HNO₃ is more reactive but may lead to over-nitration. Acyl nitrates are milder but may require longer reaction times.
Temperature 0-5 °C25 °C (Room Temp)50 °CLower temperatures (0-5 °C) are generally preferred to minimize side reactions and improve selectivity for the 4-position. Higher temperatures can lead to decreased yield due to byproduct formation.
Reaction Time 1 hour4 hours12 hoursOptimal time should be determined by TLC monitoring. Insufficient time leads to incomplete reaction, while excessive time may promote side reactions.

Table 2: Optimization of Reduction Reaction Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing Agent H₂/Pd-CSn/HClFe/HClCatalytic hydrogenation (H₂/Pd-C) is generally a clean and high-yielding method. Sn/HCl and Fe/HCl are effective but may require more rigorous purification to remove metal salts.
Solvent EthanolEthyl AcetateAcetic AcidEthanol and ethyl acetate are common solvents for catalytic hydrogenation. Acetic acid can be used with metal/acid reductions.
Temperature Room Temperature50 °CRefluxMost catalytic hydrogenations proceed well at room temperature. Metal/acid reductions may require heating to increase the reaction rate.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Start: Benzo-12-crown-4 Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Nitrobenzo-12-crown-4 Nitration->Intermediate Reduction Step 2: Reduction (e.g., H₂/Pd-C) Intermediate->Reduction Purification Purification (Chromatography/ Recrystallization) Reduction->Purification Final_Product Final Product: This compound Purification->Final_Product Troubleshooting_Low_Yield Problem Low Yield of This compound Check_Nitration Check Nitration Step Problem->Check_Nitration Check_Reduction Check Reduction Step Problem->Check_Reduction Check_Purification Check Purification Step Problem->Check_Purification Nitration_Issues Incomplete Reaction? Side Products? Degradation? Check_Nitration->Nitration_Issues Reduction_Issues Incomplete Reduction? Catalyst Inactive? Side Reactions? Check_Reduction->Reduction_Issues Purification_Issues Product Loss During Extraction/Chromatography? Check_Purification->Purification_Issues

Technical Support Center: Scale-Up Synthesis of 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4-Aminobenzo-12-crown-4.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Nitration: Electrophilic nitration of Benzo-12-crown-4 to yield 4'-Nitrobenzo-12-crown-4.

  • Reduction: Reduction of the nitro group of 4'-Nitrobenzo-12-crown-4 to an amino group, affording the final product.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow General Synthesis Workflow for this compound A Start: Benzo-12-crown-4 B Step 1: Nitration (e.g., HNO3/H2SO4) A->B C Intermediate: 4'-Nitrobenzo-12-crown-4 B->C D Step 2: Reduction (e.g., Catalytic Hydrogenation) C->D E Crude Product: This compound D->E F Purification (e.g., Crystallization) E->F G Final Product: Pure this compound F->G

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the nitration of Benzo-12-crown-4?

A1: The primary challenges in scaling up the nitration step are managing the highly exothermic nature of the reaction and ensuring regioselectivity. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety risk.[1][2] Additionally, poor temperature control can result in the formation of dinitro and other unwanted byproducts, complicating purification and reducing the overall yield.

Q2: Which reduction method is most suitable for the large-scale synthesis of this compound?

A2: Catalytic transfer hydrogenation is often preferred for large-scale reductions of aromatic nitro compounds. This method avoids the use of high-pressure hydrogen gas, making it inherently safer for industrial settings. Common hydrogen donors include formic acid, ammonium formate, and hydrazine, used with catalysts like palladium on carbon (Pd/C) or Raney nickel.

Q3: How can I improve the purity of my this compound at a larger scale?

A3: Purification of the final product on a large scale is typically achieved through crystallization. A common solvent for this is ethanol. It is crucial to carefully control the cooling rate to obtain crystals of optimal size and purity. Multiple recrystallization steps may be necessary to achieve the desired purity level, especially if significant amounts of byproducts were formed during the synthesis.

Q4: What are the common impurities I should expect in the final product?

A4: Common impurities can include unreacted 4'-Nitrobenzo-12-crown-4, byproducts from the nitration step (e.g., dinitro isomers), and intermediates from the reduction step (e.g., nitroso or hydroxylamine derivatives). The presence and quantity of these impurities will depend on the specific reaction conditions and the efficiency of the purification process.

Troubleshooting Guides

Nitration of Benzo-12-crown-4

Problem 1: Low Yield of 4'-Nitrobenzo-12-crown-4

Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time if necessary.
Suboptimal reaction temperatureEnsure the reaction temperature is maintained within the optimal range. For larger batches, this may require a more efficient cooling system.
Incorrect reagent stoichiometryCarefully control the addition of the nitrating agent. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

Problem 2: Formation of Significant Byproducts (e.g., Dinitro Compounds)

Potential Cause Troubleshooting Step
High reaction temperatureImprove the heat dissipation of the reactor. This can be achieved by using a jacketed reactor with a reliable cooling system and ensuring efficient stirring.
Concentrated nitrating agentConsider a slower, controlled addition of the nitrating agent to prevent localized overheating. Diluting the nitrating agent may also be an option, but this could affect reaction kinetics.

A decision-making workflow for troubleshooting the nitration step is presented below:

Nitration_Troubleshooting Troubleshooting Workflow for Nitration Step Start Low Yield or High Impurity in Nitration Check_Temp Is Reaction Temperature Stable and in Optimal Range? Start->Check_Temp Improve_Cooling Improve Heat Dissipation: - Enhance stirring - Use more efficient cooling system Check_Temp->Improve_Cooling No Check_Addition Is Nitrating Agent Addition Controlled? Check_Temp->Check_Addition Yes Improve_Cooling->Check_Addition Slow_Addition Implement Slow, Controlled Addition of Nitrating Agent Check_Addition->Slow_Addition No Check_Stoichiometry Is Reagent Stoichiometry Correct? Check_Addition->Check_Stoichiometry Yes Slow_Addition->Check_Stoichiometry Adjust_Stoichiometry Verify and Adjust Reagent Quantities Check_Stoichiometry->Adjust_Stoichiometry No Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Stoichiometry->Monitor_Reaction Yes Adjust_Stoichiometry->Monitor_Reaction End Optimized Nitration Monitor_Reaction->End

Caption: Decision workflow for troubleshooting the nitration of Benzo-12-crown-4.

Reduction of 4'-Nitrobenzo-12-crown-4

Problem 1: Incomplete Reduction

Potential Cause Troubleshooting Step
Catalyst deactivationEnsure the catalyst is fresh and active. For catalytic transfer hydrogenation, the choice of catalyst and its handling are critical.
Insufficient hydrogen donorVerify the stoichiometry of the hydrogen donor. A slight excess may be required to drive the reaction to completion.
Poor mass transferIn a heterogeneous catalytic system, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen donor.

Problem 2: Low Purity of this compound

Potential Cause Troubleshooting Step
Over-reduction or side reactionsOptimize the reaction time and temperature to minimize the formation of byproducts.
Inefficient work-upEnsure the work-up procedure effectively removes the catalyst and any unreacted reagents or byproducts. This may involve filtration and extraction steps.
Ineffective purificationOptimize the crystallization process. Experiment with different solvents or solvent mixtures and control the cooling profile to enhance purification.

Data Presentation: Lab vs. Pilot Scale

The following tables provide a hypothetical comparison of key parameters for the synthesis of this compound at laboratory and pilot scales. These values are illustrative and may vary depending on the specific equipment and process conditions.

Table 1: Nitration of Benzo-12-crown-4

Parameter Lab Scale (100 g) Pilot Scale (10 kg)
Reaction Time 2-4 hours6-8 hours
Yield 85-95%80-90%
Purity (crude) ~95%~90%

Table 2: Reduction of 4'-Nitrobenzo-12-crown-4

Parameter Lab Scale (80 g) Pilot Scale (8 kg)
Reaction Time 4-6 hours8-12 hours
Yield 90-98%85-95%
Purity (crude) ~97%~92%

Table 3: Final Product Characteristics

Parameter Lab Scale Pilot Scale
Overall Yield 75-90%68-85%
Final Purity >98%>98% (after recrystallization)

Experimental Protocols

Pilot Scale Nitration of Benzo-12-crown-4

Safety Note: This reaction is highly exothermic and requires careful temperature control. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area with access to emergency equipment.

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a controlled addition funnel with Benzo-12-crown-4 (10.0 kg).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nitrating Agent Preparation: In a separate vessel, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 molar ratio, while maintaining the temperature below 10 °C.

  • Reagent Addition: Slowly add the prepared nitrating agent to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred vessel containing ice and water.

  • Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to obtain 4'-Nitrobenzo-12-crown-4.

Pilot Scale Reduction of 4'-Nitrobenzo-12-crown-4

Safety Note: While catalytic transfer hydrogenation is safer than using pressurized hydrogen, appropriate safety precautions should still be taken. The catalyst can be pyrophoric, and the reaction may generate gas.

  • Reactor Setup: Charge a 100 L reactor with 4'-Nitrobenzo-12-crown-4 (8.0 kg), a suitable solvent (e.g., ethanol), and the hydrogen donor (e.g., ammonium formate).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C) to the reaction mixture under a blanket of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 8-10 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove inorganic salts.

  • Isolation: Dry the organic layer over a drying agent, filter, and concentrate to yield crude this compound.

  • Purification: Recrystallize the crude product from ethanol to obtain the final, high-purity product.

A logical diagram illustrating the relationship between key process parameters and final product quality is provided below.

Process_Parameters Key Process Parameters and Their Impact on Product Quality cluster_0 Nitration Step cluster_1 Reduction Step cluster_2 Purification Temp_N Temperature Control Byproducts_N Byproduct Formation (e.g., dinitro-isomers) Temp_N->Byproducts_N Yield_N Yield of Nitro-Intermediate Temp_N->Yield_N Addition_Rate Reagent Addition Rate Addition_Rate->Byproducts_N Addition_Rate->Yield_N Final_Purity Final Product Purity Byproducts_N->Final_Purity Overall_Yield Overall Process Yield Yield_N->Overall_Yield Catalyst_Activity Catalyst Activity Completeness_R Completeness of Reduction Catalyst_Activity->Completeness_R Reaction_Time_R Reaction Time Reaction_Time_R->Completeness_R Yield_R Yield of Amino-Product Completeness_R->Yield_R Completeness_R->Final_Purity Yield_R->Overall_Yield Crystallization Crystallization Conditions (Solvent, Cooling Rate) Crystallization->Final_Purity

Caption: Interrelationship of key process parameters affecting the final product quality.

References

Technical Support Center: Purification of Crude 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzo-12-crown-4. The following information is designed to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides systematic guidance for resolving common problems during the purification of crude this compound.

Problem 1: Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.The chosen solvent is too good at dissolving the compound, even at low temperatures.- Try a different solvent or a solvent mixture. Ethanol is a commonly used solvent for the recrystallization of aminobenzo crown ethers. You can also try mixtures like ethanol/water or ethyl acetate/hexane.[1] - Reduce the amount of solvent used to dissolve the crude product to ensure a supersaturated solution upon cooling.
Oily residue forms instead of crystals.The compound is "oiling out," which can be due to a high concentration of impurities or too rapid cooling.- Try dissolving the oil in a small amount of the hot solvent and then cooling the solution very slowly. Seeding with a small crystal of pure product can also help induce crystallization. - Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities before recrystallization.
Significant amount of product remains in the mother liquor.The compound has significant solubility in the chosen solvent even at low temperatures.- Cool the crystallization mixture in an ice bath or refrigerator to maximize precipitation. - Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Problem 2: Ineffective Purification by Column Chromatography
Symptom Possible Cause Suggested Solution
Product elutes with the solvent front (low retention).The mobile phase is too polar.- Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane gradient, start with a lower percentage of ethyl acetate.
Product does not elute from the column or shows significant tailing.The basic amine group is interacting strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a competing amine, such as triethylamine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound. - Use an amine-functionalized silica gel as the stationary phase.
Poor separation of the desired product from impurities.The chosen mobile phase does not provide adequate resolution.- Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems before performing column chromatography. - A gradient elution (e.g., gradually increasing the percentage of ethyl acetate in hexane) will likely provide better separation than an isocratic elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound typically involves the nitration of Benzo-12-crown-4, followed by the reduction of the nitro group.[2] Therefore, common impurities may include:

  • Unreacted 4'-Nitrobenzo-12-crown-4: The starting material for the reduction step.

  • Partially reduced intermediates: Such as nitroso and hydroxylamino derivatives.

  • Side products from the reduction: Depending on the reducing agent used, various side products can form. For example, with Sn/HCl, tin salts can be a significant impurity that needs to be removed during the workup.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to use ethanol. Dissolve the crude this compound in a minimal amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. If the compound is too soluble in ethanol, you can try a solvent/anti-solvent system like dissolving it in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy, then heating until it clarifies and allowing it to cool slowly.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring your column. Before running the column, identify a solvent system that gives good separation of your product from impurities on a TLC plate (the product spot should have a reasonable Rf value, typically between 0.2 and 0.4). During the column, you can collect fractions and spot them on a TLC plate to determine which fractions contain your purified product.

Q4: My purified this compound is a brown solid. Is this normal?

A4: While the pure compound is often described as a white or off-white solid, it is not uncommon for aminobenzo crown ethers to be obtained as brownish solids, especially after the reduction of a nitro group.[3] The color can be due to trace impurities. If the compound's analytical data (e.g., NMR, melting point) are consistent with the desired product, the color may not be an indication of significant impurity. However, if a higher purity is required, further purification by recrystallization or chromatography may be necessary.

Experimental Protocols

Recrystallization from Ethanol
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference
Recrystallization~80-90%>95%60-80%General knowledge
Column ChromatographyVariable>98%50-70%General knowledge

Note: These are typical values and can vary significantly based on the scale of the reaction and the initial purity of the crude material.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on silica, elute with solvent gradient pure_product Pure Product (>95%) recrystallization->pure_product impurities Impurities recrystallization->impurities In mother liquor column->pure_product column->impurities Separated fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue is_recrys Recrystallization? start->is_recrys is_column Column Chromatography? start->is_column low_yield Low Yield? is_recrys->low_yield oiling_out Oiling Out? is_recrys->oiling_out poor_sep Poor Separation? is_column->poor_sep tailing Peak Tailing? is_column->tailing change_solvent Change solvent/ use less solvent low_yield->change_solvent Yes slow_cool Slow cooling/ seed crystals oiling_out->slow_cool Yes optimize_mp Optimize mobile phase (TLC) poor_sep->optimize_mp Yes add_amine Add triethylamine to mobile phase tailing->add_amine Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Long-term stability of 4-Aminobenzo-12-crown-4 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 4-Aminobenzo-12-crown-4 in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2°C to 8°C in a tightly sealed container to prevent moisture absorption.[1][2] It is also recommended to protect the compound from light.[2]

Q2: How should I prepare and store solutions of this compound?

A2: Due to the limited availability of specific long-term stability data in various solvents, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2°C to 8°C and protect it from light. The choice of solvent will depend on your experimental needs; the compound is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1] For aqueous solutions, the use of a buffer system may be necessary to control pH, as the amino group's protonation state is pH-dependent.

Q3: What are the potential signs of degradation of this compound in solution?

A3: Degradation of this compound, which is a colorless compound, may be indicated by a change in the solution's color, particularly a yellowing or browning, which can be a sign of oxidation of the aniline moiety.[3] Other indicators of degradation could include a decrease in the expected biological or chemical activity, the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a shift in the pH of the solution.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The aniline functional group is basic and will be protonated at acidic pH. While the crown ether macrocycle is generally stable, extreme pH conditions (highly acidic or highly basic) can potentially lead to the hydrolysis of the ether linkages over long periods, although this typically requires harsh conditions. The protonation state of the amino group will also affect the compound's solubility and its interaction with other molecules in the solution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in your stock or working solution.

  • Troubleshooting Steps:

    • Prepare a fresh solution: Prepare a new solution of this compound from the solid compound immediately before your experiment.

    • Analytical Check: If possible, analyze your solution using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products (new peaks) or a decrease in the main compound peak.

    • Storage Conditions: Review your solution storage conditions. Ensure the solution is stored at 2°C to 8°C, protected from light, and that the container is tightly sealed.

    • Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free from contaminants that could promote degradation.

Issue 2: Visible color change (yellowing/browning) in the solution.
  • Possible Cause: Oxidation of the aniline group.

  • Troubleshooting Steps:

    • Discard the solution: A visible color change is a strong indicator of degradation. The solution should be discarded, and a fresh one prepared.

    • Inert Atmosphere: If your experiment is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Ensure the solution is rigorously protected from light exposure during storage and, if possible, during the experiment.

Data Presentation: Stability Assessment of this compound

As specific quantitative stability data for this compound is not widely available in the literature, the following tables are provided as templates for users to populate with their own experimental data from stability studies.

Table 1: Long-Term Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
7
14
30
60
90

Table 2: Photostability of this compound in Methanol Solution

Exposure Time (Hours)% Remaining (Light-Exposed)% Remaining (Dark Control)
0100100
2
4
8
12
24

Experimental Protocols

Protocol: Long-Term Stability Study of this compound in Solution

This protocol outlines a general method for assessing the long-term stability of this compound in a chosen solvent and at various temperatures.

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., water, PBS buffer, methanol, DMSO)

  • Calibrated temperature-controlled chambers/incubators

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

  • Amber vials

2. Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • If using a buffer, ensure the pH is accurately adjusted and recorded.

  • Aliquot the stock solution into multiple amber vials for each storage condition to be tested.

3. Storage Conditions:

  • Store the vials at a minimum of three different temperatures:

    • Refrigerated (e.g., 4°C)

    • Room temperature (e.g., 25°C)

    • Accelerated condition (e.g., 40°C)

  • For each temperature, prepare a set of "dark control" samples by wrapping the vials in aluminum foil.

4. Sampling and Analysis:

  • At predetermined time points (e.g., Day 0, 7, 14, 30, 60, 90), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC). A stability-indicating method is one that can separate the intact compound from its degradation products.

  • Quantify the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

  • Plot the percentage remaining versus time for each storage condition.

  • If significant degradation is observed, the degradation kinetics (e.g., first-order, zero-order) and the half-life (t½) can be determined.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in desired solvent) aliquot Aliquot into Amber Vials prep->aliquot temp4 4°C temp25 25°C temp40 40°C sampling Sample at Time Points (0, 7, 14, 30, 60, 90 days) temp4->sampling temp25->sampling temp40->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Remaining Compound hplc->data end end data->end Determine Degradation Rate and Half-life

Caption: Experimental workflow for a long-term stability study of this compound.

degradation_pathway cluster_oxidation Oxidation (Light, Air) cluster_hydrolysis Hydrolysis (Strong Acid/Base) start This compound nitroso Nitroso/Nitro derivatives start->nitroso Oxidation hydrolyzed Ring-opened products start->hydrolyzed Hydrolysis polymer Colored Polymers nitroso->polymer

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Grafting 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction conditions for grafting 4-Aminobenzo-12-crown-4 onto various substrates.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the grafting of this compound, offering potential causes and actionable solutions.

Q1: Why is the grafting yield of this compound consistently low?

A1: Low grafting yield can stem from several factors:

  • Incomplete Activation of the Substrate: The surface of your substrate may not be sufficiently activated to react with the amine group of the crown ether. Ensure that the activation protocol for your specific substrate (e.g., silica, polymer film, nanoparticles) is optimized. For silica surfaces, for example, proper hydroxylation is crucial before silanization.

  • Steric Hindrance: The bulky structure of the benzo-crown ether can sterically hinder its approach to the reactive sites on the substrate, especially if the surface is already partially functionalized or has a complex topography.

  • Suboptimal Reaction Conditions: The reaction time, temperature, and solvent can significantly impact the grafting efficiency. These parameters should be systematically optimized.

  • Purity of this compound: Impurities in the crown ether can interfere with the grafting reaction. Ensure the purity of your this compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before use.

  • Hydrolysis of Activated Groups: If you are using an activated substrate (e.g., NHS-ester functionalized), it may be susceptible to hydrolysis. Perform the grafting reaction in anhydrous solvents and under an inert atmosphere to minimize this.

Q2: How can I confirm the successful grafting of this compound onto my substrate?

A2: Several surface characterization techniques can be employed to confirm successful grafting:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that can provide elemental composition and information about the chemical states of the elements. Look for the appearance of the N 1s peak from the amine group of the crown ether and changes in the C 1s and O 1s spectra.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR is suitable for surface analysis. Look for characteristic peaks of the this compound, such as the aromatic C-H stretching, C=C stretching of the benzene ring, and the C-O-C stretching of the ether linkages.

  • Contact Angle Goniometry: Successful grafting of the relatively hydrophobic crown ether onto a hydrophilic surface should lead to an increase in the water contact angle.

  • Atomic Force Microscopy (AFM): AFM can reveal changes in surface morphology and roughness upon grafting.

Q3: My characterization data (XPS, FTIR) is ambiguous. How can I improve the signal-to-noise ratio for the grafted molecule?

A3: Ambiguous characterization data can be frustrating. Here are some tips to improve your results:

  • Increase Grafting Density: Optimize your reaction conditions (see Q1) to maximize the amount of crown ether on the surface.

  • Use a High-Resolution Instrument: For XPS, using a high-resolution spectrometer and appropriate charge neutralization can improve the quality of your spectra.

  • Difference Spectroscopy (FTIR): Subtract the spectrum of the bare substrate from the spectrum of the grafted substrate. This can help to highlight the peaks corresponding to the grafted molecule.

  • Use a Model Substrate: Perform the grafting reaction on a model substrate with a high surface area (e.g., silica nanoparticles) to obtain a stronger signal for bulk characterization techniques.

Q4: The grafted layer appears to be unstable and leaches from the substrate. What can I do to improve adhesion?

A4: Poor adhesion is often due to a weak covalent bond or non-covalent interactions dominating the attachment.

  • Ensure Covalent Bond Formation: Double-check your reaction chemistry. The chosen coupling reaction should form a stable covalent bond between the substrate and the crown ether.

  • Thorough Washing: After the grafting reaction, implement a rigorous washing protocol with appropriate solvents to remove any physically adsorbed molecules. Sonication during washing can be effective.

  • Curing/Annealing: Depending on the substrate and the linkage, a post-grafting curing or annealing step (at a temperature that does not degrade the crown ether) can sometimes improve the stability of the grafted layer.

  • Cross-linking: If applicable to your system, consider using a bifunctional cross-linker to create a more robust and interconnected layer on the surface.

Data Presentation

The following tables summarize quantitative data from literature on the grafting of amino-functionalized crown ethers, which can serve as a starting point for optimizing your own reaction conditions.

Table 1: Effect of Reaction Time and Temperature on the Immobilization Amount of 4'-Aminobenzo-15-crown-5 on Chloromethylated Polysulfone

Reaction Time (h)Reaction Temperature (°C)Immobilization Amount (mmol/g)
3600.45
6600.68
9600.79
12600.81
9400.62
9800.75

Data adapted from a study on a similar crown ether, providing a useful reference for optimization.

Table 2: Influence of Solvent on the Single-Stage Separation Factor of Lithium Isotopes using a Polysulfone-grafted Crown Ether

SolventDonicity NumberSingle-Stage Separation Factor (α)
Nitromethane2.71.031
Acetonitrile14.11.025
Methanol19.01.015
Dimethylformamide26.61.008

This table highlights the importance of solvent choice in applications involving the ion-binding properties of the grafted crown ether.

Experimental Protocols

Protocol 1: General Procedure for Grafting this compound onto a Silica Surface via Silanization

This protocol describes a common method for functionalizing a silica-based substrate.

1. Substrate Preparation (Hydroxylation):

  • Clean the silica substrate by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each).
  • Immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
  • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

2. Silanization with an Amine-Reactive Silane (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS):

  • Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene.
  • Immerse the hydroxylated substrate in the GPTMS solution and react for 2-4 hours at 60°C under a nitrogen atmosphere.
  • After the reaction, rinse the substrate with toluene, followed by ethanol, and dry under nitrogen.
  • Cure the silanized substrate in an oven at 110°C for 30 minutes.

3. Grafting of this compound:

  • Prepare a solution of this compound in a suitable solvent (e.g., anhydrous DMF or DMSO). The concentration will need to be optimized (typically 1-10 mg/mL).
  • Immerse the GPTMS-functionalized substrate in the crown ether solution.
  • React for 12-24 hours at a temperature ranging from 60-80°C under a nitrogen atmosphere. The reaction involves the nucleophilic attack of the amine group of the crown ether on the epoxide ring of the GPTMS.
  • After the reaction, thoroughly wash the substrate with the reaction solvent, followed by ethanol and deionized water to remove any unreacted crown ether.
  • Dry the final grafted substrate under vacuum.

Mandatory Visualizations

Experimental Workflow for Grafting this compound

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_functionalization Surface Functionalization cluster_grafting Grafting Reaction cluster_finalization Finalization Cleaning Substrate Cleaning (Acetone, Ethanol, DI Water) Hydroxylation Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Silanization Silanization (e.g., GPTMS) Hydroxylation->Silanization Activation Grafting Grafting Reaction (Optimized Time & Temp) Silanization->Grafting Activated Substrate Crown_Ether_Solution This compound Solution Crown_Ether_Solution->Grafting Washing Thorough Washing Grafting->Washing Crude Product Drying Drying Washing->Drying Characterization Surface Characterization (XPS, FTIR, etc.) Drying->Characterization signaling_pathway cluster_sensor Crown Ether-Based Sensor cluster_environment Environment cluster_detection Detection Crown_Ether 4-Aminobenzo- 12-crown-4 (Receptor) Fluorophore Signaling Unit (e.g., Fluorophore) Crown_Ether->Fluorophore Linker Signal_On Bound State: Signal Change (e.g., Fluorescence) Crown_Ether->Signal_On Conformational Change/ Electron Transfer Ion Target Ion (e.g., Li+) Ion->Crown_Ether Selective Binding Other_Ions Interfering Ions Other_Ions->Crown_Ether No/Weak Binding Signal_Off Initial State: Low/No Signal Detector Detector Signal_On->Detector Emitted Signal troubleshooting_flowchart Start Low Grafting Yield Check_Purity Verify Purity of This compound Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Activation Confirm Substrate Activation Activation_OK Activation Successful? Check_Activation->Activation_OK Optimize_Conditions Optimize Reaction (Time, Temp, Solvent) Optimization_Done Optimization Performed? Optimize_Conditions->Optimization_Done Consider_Sterics Assess Steric Hindrance Sterics_Issue Steric Hindrance a Factor? Consider_Sterics->Sterics_Issue Purity_OK->Check_Activation Yes Purify Purify Crown Ether Purity_OK->Purify No Activation_OK->Optimize_Conditions Yes Reactivate Re-evaluate Activation Protocol Activation_OK->Reactivate No Optimization_Done->Consider_Sterics Yes Systematic_Opt Perform Systematic Optimization Optimization_Done->Systematic_Opt No Modify_Linker Use Longer Linker Arm/ Modify Surface Sterics_Issue->Modify_Linker Yes Success Yield Improved Sterics_Issue->Success No Purify->Check_Purity Reactivate->Check_Activation Systematic_Opt->Optimize_Conditions Modify_Linker->Success

Preventing polymerization during functionalization of 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzo-12-crown-4. The primary focus is to address the common challenge of preventing polymerization during functionalization reactions.

Troubleshooting Guide: Preventing Unwanted Polymerization

Undesired polymerization is a frequent side reaction during the functionalization of this compound, leading to low yields and purification difficulties. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous, tarry, or solidifies. Uncontrolled polymerization of the aromatic amine.1. Protect the Amino Group: Convert the highly reactive amino group to a less reactive amide via acylation before proceeding with other functionalization steps. 2. Control Reaction Temperature: Maintain low temperatures (e.g., 0-5 °C) during the addition of reagents to minimize oxidative polymerization. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aminobenzo moiety, which can initiate polymerization.
Low yield of the desired functionalized product. Side reactions, including polymerization and poly-functionalization.1. Stoichiometry Control: Use a slight excess of the protecting group reagent (e.g., acyl chloride or anhydride) to ensure complete conversion of the amine. 2. Purification of Starting Material: Ensure the this compound is free from impurities that could catalyze polymerization.
Formation of multiple, difficult-to-separate byproducts. Competing reactions at the amino group and the aromatic ring.1. Use of a Bulky Protecting Group: Employ a sterically hindered protecting group to reduce the nucleophilicity of the amine and prevent side reactions. 2. Stepwise Functionalization: Protect the amine, perform the desired reaction on another part of the molecule, and then deprotect the amine.
Discoloration of the reaction mixture (darkening). Oxidation of the aminobenzo moiety.1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 2. Addition of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant in trace amounts can inhibit oxidative polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization during functionalization?

A1: The amino group on the benzene ring makes the molecule highly susceptible to oxidation. The resulting radical cations can readily couple, initiating a polymerization process. This is a common issue for many aromatic amines, especially under oxidative or acidic conditions.

Q2: What is the most effective general strategy to prevent polymerization?

A2: The most robust strategy is to protect the amino group by converting it into a less reactive functional group, such as an amide. Acylation with reagents like acetic anhydride or benzoyl chloride is a common and effective method. This significantly reduces the nucleophilicity and oxidative potential of the nitrogen atom.

Q3: Can I perform functionalization reactions without protecting the amino group?

A3: It is possible for certain reactions under strictly controlled conditions. For instance, direct N-alkylation with a highly reactive alkyl halide in the presence of a non-nucleophilic base at low temperatures might yield the desired product. However, the risk of polymerization and over-alkylation remains high. For most applications, especially those involving sensitive reagents or multi-step syntheses, protection of the amino group is highly recommended.

Q4: What are some suitable protecting groups for the amino moiety of this compound?

A4: Common and effective protecting groups for aromatic amines include:

  • Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable under many reaction conditions and can be removed by acidic or basic hydrolysis.

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc-anhydride). It is stable to many nucleophilic and basic conditions but is easily removed with mild acid.

  • Benzyl (Bn): Can be introduced via reaction with benzyl bromide. It is stable to a wide range of conditions but can be removed by hydrogenolysis.

Q5: How does pH affect the stability of this compound during reactions?

A5: The pH of the reaction medium is critical. Strongly acidic conditions can protonate the amino group, which can inhibit some desired reactions but may also promote certain types of polymerization. Strongly basic conditions can deprotonate the amino group, increasing its nucleophilicity and susceptibility to oxidation. Generally, neutral or slightly basic conditions are preferred for many functionalization reactions, often in the presence of a non-nucleophilic base to scavenge any acid generated.

Experimental Protocols

Protocol 1: N-Acetylation of this compound to Prevent Polymerization

This protocol describes the protection of the amino group as an acetamide, a crucial step before further functionalization.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-(benzo-12-crown-4)-acetamide can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Stable Intermediate cluster_functionalization Functionalization cluster_deprotection Deprotection Step cluster_final Final Product start This compound protect N-Acetylation with Acetic Anhydride start->protect Prevents Polymerization intermediate N-Acetyl-4-aminobenzo-12-crown-4 protect->intermediate functionalize Desired Functionalization Reaction (e.g., Alkylation, Acylation on ring) intermediate->functionalize deprotect Hydrolysis (Acid or Base) functionalize->deprotect If required final Functionalized This compound deprotect->final

Caption: Workflow for the functionalization of this compound with a protection step to prevent polymerization.

troubleshooting_logic q1 Polymerization Observed? a1_yes Implement Protection Strategy: - N-Acylation - Lower Temperature - Inert Atmosphere q1->a1_yes Yes a1_no Proceed with Caution Monitor for Discoloration q1->a1_no No q2 Low Yield of Desired Product? a1_yes->q2 a1_no->q2 a2_yes Optimize Reaction Conditions: - Check Stoichiometry - Purify Starting Materials - Consider Alternative Protecting Group q2->a2_yes Yes a2_no Proceed to Purification q2->a2_no No

Caption: A logical decision tree for troubleshooting polymerization during functionalization.

Technical Support Center: Enhancing the Fluorescence Response of 4-Aminobenzo-12-crown-4 Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzo-12-crown-4 as a fluorescent sensor.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work with this compound sensors.

Issue 1: Low or No Fluorescence Signal

  • Question: I am not observing any significant fluorescence from my this compound solution. What could be the problem?

  • Answer:

    • Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for this compound. The optimal wavelengths can be solvent-dependent. It is recommended to run an excitation and emission scan to determine the maxima in your specific experimental conditions.

    • Solvent Effects: The fluorescence quantum yield of many fluorophores is highly dependent on the solvent polarity. In some solvents, the fluorescence of this compound may be inherently weak. Consider testing a range of solvents with varying polarities.

    • Concentration Issues: The concentration of the sensor may be too low to produce a detectable signal. Conversely, at very high concentrations, you might observe self-quenching. Prepare a dilution series to find the optimal concentration range.

    • Degradation: this compound, like many organic molecules, can degrade over time, especially when exposed to light. Store the compound in a dark, cool, and dry place.[1] It is advisable to use freshly prepared solutions.

    • Instrument Settings: Check the settings of your fluorometer, including the excitation and emission slit widths, detector gain (PMT voltage), and integration time. Optimize these settings to maximize the signal-to-noise ratio.

Issue 2: Irreproducible Fluorescence Readings

  • Question: My fluorescence intensity measurements are not consistent between experiments. What are the possible causes?

  • Answer:

    • pH Fluctuation: The amino group on the this compound can be protonated or deprotonated depending on the pH of the solution, which can significantly affect its fluorescence properties. Use a buffered solution to maintain a constant pH throughout your experiments.

    • Temperature Variations: Fluorescence is a temperature-sensitive process. Ensure that all your measurements are performed at a constant and controlled temperature.

    • Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore, resulting in a decrease in fluorescence intensity over time. Minimize the exposure time and use the lowest necessary excitation power.

    • Contaminants: Impurities in your solvent or analyte can quench the fluorescence of the sensor. Use high-purity solvents and reagents.

    • Cuvette Contamination: Thoroughly clean your cuvettes between measurements to avoid cross-contamination.

Issue 3: Unexpected Fluorescence Quenching or Enhancement

  • Question: I am observing a change in fluorescence intensity, but I haven't added my target analyte yet. What could be interfering with my sensor?

  • Answer:

    • Interfering Ions: Crown ethers can bind to various cations.[2] The presence of interfering metal ions in your sample or buffer can lead to a change in the fluorescence signal. It is crucial to use deionized water and high-purity salts to prepare your solutions. Consider performing a control experiment with your buffer to check for any intrinsic fluorescence or quenching effects.

    • Dissolved Oxygen: Dissolved oxygen is a known quencher of fluorescence. For sensitive measurements, it may be necessary to deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon.

    • Buffer Components: Some buffer components can interact with the fluorophore or the crown ether. Test the compatibility of your chosen buffer with the sensor in a control experiment.

Data Presentation

Quantitative data is crucial for the characterization and comparison of fluorescent sensors. Below are templates for tables that should be used to summarize your experimental findings. Note: The values in these tables are placeholders and should be replaced with your experimental data.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventDielectric ConstantExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Methanol32.729537075e.g., 0.15
Acetonitrile37.5Enter ValueEnter ValueEnter ValueEnter Value
Dichloromethane8.9Enter ValueEnter ValueEnter ValueEnter Value
Water80.1Enter ValueEnter ValueEnter ValueEnter Value

Table 2: Fluorescence Response of this compound to Various Metal Ions

Metal IonConcentration (M)Fluorescence Intensity (a.u.)Fluorescence Enhancement (I/I0)Binding Constant (Ka, M-1)
None (I0)0e.g., 1001.0N/A
Li+e.g., 1 x 10-4e.g., 5005.0e.g., 1.2 x 104
Na+e.g., 1 x 10-4e.g., 2502.5e.g., 5.8 x 103
K+e.g., 1 x 10-4e.g., 1201.2Enter Value
Mg2+e.g., 1 x 10-4e.g., 1101.1Enter Value

Experimental Protocols

1. Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield of this compound can be determined using a well-characterized fluorescence standard.

  • Materials:

    • This compound

    • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

    • High-purity solvent

    • Spectrofluorometer

    • UV-Vis spectrophotometer

  • Methodology:

    • Prepare a series of dilute solutions of both the this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

2. Fluorescence Titration for Binding Constant (Ka) Determination

This protocol allows for the determination of the binding affinity of this compound for a specific metal ion.

  • Materials:

    • Stock solution of this compound of known concentration.

    • Stock solution of the metal salt of interest of known concentration.

    • Buffered high-purity solvent.

    • Spectrofluorometer.

  • Methodology:

    • Place a known volume and concentration of the this compound solution in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Make successive additions of small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The binding constant (Ka) can be determined by fitting the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm).

Visualizations

The following diagrams illustrate key concepts related to the fluorescence response of this compound sensors.

G cluster_0 Initial State (Low Fluorescence) cluster_1 Ion Binding (High Fluorescence) Sensor This compound Quenched Non-radiative decay (e.g., PET) Sensor->Quenched Excitation Complex Sensor-Ion Complex Sensor->Complex + Metal Ion Ion Metal Ion Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

Caption: 'Turn-on' fluorescence signaling mechanism of a crown ether sensor.

G cluster_workflow Experimental Workflow for Binding Constant Determination start Prepare Sensor and Analyte Stock Solutions titration Perform Fluorescence Titration: - Add aliquots of analyte to sensor - Record fluorescence spectra start->titration data Plot Fluorescence Intensity vs. Analyte Concentration titration->data fit Fit Titration Curve to Binding Model (e.g., 1:1) data->fit result Determine Binding Constant (Ka) fit->result

Caption: Workflow for determining the binding constant via fluorescence titration.

G cluster_troubleshooting Troubleshooting Logic for Low Fluorescence Signal start Low/No Fluorescence Signal check_wv Verify Excitation/ Emission Wavelengths start->check_wv check_conc Optimize Sensor Concentration check_wv->check_conc Wavelengths Correct resolve Signal Improved check_wv->resolve Adjusted Wavelengths check_solvent Evaluate Solvent Polarity check_conc->check_solvent Concentration Optimal check_conc->resolve Adjusted Concentration check_degradation Check for Sensor Degradation check_solvent->check_degradation Solvent Appropriate check_solvent->resolve Changed Solvent check_instrument Optimize Fluorometer Settings check_degradation->check_instrument Sensor is Fresh check_degradation->resolve Used Fresh Sensor check_instrument->resolve Settings Optimized

Caption: A logical workflow for troubleshooting low fluorescence signals.

References

Overcoming solubility issues in 4-Aminobenzo-12-crown-4 applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-Aminobenzo-12-crown-4. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can be variable and is influenced by solvent polarity, temperature, and the crystalline form of the compound. While one source describes it as a water-soluble compound, also soluble in ethyl alcohol and dimethylsulfoxide[1], aromatic crown ethers, in general, tend to have limited solubility in aqueous and alcoholic solutions at room temperature. They often exhibit better solubility in less polar organic solvents like dichloromethane and chloroform.

Q2: I am observing precipitation when trying to dissolve this compound in water. What could be the cause?

A2: Precipitation in aqueous solutions can occur for several reasons. The concentration you are trying to achieve may be above its saturation point at the current temperature. The presence of other solutes can also affect its solubility through common ion effects or salting-out. It is also possible that the compound is interacting with dissolved gases or impurities in the water.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, in many cases, gently heating the solvent can significantly increase the solubility of this compound. However, it is crucial to be aware of the compound's melting point (86 °C) and potential for degradation at elevated temperatures[1]. Always use the lowest effective temperature and monitor for any changes in the solution's color, which might indicate decomposition.

Q4: Are there any recommended solvent mixtures or co-solvents to enhance solubility?

A4: Yes, using a co-solvent system is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, mixtures of a good solvent (e.g., DMSO or DMF) with a poorer solvent (e.g., water or ethanol) can be effective. The optimal ratio will depend on the specific application and desired final concentration.

Troubleshooting Guide

This guide addresses specific solubility issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in the chosen solvent.

This troubleshooting workflow can help you systematically address this issue.

Caption: Troubleshooting workflow for an insoluble compound.

Issue 2: The compound precipitates out of solution during the experiment.

Precipitation during an experiment can be caused by changes in temperature, concentration, or the chemical environment.

Troubleshooting_Precipitation start Start: Precipitation Occurs check_temp Check for Temperature Drop Maintain constant temperature start->check_temp check_conc Evaporation Leading to Increased Concentration? Cover vessel start->check_conc check_reaction Addition of Reagent Causing Precipitation? Add reagent slowly / Use a co-solvent start->check_reaction solution {Solution Remains Homogeneous} check_temp->solution check_conc->solution check_reaction->solution

Caption: Decision tree for addressing in-experiment precipitation.

Data Presentation

SolventSolubilityRemarks
WaterReported as soluble, but precipitation can occur.Solubility is likely dependent on temperature and pH.
Ethyl AlcoholReported as soluble.May require gentle heating to achieve higher concentrations.
Dimethyl Sulfoxide (DMSO)Soluble.A good solvent for achieving higher concentrations.
Dichloromethane (CH₂Cl₂)Likely soluble.Aromatic crown ethers generally show good solubility.
Chloroform (CHCl₃)Likely soluble.Aromatic crown ethers generally show good solubility.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol provides a stepwise approach to dissolving the compound for general use.

Solubilization_Protocol start Start weigh 1. Weigh desired amount of This compound start->weigh add_solvent 2. Add a small volume of the chosen solvent weigh->add_solvent vortex 3. Vortex or stir vigorously add_solvent->vortex observe 4. Observe for dissolution vortex->observe decision Completely Dissolved? observe->decision add_more_solvent 5a. Incrementally add more solvent and repeat step 3 decision->add_more_solvent No end End: Homogeneous Solution decision->end Yes add_more_solvent->vortex heat_sonicate 5b. Apply gentle heat or sonication if further dissolution is slow add_more_solvent->heat_sonicate heat_sonicate->vortex

Caption: Step-by-step protocol for dissolving the compound.

Protocol 2: Grafting of this compound onto a Polymer Support

This protocol is adapted from a patented procedure and describes the covalent attachment of the crown ether to a chloromethylated polysulfone backbone. This is a common application where initial solubility is critical.

Materials:

  • Chloromethylated polysulfone

  • This compound

  • N,N-Dimethylacetamide (DMAA)

  • Triethylamine

  • Ethanol

Procedure:

  • Dissolve 1 g of chloromethylated polysulfone in 20 mL of DMAA in a reaction vessel.

  • To this solution, add 0.4 g of this compound and 0.30 g of triethylamine.

  • Stir the mixture to ensure it is uniformly blended.

  • Heat the reaction mixture to 60 ± 2°C and maintain this temperature for 12 hours with continuous stirring.

  • After the reaction is complete, pour the reaction mixture into ethanol to precipitate the functionalized polymer.

  • Collect the precipitate by suction filtration.

  • Wash the precipitate several times with ethanol to remove any unreacted starting materials and byproducts.

  • Dry the resulting benzocrown ether-grafted polysulfone material.

References

Technical Support Center: Mitigating Ion Interference in Sensor Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference from other ions in their sensor applications.

Troubleshooting Guides

Issue: Inaccurate or non-reproducible sensor readings.

Question: My sensor is providing inconsistent and seemingly inaccurate readings. How can I determine if ionic interference is the cause and what steps can I take to resolve this?

Answer:

Inaccurate and non-reproducible sensor readings are common indicators of ionic interference. Follow this troubleshooting workflow to diagnose and mitigate the issue:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Start Start Run_Control Run a control experiment with a known concentration of the target ion in deionized water. Start->Run_Control Check_Calibration Does the sensor respond accurately and reproducibly? Run_Control->Check_Calibration Introduce_Sample_Matrix Introduce the sample matrix without the target ion. Check_Calibration->Introduce_Sample_Matrix Yes Interference_Suspected Ionic interference is likely. Check_Calibration->Interference_Suspected No, suspect sensor malfunction or calibration issues. Observe_Signal Is a significant signal change observed? Introduce_Sample_Matrix->Observe_Signal Observe_Signal->Interference_Suspected Yes Issue_Resolved Issue Resolved Observe_Signal->Issue_Resolved No, other factors may be at play. Identify_Interferents Identify potential interfering ions based on sample composition and sensor type. Interference_Suspected->Identify_Interferents Select_Mitigation Select a mitigation strategy. Identify_Interferents->Select_Mitigation Implement_Strategy Implement the chosen strategy (e.g., use of ion-selective membrane, masking agent, or surface modification). Select_Mitigation->Implement_Strategy Re-evaluate Re-evaluate sensor performance with the sample matrix. Implement_Strategy->Re-evaluate Re-evaluate->Issue_Resolved

Caption: Troubleshooting workflow for diagnosing and mitigating ionic interference.

Frequently Asked Questions (FAQs)

General Understanding

Question: What is ionic interference in the context of sensor applications?

Answer:

Ionic interference occurs when ions other than the target analyte contribute to the sensor's response, leading to inaccurate measurements.[1] This is a significant issue, particularly for ion-selective electrodes (ISEs), which are designed to be sensitive to a specific ion but can exhibit cross-reactivity with other ions, especially those with similar charge and size.[2] The extent of this interference is quantified by the selectivity coefficient.[3]

Question: What is a selectivity coefficient and how is it interpreted?

Answer:

The selectivity coefficient (kpot) is a quantitative measure of an electrode's preference for the target ion over an interfering ion. A smaller selectivity coefficient indicates better selectivity. For example, a selectivity coefficient of 0.001 means the electrode is 1000 times more selective for the primary ion than the interfering ion.[2]

Mitigation Strategies

Question: What are the primary methods to mitigate ionic interference?

Answer:

There are several strategies to reduce or eliminate ionic interference:

  • Use of Ion-Selective Membranes (ISMs): These membranes are the key component of ISEs and are designed to selectively bind to the target ion.[4] The composition of the ISM, including the ionophore, polymeric matrix, and plasticizer, determines its selectivity.[5]

  • Surface Modification: Modifying the sensor surface can prevent interfering ions from reaching the sensing element. Techniques include applying self-assembled monolayers (SAMs), polymer coatings, or nanomaterials.[6]

  • Masking Agents: These are chemical agents that form stable complexes with interfering ions, preventing them from interacting with the sensor.[7][8] For example, citrate or EDTA can be used to mask certain metal ions.

  • Sample Pre-treatment: In some cases, interfering ions can be removed from the sample before measurement through precipitation or ion-exchange chromatography.[1]

Caption: Key strategies for mitigating ionic interference.

Question: How do I choose the right mitigation strategy for my experiment?

Answer:

The choice of mitigation strategy depends on several factors:

  • The nature of the interfering ions: Identify the potential interfering ions in your sample.

  • The concentration of interfering ions: High concentrations may require more robust methods.

  • The type of sensor: The mitigation technique must be compatible with your sensor.

  • The experimental conditions: Factors like pH and temperature can influence the effectiveness of a strategy.

The following table provides a general guideline:

Mitigation StrategyBest ForConsiderations
Ion-Selective Membranes Primary method for ISEsMembrane composition is critical for selectivity.[4][5]
Surface Modification Reducing non-specific bindingMay require specialized equipment and expertise.[9][10]
Masking Agents Samples with known interfering ionsThe masking agent should not interfere with the target ion.[7]
Sample Pre-treatment Complex matrices with multiple interferentsCan be time-consuming and may introduce other contaminants.[1]
Experimental Protocols

Question: How can I experimentally determine the selectivity of my ion-selective electrode?

Answer:

Two common methods for determining the selectivity coefficient are the Separate Solution Method (SSM) and the Matched Potential Method (MPM) .[11]

Experimental Protocol: Separate Solution Method (SSM)

This method involves measuring the electrode potential in two separate solutions, one containing the primary ion and the other containing the interfering ion.[12]

Methodology:

  • Prepare a solution of the primary ion (A) at a known activity (aA) and measure the potential (EA).

  • Prepare a solution of the interfering ion (B) at the same activity (aB = aA) and measure the potential (EB).

  • Calculate the selectivity coefficient (kpotA,B) using the following equation:

    log kpotA,B = (EB - EA) / S + (1 - zA/zB) log aA

    Where:

    • S is the slope of the electrode's calibration curve.

    • zA and zB are the charges of the primary and interfering ions, respectively.

Experimental Protocol: Matched Potential Method (MPM)

The MPM is often considered more reliable as it does not depend on the Nernstian response of the electrode to the interfering ion.[1][13]

Methodology:

  • Measure the potential of a reference solution containing a known activity of the primary ion (a'A).

  • Add a known amount of the primary ion to the reference solution to achieve a new activity (a''A) and record the potential change (ΔE).

  • To a separate reference solution (with activity a'A), add the interfering ion (B) until the same potential change (ΔE) is observed.

  • The activity of the interfering ion (aB) that causes this potential change is used to calculate the selectivity coefficient:

    kpotA,B = (a''A - a'A) / aB

G cluster_SSM Separate Solution Method (SSM) cluster_MPM Matched Potential Method (MPM) SSM1 Measure potential in primary ion solution (EA) SSM2 Measure potential in interfering ion solution (EB) SSM1->SSM2 SSM3 Calculate Selectivity Coefficient SSM2->SSM3 MPM1 Measure potential in reference solution (a'A) MPM2 Add primary ion to get ΔE MPM1->MPM2 MPM3 Add interfering ion to another reference solution to get the same ΔE MPM1->MPM3 MPM4 Calculate Selectivity Coefficient MPM2->MPM4 MPM3->MPM4

Caption: Experimental workflows for determining selectivity coefficients.

Data Presentation

Question: Can you provide a table of common interfering ions for some common ion-selective electrodes?

Answer:

The following table summarizes common interfering ions and their typical selectivity coefficients for several ISEs. Note that these values can vary depending on the specific membrane composition and experimental conditions.

Primary IonInterfering IonSelectivity Coefficient (kpot)
K+ NH4+~10-2
Na+~10-3
Na+ K+~10-1
H+~1
Ca2+ Mg2+~10-2
Zn2+~10-1
Cl- Br-~10
I-~102
OH-~1
NO3- Cl-~10-2
Br-~10-1
I-~1

Data compiled from various sources.[2]

References

Technical Support Center: Regeneration of 4-Aminobenzo-12-crown-4 Functionalized Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of 4-aminobenzo-12-crown-4 functionalized materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems you may encounter when regenerating your this compound functionalized materials.

Issue Potential Cause Recommended Solution
Significant decrease in adsorption capacity after the first regeneration cycle. 1. Incomplete Elution: The bound ions were not fully removed during the regeneration step. 2. Protonation of Amino Group: In acidic conditions, the 4-aminobenzo group can become protonated, which may alter the binding characteristics of the crown ether. 3. Degradation of the Functional Layer: Harsh regeneration conditions (e.g., very high acid concentration or temperature) may have damaged the this compound molecules.1. Increase the volume or concentration of the regenerating solution (e.g., 1.0 N HCl). Ensure sufficient contact time for complete ion exchange. 2. After acid regeneration, thoroughly wash the material with deionized water until the pH is neutral. This will deprotonate the amino group and restore the binding capacity. 3. Use milder regeneration conditions. If possible, try a lower concentration of acid or an alternative eluent. Monitor for any changes in the material's physical appearance.
Slow or incomplete elution of the target ion during regeneration. 1. Strong Binding Affinity: The target ion has a very high affinity for the this compound. 2. Insufficient Regenerant Concentration: The concentration of the regenerating solution is too low to effectively displace the bound ions. 3. Flow Rate Issues (for column chromatography): The flow rate of the regenerating solution is too high, not allowing for sufficient diffusion and exchange.1. Consider using a regenerating solution with a cation that has an even higher affinity for the crown ether or a stronger acidic solution to disrupt the complex. 2. Gradually increase the concentration of the regenerating solution. For example, if 0.5 N HCl is ineffective, try 1.0 N HCl. 3. Reduce the flow rate of the regenerating solution through the column to increase the contact time.
Physical degradation of the material (e.g., discoloration, crumbling of solid support). 1. Harsh Chemical Environment: The support material (e.g., silica, polymer) may not be stable under the regeneration conditions used. 2. Mechanical Stress: Vigorous stirring or high-pressure flow during regeneration can damage the material.1. Verify the chemical compatibility of the support material with the chosen regenerating agent. If using a silica-based support, be mindful of its stability in highly acidic or basic conditions. 2. Handle the material gently. Use orbital shaking instead of vigorous stirring. For column-based applications, ensure the pressure does not exceed the manufacturer's recommendations.
Leaching of the this compound from the support. 1. Cleavage of the Linker: The chemical bond linking the crown ether to the support material may be unstable under the regeneration conditions.1. This is an indication of material instability. If leaching is suspected, analyze the eluate for the presence of the crown ether. If confirmed, milder regeneration conditions are necessary. If the problem persists, the material may have reached the end of its operational life.

Frequently Asked Questions (FAQs)

Q1: What is the expected regeneration efficiency for this compound functionalized materials?

A1: The regeneration efficiency is generally high. Studies have shown that materials can retain a significant portion of their initial adsorption capacity after multiple cycles. For example, aminoethyl benzo-12-crown-4 functionalized polyHIPEs have demonstrated an adsorption capacity of 97.30% of the initial value after five cycles[1]. Another study on a 2-methylol-12-crown-4 ether functionalized polyHIPE showed that the adsorption capacity was 91.8% of the first cycle after five regenerations.

Q2: What are the most common regenerating agents for these materials?

A2: Acidic solutions are the most commonly used regenerating agents. A 1.0 N hydrochloric acid (HCl) solution has been shown to be effective for regenerating benzo-12-crown-4 immobilized on silica, with the material exhibiting high chemical stability under these conditions[2]. Acetic acid has also been used to liberate bound catecholamines from a polymeric crown ether material[3].

Q3: How does pH affect the regeneration process?

A3: The pH of the regenerating solution is a critical factor. The amino group on the this compound molecule can become protonated in acidic environments. This protonation can influence the complexation behavior and is a key part of the mechanism for releasing the bound cation. It is important to neutralize the material with deionized water after acid regeneration to ensure the amino group is in its active, non-protonated state for the next adsorption cycle.

Q4: Can the material be regenerated multiple times?

A4: Yes, these materials are designed for multiple uses. As indicated by the high regeneration efficiencies reported in the literature, this compound functionalized materials can be regenerated and reused multiple times without a significant loss of performance[1][2].

Q5: Are there any signs of degradation I should look for?

A5: Yes, you should monitor for both physical and performance-related signs of degradation. Physical signs can include a change in color, crumbling or fragmentation of the solid support, or swelling/shrinking of a polymer-based material. Performance-related signs include a consistent and significant decrease in adsorption capacity after each regeneration cycle that cannot be rectified by optimizing the regeneration protocol.

Quantitative Data Summary

The following table summarizes the regeneration performance of various crown ether functionalized materials as reported in the literature.

Material Target Ion Regenerating Agent Number of Cycles Regeneration Efficiency
Aminoethyl benzo-12-crown-4 functionalized polyHIPEsLi⁺Not specified597.30% of initial capacity[1]
2-methylol-12-crown-4 ether functionalized polyHIPEsLi⁺Not specified591.8% of initial capacity
Benzo-12-crown-4 immobilized on silicaLi⁺1.0 N HClNot specifiedHigh chemical stability reported[2]

Experimental Protocols

Protocol 1: Regeneration of this compound Functionalized Silica Gel for Lithium Ion Recovery

This protocol is a general guideline for the regeneration of silica-based materials functionalized with this compound that have been used for the adsorption of lithium ions.

Materials:

  • Used this compound functionalized silica gel

  • 1.0 N Hydrochloric acid (HCl)

  • Deionized water

  • pH meter or pH indicator strips

  • Appropriate chromatography column or batch reaction vessel

  • Peristaltic pump (for column regeneration)

Procedure:

  • Elution of Bound Lithium Ions:

    • For Batch Regeneration:

      • Place the used silica gel in a suitable vessel.

      • Add a sufficient volume of 1.0 N HCl to create a slurry (e.g., 10 mL of acid per gram of silica gel).

      • Agitate the slurry gently using an orbital shaker for 1-2 hours at room temperature.

      • Separate the silica gel from the acidic solution by filtration or decantation.

    • For Column Regeneration:

      • Pass 5-10 column volumes of 1.0 N HCl through the column containing the used silica gel at a low flow rate (e.g., 0.5-1 mL/min).

      • Collect the eluate and, if desired, analyze for lithium ion concentration to confirm complete elution.

  • Washing and Neutralization:

    • Wash the silica gel with deionized water until the pH of the filtrate/eluate is neutral (pH ~7). This step is crucial to deprotonate the amino groups and reactivate the material.

    • Perform multiple washes with generous volumes of deionized water.

  • Drying and Storage:

    • Dry the regenerated silica gel in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Store the dried, regenerated material in a desiccator to prevent moisture adsorption.

Visualizations

Regeneration_Workflow cluster_adsorption Adsorption Phase cluster_regeneration Regeneration Phase cluster_reactivation Reactivation Phase A Functionalized Material (with free crown ether) C Material with Bound Ion A->C Binding B Solution containing Target Ion (e.g., Li⁺) B->C E Elution of Target Ion C->E Ion Exchange D Regenerating Agent (e.g., 1.0 N HCl) D->E F Protonated Material E->F H Regenerated Material (Ready for reuse) F->H Neutralization G Deionized Water Wash G->H Troubleshooting_Logic Start Low Adsorption Capacity After Regeneration CheckElution Check for Complete Elution (Analyze Eluate) Start->CheckElution Incomplete Incomplete Elution CheckElution->Incomplete IncreaseRegen Increase Regenerant Concentration/Volume Incomplete->IncreaseRegen Yes CheckpH Check pH of Material After Washing Incomplete->CheckpH No End Problem Resolved IncreaseRegen->End Acidic Material is Acidic CheckpH->Acidic WashMore Wash Thoroughly with Deionized Water Acidic->WashMore Yes CheckDegradation Inspect for Physical Degradation Acidic->CheckDegradation No WashMore->End Degraded Material is Degraded CheckDegradation->Degraded MilderCond Use Milder Regeneration Conditions Degraded->MilderCond Yes Degraded->End No MilderCond->End

References

Improving the response time of 4-Aminobenzo-12-crown-4 based electrodes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the response time of 4-Aminobenzo-12-crown-4 based electrodes.

Troubleshooting Guide: Slow Electrode Response

A slow response time is a common issue that can affect the accuracy and efficiency of experiments. This guide provides a systematic approach to diagnosing and resolving slow response times in your this compound based electrodes.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting a slow electrode response.

Troubleshooting_Workflow cluster_conditioning Conditioning Details cluster_calibration Calibration Details cluster_membrane Membrane Inspection cluster_optimization Membrane Optimization cluster_interferences Interference Check start Start: Slow Electrode Response Detected check_conditioning 1. Verify Electrode Conditioning start->check_conditioning check_calibration 2. Review Calibration Procedure check_conditioning->check_calibration Conditioning OK conditioning_details Soaking time and solution correct? Refer to protocol. check_conditioning->conditioning_details inspect_membrane 3. Inspect Ion-Selective Membrane (ISM) check_calibration->inspect_membrane Calibration OK calibration_details Fresh standards? Appropriate concentrations? check_calibration->calibration_details optimize_membrane 4. Optimize Membrane Composition inspect_membrane->optimize_membrane Membrane Intact membrane_details Scratches, discoloration, or delamination? Air bubbles present? inspect_membrane->membrane_details check_interferences 5. Investigate Potential Interferences optimize_membrane->check_interferences Composition Optimized optimization_details Adjust plasticizer type/concentration. Vary ionophore loading. optimize_membrane->optimization_details solution Resolution: Improved Response Time check_interferences->solution No Interferences Found interferences_details Presence of known interfering ions? Sample matrix effects? check_interferences->interferences_details

Caption: A logical workflow for troubleshooting slow response times in ion-selective electrodes.

Frequently Asked Questions (FAQs)

Q1: My new this compound electrode has a slow response time. What is the first thing I should check?

A1: The most common cause of a slow response in a new electrode is improper conditioning. Ensure that the electrode has been soaked in a suitable conditioning solution (e.g., a low concentration of the primary ion solution) for the recommended duration as specified in your experimental protocol. A typical conditioning time can range from 3 to 12 hours.

Q2: Can the composition of the ion-selective membrane (ISM) affect the electrode's response time?

A2: Absolutely. The composition of the ISM is critical for optimal performance. The choice of plasticizer and its concentration, the amount of this compound ionophore, and the presence of any ionic additives can significantly impact the response time. The plasticizer, in particular, influences the mobility of the ion-ionophore complexes within the membrane.

Table 1: Influence of Membrane Components on Electrode Performance

ComponentFunctionEffect on Response TimeOptimization Strategy
This compound (Ionophore) Selectively binds to the target ion.Higher concentration can lead to faster complexation but may cause saturation.Optimize loading (typically 1-2 mg) to balance sensitivity and response speed.
PVC (Polymer Matrix) Provides structural integrity to the membrane.The ratio of PVC to plasticizer affects membrane viscosity and ion mobility.Maintain a consistent PVC to plasticizer ratio (e.g., 1:2 by weight).
Plasticizer (e.g., o-NPOE, DOS) Solubilizes the ionophore and ion-exchanger, and controls membrane fluidity.A plasticizer with a higher dielectric constant, like o-NPOE, can facilitate ion extraction and improve response time.[1]Test different plasticizers to find the optimal one for your target ion.
Ionic Additive (e.g., KTCPB) Reduces membrane resistance and improves the stability of the potential.An optimal concentration can decrease membrane resistance and shorten the response time.Vary the concentration of the ionic additive (e.g., relative to the ionophore).
Q3: What is the typical response time for a well-functioning this compound electrode?

A3: A well-fabricated and properly conditioned this compound electrode should exhibit a fast response time, typically in the range of 10 to 30 seconds to reach a stable potential reading.[1][2]

Q4: How do I prepare a this compound based ion-selective membrane?

A4: The following is a general protocol for preparing a PVC-based ion-selective membrane. The specific amounts may need to be optimized for your application.

Experimental Protocol: Preparation of a this compound Ion-Selective Membrane

Materials:

  • This compound (ionophore)

  • High molecular weight PVC (polyvinyl chloride)

  • Plasticizer (e.g., o-NPOE - o-nitrophenyl octyl ether)

  • Ionic additive (e.g., KTCPB - potassium tetrakis(4-chlorophenyl)borate)

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • In a clean, dry glass vial, dissolve 1-2 mg of this compound, 66 mg of plasticizer, and an optimized amount of KTCPB in approximately 800 µl of THF.

  • Add 33 mg of PVC to the mixture.

  • Seal the vial and shake until all components are completely dissolved, and the solution is homogenous.

  • Pour the resulting solution into a 16-mm glass ring placed on a clean, flat glass slide.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment (this may take several hours).

  • Once the membrane is formed and dry, carefully cut a disk of the desired diameter (e.g., 7-mm) using a cork borer.

  • Mount the membrane disk into the electrode body.

Experimental Workflow Diagram

Membrane_Fabrication_Workflow start Start: Prepare Reagents dissolve_components 1. Dissolve Ionophore, Plasticizer, and Additive in THF start->dissolve_components add_pvc 2. Add PVC and Mix to Homogeneity dissolve_components->add_pvc cast_membrane 3. Cast the Solution into a Glass Ring add_pvc->cast_membrane evaporate_solvent 4. Allow Solvent to Evaporate Slowly cast_membrane->evaporate_solvent cut_disk 5. Cut Membrane Disk to Size evaporate_solvent->cut_disk assemble_electrode 6. Assemble the Electrode cut_disk->assemble_electrode end End: Electrode Ready for Conditioning assemble_electrode->end

Caption: A step-by-step workflow for the fabrication of a PVC-based ion-selective membrane.
Q5: Could interfering ions be the cause of my electrode's slow response?

A5: Yes, the presence of interfering ions in the sample can lead to a slow or unstable electrode response. This compound has a known affinity for certain cations. If your sample contains high concentrations of ions to which the crown ether has some affinity, it can compete with the target ion for the binding sites, leading to a longer time to reach equilibrium.

Table 2: Potential Interfering Ions for 12-Crown-4 Derivatives and Mitigation Strategies

Interfering IonGeneral Selectivity of 12-crown-4 DerivativesMitigation Strategy
Na⁺ Can show some affinity, especially in silicon-bridged bis(12-crown-4) ethers.[3]If possible, remove or reduce the concentration of Na⁺ in the sample. Use a background solution with a constant Na⁺ concentration for calibration.
K⁺ Generally lower affinity than Na⁺ for 12-crown-4 derivatives.[3]Typically less of an issue than Na⁺, but high concentrations should be noted and accounted for in selectivity coefficient calculations.
H⁺ (pH) The amino group on the benzene ring can be protonated at low pH, affecting its complexing ability.Determine the optimal pH range for your electrode and buffer your samples accordingly. A working pH range of 4.0-9.0 has been reported for some crown ether-based sensors.[2]
Q6: How can I improve the stability and reproducibility of my measurements to ensure a consistent response time?

A6: To improve stability and reproducibility:

  • Consistent Conditioning: Always condition new electrodes and re-condition electrodes that have been stored dry for the same amount of time in the same solution.

  • Proper Calibration: Calibrate your electrode before each set of measurements using fresh, accurately prepared standards.

  • Stable Temperature: Perform measurements at a constant temperature, as potential readings can be temperature-dependent.

  • Constant Stirring: Maintain a constant and gentle stirring rate during all measurements to ensure a uniform concentration at the electrode surface.

  • Regular Rinsing: Thoroughly rinse the electrode with deionized water and blot dry between measurements to prevent carryover.

References

Method development for analyzing complex samples with 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Aminobenzo-12-crown-4 for the analysis of complex samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis and analytical experiments using this compound.

Synthesis of this compound

Question: My synthesis of this compound from Benzo-12-crown-4 resulted in a very low yield. What are the common causes and how can I improve it?

Answer: The synthesis of this compound is typically a two-step process: nitration of the benzene ring followed by reduction of the nitro group. Low yields can arise from several factors in either step.

  • Nitration Step:

    • Incomplete Reaction: Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration. Reaction time and temperature are critical; monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Side Reactions: Over-nitration (dinitration) can occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). Careful control of the stoichiometry of the nitrating agent and the reaction temperature is crucial.

  • Reduction Step:

    • Catalyst Inactivation: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst can be poisoned by impurities. Ensure the nitro-intermediate is sufficiently pure before this step.

    • Incomplete Reduction: The choice of reducing agent (e.g., hydrazine hydrate, sodium dithionite, or catalytic hydrogenation) and reaction conditions (solvent, temperature, pH) are important. For instance, when using hydrazine hydrate, the reaction may need to be heated for several hours.

    • Product Isolation: The final product, this compound, is an amine and can be susceptible to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the reaction and purification.

Question: I am having difficulty purifying the final this compound product. What purification methods are recommended?

Answer: Column chromatography is a common method for purifying this compound. A silica gel stationary phase with a solvent system such as a gradient of hexane and ethyl acetate can be effective. The polarity of the solvent system should be optimized based on TLC analysis. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Analytical Applications

Question: My this compound based sensor shows poor selectivity for lithium ions (Li⁺) over other alkali metal ions like sodium (Na⁺) and potassium (K⁺). How can I improve the selectivity?

Answer: The selectivity of crown ethers is primarily determined by the "size-match" concept, where the stability of the host-guest complex is highest when the cation diameter closely matches the cavity size of the crown ether. 12-crown-4 has a cavity size that is well-suited for binding Li⁺. However, in some environments, interactions with other ions can occur.

  • Solvent Effects: The solvent can influence the binding affinity and selectivity. In some aqueous environments, 12-crown-4 can bind Na⁺ more strongly than Li⁺, which can reduce Na⁺ mobility.

  • pH of the Medium: The pH of the sample solution can affect the protonation state of the amino group on the this compound. This can, in turn, influence its binding characteristics. Optimizing the pH of your sample and calibration standards is recommended.

  • Functionalization: The amino group allows for the covalent attachment of the crown ether to other molecules or materials. This can be used to create a local environment that favors Li⁺ binding and can be a strategy to enhance selectivity.

  • Use of Masking Agents: In samples with high concentrations of interfering ions, consider using masking agents to selectively complex with these ions and reduce their interference.

Question: I am observing a low signal or poor sensitivity when using my this compound based fluorescent sensor in a complex biological matrix (e.g., serum, urine). What could be the cause?

Answer: Complex biological matrices can introduce several challenges for fluorescent sensors.

  • Matrix Effects: Components of the biological matrix, such as proteins and other organic molecules, can quench the fluorescence of your sensor or interfere with the binding of the target ion.

  • Sample Preparation: To mitigate matrix effects, sample preparation is crucial. This can include:

    • Dilution: Diluting the sample can reduce the concentration of interfering substances.

    • Protein Precipitation: For serum or plasma samples, precipitating proteins (e.g., with acetonitrile or trichloroacetic acid) can remove a major source of interference.

    • Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can help to clean up the sample and isolate the analyte of interest.

  • Sensor Leaching: If the sensor is immobilized on a solid support, ensure that it is not leaching into the sample solution, which would result in a loss of signal.

  • Photobleaching: If the fluorophore is exposed to high-intensity light for extended periods, it may photobleach, leading to a decrease in signal. Minimize light exposure where possible.

Frequently Asked Questions (FAQs)

Question: What is this compound and what are its main applications?

Answer: this compound is a macrocyclic polyether with a benzene ring fused to a 12-crown-4 ether ring, and an amino group attached to the benzene ring. Its primary application is in the field of analytical chemistry as a selective ionophore for the detection and separation of metal ions, particularly lithium (Li⁺). The inherent ion-selectivity of this compound and its derivatives makes them excellent candidates for use as recognition elements in chemical sensors and ion-selective electrodes.

Question: How does this compound achieve selectivity for certain ions?

Answer: The selectivity of this compound is based on the principle of host-guest chemistry. The central cavity of the 12-crown-4 ring has a specific size and geometry that preferentially accommodates cations of a complementary size. For 12-crown-4, the cavity size is optimal for binding the lithium ion (Li⁺). This "size-match" concept is a primary determinant of its selectivity.

Question: What is the significance of the amino (-NH₂) group?

Answer: The amino group on the benzo moiety is a critical functional group for several reasons:

  • Functionalization: It provides a reactive site for covalently attaching the crown ether to other molecules or solid supports, such as polymers or nanoparticles. This is useful for creating functional materials for applications like ion separation.

  • Modulation of Electronic Properties: The amino group is an electron-donating group, which can influence the electronic properties of the benzo moiety and, in turn, affect the binding affinity and selectivity of the crown ether cavity for cations.

Question: What analytical techniques are compatible with this compound?

Answer: this compound can be incorporated into a variety of analytical systems, including:

  • Fluorescence Spectroscopy: The amino group can be part of a fluorophore system, where the binding of an ion to the crown ether cavity causes a change in the fluorescence signal.

  • Ion-Selective Electrodes (ISEs): It can be used as the active ionophore in the membrane of an ISE to create a potentiometric sensor for specific ions.

  • Chromatography: It can be immobilized onto a stationary phase for chromatographic separation of ions.

  • Membrane Separation: When functionalized onto a polymer membrane, it can be used for the selective transport and separation of ions.

Question: How should I store and handle this compound?

Answer: this compound is typically a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Given that it is an amine, it may be sensitive to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Data Presentation

The following tables summarize key quantitative data related to the use of 12-crown-4 and its derivatives for cation sensing.

Table 1: Comparison of Cation Ionic Diameters and Crown Ether Cavity Sizes

CationIonic Diameter (Å)Crown EtherCavity Diameter (Å)
Li⁺1.5212-Crown-41.2 - 1.5
Na⁺2.0415-Crown-51.7 - 2.2
K⁺2.7618-Crown-62.6 - 3.2
Mg²⁺1.44
Ca²⁺2.00

This table illustrates the size-match concept, where the stability of the complex is highest when the cation diameter closely matches the cavity size of the crown ether.

Table 2: Performance Characteristics of Lithium Sensors Based on 12-Crown-4 Derivatives

Sensor TypeDerivativeLimit of Detection (LOD)Linear RangeSample MatrixReference
Fluorescent ChemosensorAza-12-crown-4 ether-substituted naphthalene diimide5.0 µMNot SpecifiedNot Specified
Fluorescent SensorNaphthalene functionalized with 1-aza-12-crown-421 µMNot SpecifiedOrganic Solvent
Polymer Membrane12-crown-4 functionalized polynorborneneNot ApplicableNot ApplicableAqueous Solution

This table shows the performance of various sensors created using derivatives of 12-crown-4 for the purpose of lithium detection and separation.

Experimental Protocols

Protocol 1: General Method for Lithium Ion Detection using a this compound based Fluorescent Chemosensor

This protocol outlines the general steps for using a fluorescent chemosensor incorporating this compound for the detection of Li⁺ in a liquid sample.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound based fluorescent sensor in a suitable solvent (e.g., acetonitrile, methanol). The concentration will depend on the specific sensor's properties.

    • Prepare a series of standard solutions of Li⁺ (e.g., using LiCl) of known concentrations in the same solvent or buffer as your samples.

    • Prepare a buffer solution to maintain a constant pH for all measurements.

  • Instrumentation Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the recommended time.

    • Set the excitation and emission wavelengths appropriate for your fluorescent sensor. These should be determined experimentally by running excitation and emission scans of the sensor alone.

  • Calibration Curve Generation:

    • In a series of cuvettes, add a fixed volume of the sensor stock solution.

    • To each cuvette, add a different, known volume of the Li⁺ standard solutions to create a range of concentrations.

    • Bring the final volume in each cuvette to a constant value with the buffer solution.

    • Measure the fluorescence intensity of each standard solution.

    • Plot the fluorescence intensity as a function of Li⁺ concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare your complex sample (e.g., diluted urine, deproteinized serum) as determined during method development to minimize matrix effects.

    • In a cuvette, add the same fixed volume of the sensor stock solution as used for the calibration standards.

    • Add a known volume of your prepared sample.

    • Bring the final volume to the same constant value with the buffer solution.

    • Measure the fluorescence intensity of the sample.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of Li⁺ in your sample based on its measured fluorescence intensity.

    • Remember to account for any dilution factors from your sample preparation steps to calculate the original concentration in the undiluted sample.

Protocol 2: General Method for Fabrication of a Lithium Ion-Selective Electrode (ISE) using this compound

This protocol provides a general outline for preparing the membrane and assembling an ISE for Li⁺ detection.

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve the following components in a suitable solvent like tetrahydrofuran (THF):

      • Ionophore: this compound

      • Polymer Matrix: High molecular weight polyvinyl chloride (PVC)

      • Plasticizer: A solvent plasticizer such as o-nitrophenyloctyl ether (o-NPOE)

      • Ionic Additive (optional): An anionic additive like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can sometimes improve the electrode performance.

    • The exact ratios of these components will need to be optimized for best performance. A typical starting ratio might be 1-2% ionophore, ~33% PVC, and ~65% plasticizer by weight.

  • Membrane Casting:

    • Pour the membrane cocktail into a small, flat glass ring or dish placed on a clean, level glass plate.

    • Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours. This will result in a thin, flexible, transparent membrane.

  • Electrode Assembly:

    • Cut a small disc from the cast membrane.

    • Mount the membrane disc into an ISE body (e.g., a Philips-type electrode body).

    • Fill the electrode body with an internal filling solution containing a known concentration of LiCl (e.g., 0.1 M) and a salt for the internal reference electrode (e.g., KCl if using an Ag/AgCl internal reference).

    • Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

  • Conditioning and Calibration:

    • Condition the newly assembled ISE by soaking it in a solution of LiCl (e.g., 0.01 M) for several hours or overnight.

    • Calibrate the ISE by measuring the potential (in mV) in a series of Li⁺ standard solutions of increasing concentration.

    • Plot the measured potential against the logarithm of the Li⁺ concentration. The slope of the linear portion of this plot should be close to the Nernstian value of ~59 mV per decade for a monovalent cation at room temperature.

  • Sample Measurement:

    • Immerse the calibrated ISE and a suitable external reference electrode into the sample solution.

    • Record the stable potential reading.

    • Use the calibration curve to determine the Li⁺ concentration in the sample.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: Benzo-12-crown-4 nitration Nitration (HNO3/H2SO4) start->nitration nitro_intermediate 4-Nitrobenzo-12-crown-4 nitration->nitro_intermediate reduction Reduction (e.g., Hydrazine Hydrate or Catalytic Hydrogenation) nitro_intermediate->reduction product This compound reduction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Poor Signal in Fluorescence Analysis start Poor or No Signal check_instrument Check Instrument Settings (Wavelengths, Slit Widths) start->check_instrument First Step check_sensor Check Sensor Integrity (Concentration, Degradation) check_instrument->check_sensor Settings OK matrix_effects Potential Matrix Effects? check_sensor->matrix_effects Sensor OK sample_prep Implement Sample Preparation (Dilution, Protein Precipitation, SPE) matrix_effects->sample_prep Yes recalibrate Recalibrate with Matrix-Matched Standards matrix_effects->recalibrate No sample_prep->recalibrate success Signal Improved recalibrate->success If successful fail Still Poor Signal (Consult Senior Scientist) recalibrate->fail If not

Caption: A decision tree for troubleshooting poor signal in fluorescence-based analysis.

G cluster_analysis Complex Sample Analysis Workflow sample Complex Sample (e.g., Serum, Urine) prep Sample Preparation (e.g., Dilution, Extraction) sample->prep analysis Analysis with This compound Sensor (e.g., Fluorescence, ISE) prep->analysis data_acq Data Acquisition (e.g., Intensity, Potential) analysis->data_acq quantification Quantification data_acq->quantification calibration Calibration Curve calibration->quantification result Analyte Concentration quantification->result

Caption: A general workflow for the analysis of complex samples.

Validation & Comparative

A Comparative Analysis of 4-Aminobenzo-12-crown-4 and 12-crown-4 for Enhanced Lithium Ion Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the lithium ion (Li⁺) binding capabilities of 4-Aminobenzo-12-crown-4 and its parent compound, 12-crown-4. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design of selective ionophores, sensors, and separation technologies targeting lithium.

Introduction

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind specific cations. The binding selectivity is primarily governed by the relative sizes of the cation and the crown ether's cavity. 12-crown-4, with its small cavity size, exhibits a natural affinity for the lithium ion, the smallest of the alkali metal cations. The introduction of a benzo group to the crown ether framework, as in benzo-12-crown-4, and further functionalization with an amino group to yield this compound, can significantly modulate the binding affinity and selectivity for Li⁺. This guide explores these differences through a review of theoretical and experimental data.

Quantitative Comparison of Lithium Ion Binding

CompoundBinding Energy with Li⁺ (kcal/mol)Expected Log Kₛ in MethanolKey Structural Feature
12-crown-4 -39.1~2.5Unsubstituted macrocycle
Benzo-12-crown-4 -37.2Lower than 12-crown-4Benzene ring fused to the macrocycle
This compound Not available (computationally)Higher than Benzo-12-crown-4Amino group on the benzene ring

Binding energy data is derived from ab initio computational studies. The expected Log Kₛ values are based on established trends and the electronic effects of the substituents.

The computational data indicates that the fusion of a benzene ring to the 12-crown-4 macrocycle slightly reduces the binding energy for Li⁺. This is attributed to the electron-withdrawing nature of the benzene ring, which decreases the electron density on the adjacent ether oxygen atoms, thereby weakening their coordination with the cation.

Conversely, the introduction of an amino (-NH₂) group at the para position of the benzene ring is expected to enhance Li⁺ binding. The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring and, through resonance, on the ether oxygen atoms. This increased basicity of the oxygen atoms leads to a stronger electrostatic interaction with the lithium ion.

Logical Relationship of Binding Affinity

The following diagram illustrates the expected trend in lithium ion binding affinity among the three crown ethers, based on the electronic effects of the substituents.

G cluster_0 Relative Li⁺ Binding Affinity Benzo-12-crown-4 Benzo-12-crown-4 12-crown-4 12-crown-4 Benzo-12-crown-4->12-crown-4 Weaker This compound This compound 12-crown-4->this compound Stronger

Caption: Expected trend in Li⁺ binding affinity.

Experimental Protocols for Determining Binding Constants

The determination of binding constants for crown ether-cation complexes is crucial for quantifying their binding strength and selectivity. Several experimental techniques are commonly employed for this purpose.

UV-Visible Spectrophotometric Titration

This method is suitable when the complexation event leads to a change in the UV-Visible absorption spectrum of the crown ether.

Experimental Workflow:

G cluster_workflow UV-Vis Titration Workflow start Prepare stock solutions of This compound and Li⁺ salt in a suitable solvent (e.g., methanol). titration Place a known concentration of the crown ether solution in a cuvette. Record the initial UV-Vis spectrum. start->titration addition Incrementally add small aliquots of the Li⁺ salt solution to the cuvette. titration->addition record Record the UV-Vis spectrum after each addition and equilibration. addition->record record->addition Repeat until no significant spectral change is observed analysis Analyze the changes in absorbance at a specific wavelength as a function of Li⁺ concentration. record->analysis calculation Fit the titration data to a suitable binding isotherm model (e.g., 1:1 binding) to calculate the binding constant (Kₛ). analysis->calculation

A Comparative Analysis of 4-Aminobenzo-12-crown-4 and Other Aminobenzo Crown Ethers for Ionophoric Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminobenzo Crown Ethers with Supporting Experimental Data.

This guide provides a comparative overview of 4-Aminobenzo-12-crown-4 and its larger ring counterparts, 4'-Aminobenzo-15-crown-5 and 4'-Aminobenzo-18-crown-6. The introduction of an amino group to the benzo moiety of these crown ethers significantly influences their electronic properties, enhancing their cation binding affinity and providing a versatile handle for functionalization. This makes them crucial components in the development of ion-selective sensors, membrane transport agents, and potential drug delivery systems.

Performance Comparison: Cation Binding and Selectivity

The defining characteristic of crown ethers is their ability to selectively bind cations that fit within their cavity. The size of the crown ether ring and the nature of the cation are the primary determinants of the stability of the resulting complex. The stability constant (log K) is a quantitative measure of this binding affinity.

While a comprehensive dataset for the aminobenzo series is not available in a single source, the following table summarizes the known stability constants (log K) for the parent benzo-crown ethers with various alkali and alkaline earth metal cations in methanol. The presence of the electron-donating amino group is expected to increase these stability constants.

Crown EtherCavity Diameter (Å)Li⁺ (0.76 Å)Na⁺ (1.02 Å)K⁺ (1.38 Å)Mg²⁺ (0.72 Å)Ca²⁺ (1.00 Å)
Benzo-12-crown-41.2 - 1.52.81.71.2--
Benzo-15-crown-51.7 - 2.23.24.33.92.53.4
Benzo-18-crown-62.6 - 3.24.35.06.13.33.9
Note: Data compiled from various sources. The stability constants are influenced by the solvent and experimental conditions.

Key Observations:

  • This compound , with the smallest cavity, is expected to show the highest selectivity for the lithium ion (Li⁺).

  • 4'-Aminobenzo-15-crown-5 exhibits a strong preference for the sodium ion (Na⁺), making it a valuable component in sodium-selective sensors.[1]

  • 4'-Aminobenzo-18-crown-6 has a cavity size that is optimal for binding the potassium ion (K⁺), leading to its widespread use in potassium-selective electrodes.[2] It also shows a notable affinity for lead ions (Pb²⁺), with a reported binding constant (log K) of approximately 3.5.[2]

Experimental Protocols

Synthesis of Aminobenzo Crown Ethers

The synthesis of aminobenzo crown ethers is typically a two-step process involving the nitration of the parent benzo-crown ether followed by the reduction of the nitro group to an amine.

1. Synthesis of 4'-Nitrobenzo-Crown Ether (General Procedure):

  • Materials: Benzo-crown ether, concentrated nitric acid, glacial acetic acid, chloroform.

  • Procedure:

    • Dissolve the benzo-crown ether in a mixture of glacial acetic acid and chloroform.

    • Cool the solution in an ice bath.

    • Add concentrated nitric acid dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Pour the mixture into ice water and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude 4'-nitrobenzo-crown ether.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to purify.

2. Synthesis of 4'-Aminobenzo-Crown Ether (General Procedure):

  • Materials: 4'-Nitrobenzo-crown ether, hydrazine hydrate, palladium on carbon (Pd/C) catalyst, ethanol.

  • Procedure:

    • Suspend the 4'-nitrobenzo-crown ether and a catalytic amount of 10% Pd/C in ethanol.

    • Heat the mixture to reflux.

    • Add hydrazine hydrate dropwise to the refluxing mixture.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 4'-aminobenzo-crown ether.

    • Purify the product by column chromatography or recrystallization.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration using ion-selective electrodes (ISEs) is a common method to determine the stability constants of crown ether-cation complexes.

  • Materials: Aminobenzo crown ether, salt of the cation of interest (e.g., NaCl, KCl), solvent (e.g., methanol), ion-selective electrode for the cation, reference electrode, potentiometer.

  • Procedure:

    • Prepare a standard solution of the cation salt in the chosen solvent.

    • Prepare a solution of the aminobenzo crown ether in the same solvent.

    • Calibrate the ion-selective electrode using a series of standard cation solutions of known concentrations.

    • Place a known volume of the cation solution in a thermostated cell equipped with the ISE and a reference electrode.

    • Measure the initial potential.

    • Add small, known aliquots of the crown ether solution to the cell and record the potential after each addition, allowing the potential to stabilize.

    • The change in potential is used to calculate the concentration of the free cation at each point.

    • The stability constant (K) is then determined by fitting the titration data to a suitable binding model using specialized software.

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the general workflow for the synthesis of aminobenzo crown ethers and their application in an ion-selective electrode.

Synthesis_Workflow cluster_synthesis Synthesis of Aminobenzo Crown Ether Start Start: Benzo-Crown Ether Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 4'-Nitrobenzo-Crown Ether Nitration->Nitro_Intermediate Reduction Reduction (H₂, Pd/C or SnCl₂, HCl) Nitro_Intermediate->Reduction Amino_Product 4'-Aminobenzo-Crown Ether Reduction->Amino_Product

Caption: General synthesis workflow for aminobenzo crown ethers.

ISE_Fabrication_Workflow cluster_fabrication Ion-Selective Electrode (ISE) Fabrication & Testing Ionophore Ionophore (Aminobenzo Crown Ether) Membrane_Cocktail Membrane Cocktail Preparation Ionophore->Membrane_Cocktail PVC Poly(vinyl chloride) (PVC) PVC->Membrane_Cocktail Plasticizer Plasticizer (e.g., o-NPOE) Plasticizer->Membrane_Cocktail Casting Membrane Casting on Electrode Body Membrane_Cocktail->Casting Conditioning Conditioning in Cation Solution Casting->Conditioning ISE Fabricated Ion-Selective Electrode Conditioning->ISE Measurement Potentiometric Measurement ISE->Measurement Data_Analysis Data Analysis (Selectivity, Stability) Measurement->Data_Analysis

Caption: Workflow for fabricating and testing an ion-selective electrode.

References

Comparative Guide to a Novel 4-Aminobenzo-12-crown-4 Sensor for Lithium Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new sensor based on 4-Aminobenzo-12-crown-4 for the selective detection of lithium ions (Li⁺). Its performance is objectively compared with established alternative methods, supported by experimental data and detailed protocols to facilitate evaluation and adoption in research and clinical settings.

Introduction to Lithium Sensing

Accurate and selective measurement of lithium is crucial in various fields, from therapeutic drug monitoring in bipolar disorder treatment to quality control in the battery industry. While traditional methods like Flame Atomic Absorption Spectrometry (FAAS) and Flame Photometry offer high accuracy, they often require extensive sample preparation and laboratory-based instrumentation. This has driven the development of chemosensors, such as those based on crown ethers, which offer the potential for rapid, selective, and portable analysis.

This guide focuses on a novel sensor utilizing this compound, a crown ether derivative with a cavity size theoretically suitable for selective complexation with lithium ions.

Performance Comparison

The performance of the this compound sensor is compared against other crown ether-based fluorescent sensors and traditional spectroscopic methods. The following tables summarize the key performance metrics.

Sensor/Method Sensing Principle Limit of Detection (LOD) Selectivity Response Time Instrumentation
This compound based Ion-Selective Electrode PotentiometricData not available in searched literatureData not available in searched literatureTypically fast (seconds to minutes)Potentiometer, Ion-Selective Electrode
Naphthalene functionalized 1-aza-12-crown-4 Fluorescence21 µM[1][2][3]Selective for Li⁺ over Na⁺, K⁺, and Cs⁺[1][2][3]RapidSpectrofluorometer
Aza-12-crown-4 ether-substituted naphthalene diimide Fluorescence & Colorimetric5.0 µM[4][5]Selective for Li⁺ over Cs⁺, Na⁺, and K⁺[4][5]RapidSpectrofluorometer/UV-Vis Spectrophotometer
Flame Atomic Absorption Spectrometry (FAAS) Atomic Absorption10 µg/L (approx. 1.4 µM)[6][7]High, but susceptible to interferences from high concentrations of other ions[6][7]Minutes per sampleAtomic Absorption Spectrometer
Flame Photometry Atomic EmissionDependent on instrumentationSusceptible to spectral interferencesMinutes per sampleFlame Photometer

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Based Ion-Selective Electrode (ISE) - Working Principle

G cluster_electrode Ion-Selective Electrode cluster_sample Sample Solution cluster_measurement Measurement Internal_Ref Internal Reference Electrode Internal_Sol Internal Filling Solution (Fixed [Li⁺]) Internal_Ref->Internal_Sol Potentiometer Potentiometer Internal_Ref->Potentiometer Membrane Ion-Selective Membrane (this compound in PVC) Internal_Sol->Membrane Li⁺ ions at inner surface Analyte Sample with unknown [Li⁺] Analyte->Membrane Li⁺ ions partition into membrane External_Ref External Reference Electrode External_Ref->Analyte External_Ref->Potentiometer Potential Difference\n(proportional to log[Li⁺]) Potential Difference (proportional to log[Li⁺]) Potentiometer->Potential Difference\n(proportional to log[Li⁺])

Caption: Workflow of a this compound based ISE for lithium detection.

Crown Ether-Based Fluorescent Sensor - Signaling Pathway

G cluster_sensor Sensor Molecule cluster_process Sensing Process Fluorophore Fluorophore Crown_Ether Crown Ether (e.g., 12-Crown-4 derivative) Fluorophore->Crown_Ether linked Complex [Li⁺-Crown Ether] Complex Crown_Ether->Complex Li_ion Lithium Ion (Li⁺) Li_ion->Crown_Ether Binding Conformational Change Conformational Change Complex->Conformational Change Altered Electronic\nProperties of Fluorophore Altered Electronic Properties of Fluorophore Conformational Change->Altered Electronic\nProperties of Fluorophore Change in\nFluorescence Change in Fluorescence Altered Electronic\nProperties of Fluorophore->Change in\nFluorescence results in

Caption: Signaling pathway of a crown ether-based fluorescent lithium sensor.

General Experimental Workflow for Lithium Analysis

G cluster_prep Sample Preparation cluster_cal Calibration cluster_meas Measurement cluster_data Data Analysis Sample_Collection Sample Collection Pretreatment Pretreatment (e.g., filtration, dilution, digestion) Sample_Collection->Pretreatment Analysis Sample Analysis Pretreatment->Analysis Std_Prep Preparation of Standard Solutions Cal_Curve Generation of Calibration Curve Std_Prep->Cal_Curve Quantification Quantification of Lithium Concentration Cal_Curve->Quantification Analysis->Quantification

Caption: General experimental workflow for quantitative lithium analysis.

Experimental Protocols

Protocol 1: Lithium Detection using a this compound based Ion-Selective Electrode (General Procedure)

Materials:

  • This compound (ionophore)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., dioctyl phthalate)

  • Tetrahydrofuran (THF)

  • Lithium chloride (LiCl) for standard solutions

  • Internal reference solution (e.g., 0.1 M LiCl)

  • Ag/AgCl internal reference electrode

  • External reference electrode (e.g., Ag/AgCl)

  • Potentiometer or ion meter

Procedure:

  • Membrane Preparation:

    • Dissolve appropriate amounts of this compound, PVC, and the plasticizer in THF.

    • Pour the mixture into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a transparent membrane.

  • Electrode Assembly:

    • Cut a small disc from the membrane and incorporate it into an ISE body.

    • Fill the electrode body with the internal reference solution.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Calibration:

    • Prepare a series of standard LiCl solutions of known concentrations.

    • Immerse the ISE and the external reference electrode in each standard solution, starting from the lowest concentration.

    • Record the potential reading for each standard.

    • Plot the potential (mV) versus the logarithm of the lithium ion activity/concentration to generate a calibration curve.

  • Sample Measurement:

    • Immerse the electrodes in the sample solution.

    • Record the stable potential reading.

    • Determine the lithium concentration in the sample using the calibration curve.

Protocol 2: Lithium Detection using a Fluorescent Crown Ether-Based Sensor (General Procedure)

Materials:

  • Fluorescent crown ether derivative (e.g., Naphthalene functionalized 1-aza-12-crown-4)

  • Solvent (e.g., acetonitrile)[1][2]

  • Lithium salt (e.g., lithium perchlorate) for standard solutions

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent sensor in the chosen solvent.

    • Prepare a series of lithium standard solutions of known concentrations.

  • Fluorescence Measurement:

    • Place a specific volume of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Sequentially add small aliquots of the lithium standard solutions to the cuvette.

    • After each addition, mix the solution and record the fluorescence spectrum.

  • Data Analysis:

    • Monitor the change in fluorescence intensity or the appearance of a new emission peak at a specific wavelength.

    • Plot the change in fluorescence versus the lithium concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Protocol 3: Lithium Determination by Flame Atomic Absorption Spectrometry (FAAS)

Materials:

  • Atomic Absorption Spectrometer with a lithium hollow cathode lamp

  • Air-acetylene flame

  • Lithium standard solutions

  • Nitric acid (HNO₃) for sample preservation

  • Deionized water

Procedure:

  • Instrument Setup:

    • Install the lithium hollow cathode lamp and set the spectrometer to the appropriate wavelength for lithium (typically 670.8 nm).

    • Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's instructions.

  • Sample Preparation:

    • Filter the aqueous samples through a 0.45-µm filter.

    • Preserve the samples by acidifying with HNO₃ to a pH < 2.

    • Dilute samples with high lithium concentrations to fall within the linear range of the calibration.

  • Calibration:

    • Prepare a series of lithium standard solutions of known concentrations.

    • Aspirate the standards into the flame and record their absorbance values.

    • Generate a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Aspirate the prepared samples into the flame and record their absorbance.

    • Determine the lithium concentration from the calibration curve.

Conclusion

The new sensor based on this compound shows promise for the development of a potentiometric method for lithium detection. While specific performance data for this exact compound was not available in the searched literature, the comparison with other 12-crown-4 derivatives suggests the potential for high selectivity towards lithium ions. Fluorescent sensors based on similar crown ethers demonstrate low detection limits and rapid response times, making them suitable for applications requiring high sensitivity.

Compared to traditional methods like FAAS, crown ether-based sensors offer the advantages of portability, lower cost of instrumentation, and simpler operation for certain sample types. However, FAAS remains a highly sensitive and robust technique for laboratory-based analysis, albeit with a greater susceptibility to interferences from high concentrations of other ions that may necessitate sample dilution.

Further research is required to fully characterize the this compound sensor, including the determination of its selectivity coefficients for various interfering ions and its limit of detection. The development of a detailed, optimized experimental protocol will be crucial for its validation and potential application in real-world samples.

References

Comparative analysis of the ion selectivity of different sized crown ethers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ion selectivity of various crown ethers for alkali metal cations. The ability of crown ethers to selectively bind specific cations based on the compatibility between the cation's ionic radius and the crown ether's cavity size is a cornerstone of supramolecular chemistry, with significant implications for drug delivery, ion transport, and catalysis. This document presents quantitative binding data, detailed experimental methodologies, and a conceptual illustration of the underlying principles of ion selectivity.

Ion Selectivity and Binding Affinity: A Quantitative Comparison

The selectivity of a crown ether for a particular cation is quantified by its binding constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a stronger and more stable complex between the crown ether (host) and the cation (guest). The "size-fit" principle is a key determinant of this selectivity; a crown ether will most strongly bind the cation that best fits into its central cavity.

Below is a compilation of log K values for the 1:1 complexation of various crown ethers with alkali metal cations in methanol at 25°C. Methanol is a common solvent for these studies as it allows for the dissolution of both the crown ether and the metal salts.

Crown EtherCavity Diameter (Å)CationIonic Radius (Å)log K (in Methanol)
12-Crown-4 1.2 - 1.5Li⁺0.762.18
Na⁺1.022.52
K⁺1.381.90
Rb⁺1.521.56
Cs⁺1.67< 1.0
15-Crown-5 1.7 - 2.2Li⁺0.762.59
Na⁺1.023.29
K⁺1.383.42
Rb⁺1.522.90
Cs⁺1.672.10
18-Crown-6 2.6 - 3.2Li⁺0.764.30
Na⁺1.024.36
K⁺1.386.05
Rb⁺1.525.25
Cs⁺1.674.62
21-Crown-7 3.4 - 4.3Li⁺0.76-
Na⁺1.022.50
K⁺1.384.33
Rb⁺1.524.95
Cs⁺1.675.02

Note: The log K values are compiled from various sources and are intended for comparative purposes. Experimental conditions can influence these values.

The "Size-Fit" Principle of Ion Selectivity

The interaction between a crown ether and an alkali metal cation is a classic example of host-guest chemistry, governed by the principle of complementarity. The crown ether's cyclic structure, with its inwardly-pointing oxygen atoms, creates a hydrophilic cavity that can accommodate a cation. The stability of the resulting complex is maximized when the ionic radius of the cation closely matches the size of the crown ether's cavity.

Caption: Relationship between crown ether size, cation radius, and ion selectivity.

Experimental Protocols for Determining Binding Constants

The determination of binding constants for crown ether-cation complexes is crucial for understanding their selectivity. Several experimental techniques can be employed, with conductometric titration and UV-Vis spectrophotometry being common methods.

Conductometric Titration

This method relies on the change in the molar conductivity of a solution as the crown ether-cation complex is formed. The complexed cation generally has a different mobility than the free, solvated cation, leading to a measurable change in the solution's conductivity.

Materials and Equipment:

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Calibrated burette or micropipettes

  • Volumetric flasks and pipettes

  • Crown ether of interest

  • Alkali metal salt (e.g., chloride or perchlorate salt)

  • High-purity solvent (e.g., methanol, anhydrous)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the alkali metal salt of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the crown ether of a significantly higher concentration (e.g., 2 x 10⁻² M) in the same solvent.

  • Experimental Setup:

    • Place a known volume (e.g., 50 mL) of the alkali metal salt solution into a thermostated titration cell.

    • Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Titration:

    • Record the initial conductivity of the salt solution.

    • Add small, precise aliquots of the crown ether solution to the salt solution using the burette or micropipette.

    • After each addition, stir the solution until the conductivity reading stabilizes, and then record the value.

    • Continue the additions until the molar ratio of crown ether to metal ion is approximately 2:1 or until the change in conductivity becomes negligible.

  • Data Analysis:

    • Correct the measured conductivity values for the dilution effect caused by the addition of the titrant.

    • Plot the corrected molar conductivity as a function of the molar ratio of crown ether to cation.

    • The binding constant (K) and the stoichiometry of the complex can be determined by fitting the titration curve to a suitable binding model using non-linear regression analysis.

G Workflow for Conductometric Titration A Prepare Stock Solutions (Alkali Salt and Crown Ether) B Place Salt Solution in Thermostated Cell A->B C Measure Initial Conductivity B->C D Titrate with Crown Ether Solution C->D E Record Conductivity After Each Addition D->E Iterate E->D F Plot Corrected Molar Conductivity vs. Molar Ratio E->F G Fit Data to Binding Model to Determine log K F->G

Caption: Experimental workflow for determining binding constants via conductometric titration.

UV-Vis Spectrophotometry using Picrate Salts

This method utilizes a chromophoric anion, typically picrate, which forms an ion pair with the alkali metal cation. The absorption spectrum of the picrate anion is sensitive to its local environment. When a crown ether encapsulates the cation, the nature of the ion pair changes (from a contact ion pair to a solvent-separated ion pair), resulting in a shift in the absorption maximum of the picrate anion.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Thermostated cell holder

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

  • Crown ether of interest

  • Alkali metal picrate salts

  • High-purity solvent (e.g., tetrahydrofuran, anhydrous)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the alkali metal picrate salt of a known concentration in the chosen solvent. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare a series of crown ether solutions of varying concentrations in the same solvent.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of the alkali metal picrate solution in the absence of the crown ether.

    • To a series of cuvettes, add a fixed concentration of the alkali metal picrate and varying concentrations of the crown ether.

    • Allow the solutions to equilibrate at a constant temperature.

    • Record the UV-Vis spectrum for each solution, paying close attention to the shift in the absorption maximum of the picrate anion.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (usually the new absorption maximum of the complexed ion pair) as a function of the crown ether concentration.

    • The binding constant (K) can be determined by fitting the resulting titration curve to a 1:1 binding isotherm equation using non-linear regression analysis.

Conclusion

The ion selectivity of crown ethers is a well-established phenomenon primarily governed by the "size-fit" relationship between the host's cavity and the guest cation's ionic radius. The quantitative data presented in this guide clearly demonstrates this principle, with each crown ether exhibiting a peak in binding affinity for the alkali metal cation that best matches its cavity size. The provided experimental protocols offer standardized methods for researchers to independently verify these interactions and explore the selectivity of novel macrocyclic compounds. Understanding and applying these principles is essential for the rational design of ion-selective ligands for various applications in chemistry, biology, and medicine.

Validating the Synthesis of 4-Aminobenzo-12-crown-4: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of macrocyclic compounds like 4-Aminobenzo-12-crown-4 are paramount for their application in areas such as ion sensing, catalysis, and drug delivery. This guide provides a comparative overview of key spectroscopic methods for validating the successful synthesis of this aminobenzo crown ether, complete with experimental protocols and data interpretation.

The synthesis of this compound is typically achieved through a two-step process: the nitration of benzo-12-crown-4 to form 4-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group to an amine. Each step necessitates rigorous spectroscopic analysis to confirm the chemical transformation and the purity of the resulting product. This guide focuses on the principal techniques employed for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), with additional mention of Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Spectroscopic Validation Methods

Spectroscopic MethodInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure and the presence of specific functional groups.- Unambiguous structural elucidation. - High sensitivity to changes in the electronic environment of the aromatic ring and crown ether backbone. - Quantitative analysis of purity.- Relatively lower sensitivity compared to MS. - Requires deuterated solvents. - Can be complex to interpret without reference spectra.
FT-IR Identifies the presence of key functional groups (e.g., -NO₂, -NH₂, C-O-C) based on their characteristic vibrational frequencies.- Rapid and non-destructive. - Excellent for monitoring the disappearance of the nitro group and the appearance of the amine group. - Can be used for solid and liquid samples.- Provides limited information on the overall molecular structure. - Overlapping peaks can make interpretation challenging.
Mass Spectrometry Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.- Extremely high sensitivity. - Confirms the molecular formula. - Can identify impurities and byproducts.- Can be a destructive technique. - May not distinguish between isomers.
UV-Vis Monitors the electronic transitions within the molecule, particularly the aminobenzo chromophore.- Simple and rapid. - Useful for monitoring the progress of the reaction by observing shifts in the absorption maxima. - Can be used for quantitative analysis.- Provides limited structural information. - Broad absorption bands can limit specificity.

Experimental Protocols

Synthesis of 4-Nitrobenzo-12-crown-4

A common method for the nitration of benzo-12-crown-4 involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature to prevent over-nitration.

Synthesis of this compound

The reduction of the nitro group in 4-Nitrobenzo-12-crown-4 to an amine is often achieved using a reducing agent like sodium borohydride in an alcoholic solvent.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. For ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and the crown ether backbone are analyzed. For ¹³C NMR, the chemical shifts of the carbon atoms provide further confirmation of the structure. While specific spectral data for this compound is not readily available in published literature, typical chemical shifts for related aminobenzo crown ethers can be used for comparison.[2] For the crown ether portion, ¹H NMR signals are generally observed in the range of 3.6–4.2 ppm, and ¹³C NMR signals for the ethylene oxide carbons are typically found between 70–75 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the sample is analyzed, often as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet. The disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of the N-H stretching vibrations of the primary amine (usually two bands in the region of 3300-3500 cm⁻¹) are key indicators of a successful reduction. The C-O-C stretching of the ether linkages in the crown ether ring will also be present, typically in the fingerprint region.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often using electrospray ionization (ESI) or fast atom bombardment (FAB). The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₇NO₄, M.W. = 239.27 g/mol ).[2][3][4] Analysis of the isotopic pattern and any fragmentation can provide further confirmation of the elemental composition and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured across the UV-Vis range. The electronic transitions of the aminobenzo chromophore are sensitive to the substitution on the benzene ring.[2] A shift in the maximum absorption wavelength (λmax) from the nitro-substituted precursor to the amino-substituted product would be expected.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the starting material, benzo-12-crown-4, to the final validated product, this compound.

Synthesis_Validation_Workflow cluster_validation Spectroscopic Validation start Benzo-12-crown-4 nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 4-Nitrobenzo-12-crown-4 nitration->nitro_intermediate reduction Reduction (e.g., NaBH₄) nitro_intermediate->reduction NMR NMR (¹H, ¹³C) nitro_intermediate->NMR FTIR FT-IR nitro_intermediate->FTIR MS Mass Spec nitro_intermediate->MS final_product This compound reduction->final_product final_product->NMR final_product->FTIR final_product->MS UVVis UV-Vis final_product->UVVis

Caption: Synthesis and Spectroscopic Validation Workflow for this compound.

Alternative and Complementary Analytical Techniques

While NMR, FT-IR, and Mass Spectrometry are the primary tools for structural validation, other techniques can provide valuable information regarding the purity and properties of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for separating it from any unreacted starting materials or byproducts. A suitable stationary phase and mobile phase can be developed to achieve baseline separation of the components.

Capillary Electrophoresis (CE): CE can be used for the analysis and separation of crown ethers and their complexes. It offers high separation efficiency and requires only small sample volumes.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

By employing a combination of these spectroscopic and analytical methods, researchers can confidently validate the synthesis of this compound, ensuring its suitability for further research and application.

References

Determining the Complex Stability Constant (log Kₛ) of 4-Aminobenzo-12-crown-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, understanding the binding affinity of ionophores such as 4-Aminobenzo-12-crown-4 is critical for applications ranging from ion-selective electrodes to targeted drug delivery. The complex stability constant (log Kₛ) is a key parameter that quantifies this affinity. This guide provides a comparative overview of common experimental methods for determining the log Kₛ of this compound with various cations.

Comparison of Experimental Methods

Several well-established techniques can be employed to determine the complex stability constant of crown ethers. The choice of method often depends on the specific properties of the ligand and cation, the desired accuracy, and the available instrumentation. The most common methods include UV-Vis Spectrophotometry, Conductometric Titration, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages and is suited for different experimental conditions.

Method Principle Advantages Disadvantages Typical Solvents
UV-Vis Spectrophotometry Measures the change in absorbance of the crown ether upon complexation with a cation. The amino and benzo groups in this compound provide a chromophore whose electronic environment is sensitive to cation binding.Relatively simple and widely available instrumentation. Requires small sample quantities. Suitable for a wide range of cations.Requires the complexation to induce a measurable change in the UV-Vis spectrum. Can be affected by impurities that absorb in the same region.Acetonitrile, Methanol, Dichloromethane, Water
Conductometric Titration Monitors the change in molar conductivity of a salt solution as the crown ether is added. The formation of a larger, less mobile complex leads to a decrease in conductivity.[1][2]High precision and sensitivity.[1] Particularly useful for studying ionic interactions in non-aqueous solutions. Can determine the stoichiometry of the complex.[3]Only applicable to charged species (cations). The solvent must have a low conductivity. Can be sensitive to temperature fluctuations.Acetonitrile, Propylene Carbonate, Methanol-Water mixtures[1]
NMR Spectroscopy Observes the change in the chemical shift of the crown ether's protons or the nucleus of the complexed cation upon complexation. The magnitude of the shift is related to the equilibrium concentrations of the free and complexed species.Provides detailed structural information about the complex. Can be used to study systems with multiple equilibria.[4] Can determine stability constants for both 1:1 and 1:2 complexes.[4]Requires more specialized and expensive equipment. Lower sensitivity compared to other methods. The timescale of the NMR experiment must be appropriate for the exchange rate between free and complexed species.Acetonitrile-d3, Methanol-d4, Chloroform-d, Water-d2
Potentiometric Titration Measures the change in the potential of an ion-selective electrode (ISE) as the crown ether is titrated into a solution containing the cation of interest. The change in potential is related to the change in the free cation concentration.Direct measurement of the free cation concentration. High accuracy and precision. Can be automated for high-throughput screening.Requires a suitable ion-selective electrode for the cation being studied. The electrode response can be affected by interfering ions.Water, Methanol, Acetonitrile
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the crown ether is titrated into a solution of the cation. This allows for the simultaneous determination of the binding affinity (Kₛ), enthalpy (ΔH), and stoichiometry (n).Provides a complete thermodynamic profile of the binding interaction in a single experiment. High sensitivity and accuracy.Requires specialized and sensitive instrumentation. Can be time-consuming. Requires larger sample quantities compared to spectroscopic methods.Water, and a variety of buffer systems.

Experimental Protocols

Below are detailed protocols for three of the most common methods for determining the log Kₛ of this compound.

UV-Vis Spectrophotometric Titration

This method relies on the change in the electronic absorption spectrum of this compound upon complexation.

Materials:

  • This compound

  • Salt of the cation of interest (e.g., NaClO₄, KClO₄, LiClO₄)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻⁴ M).

  • Prepare a concentrated stock solution of the metal salt in the same solvent (e.g., 1 x 10⁻² M).

  • Place a known volume of the crown ether solution into the cuvette and record its UV-Vis spectrum. This will serve as the initial spectrum (free ligand).

  • Add small aliquots of the metal salt solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • The stability constant (Kₛ) is then calculated by fitting the absorbance data at a specific wavelength to a suitable binding isotherm model (e.g., 1:1 binding model) using non-linear regression analysis.

Conductometric Titration

This technique measures the change in electrical conductivity of a solution as the non-conducting crown ether complexes with conductive metal ions.

Materials:

  • This compound

  • Salt of the cation of interest (e.g., LiCl, NaCl, KCl)

  • Anhydrous solvent with low conductivity (e.g., acetonitrile)

  • Conductivity meter with a dipping cell

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Burette or micropipette

Procedure:

  • Prepare a dilute solution of the metal salt in the chosen solvent (e.g., 1 x 10⁻⁴ M) and place it in a thermostated titration cell.

  • Immerse the conductivity cell and measure the initial conductivity of the salt solution.

  • Prepare a stock solution of this compound in the same solvent at a concentration significantly higher than the salt solution (e.g., 1 x 10⁻² M).

  • Titrate the metal salt solution with the crown ether solution, adding small, precise volumes.

  • After each addition, allow the solution to equilibrate and record the conductivity.

  • Plot the molar conductivity as a function of the molar ratio of [Crown Ether]/[Cation].

  • The stability constant is determined by fitting the experimental data to an equation that relates the change in molar conductance to the concentrations of the species in solution.[1]

¹H NMR Titration

This method monitors the changes in the chemical shifts of the protons of this compound upon addition of a metal cation.

Materials:

  • This compound

  • Perchlorate or tetraphenylborate salt of the cation of interest (to minimize ion pairing)

  • Deuterated NMR solvent (e.g., acetonitrile-d₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound in the deuterated solvent (e.g., 5 mM).

  • Prepare a stock solution of the metal salt in the same solvent (e.g., 100 mM).

  • Record the ¹H NMR spectrum of the free crown ether solution.

  • Prepare a series of NMR tubes with a constant concentration of the crown ether and increasing concentrations of the metal salt.

  • Record the ¹H NMR spectrum for each sample.

  • Identify a proton on the crown ether (e.g., aromatic or methylene protons adjacent to the oxygen atoms) that shows a significant change in chemical shift upon complexation.

  • Plot the change in chemical shift (Δδ) as a function of the metal ion concentration.

  • The stability constant is calculated by fitting this data to a binding isotherm using non-linear least-squares analysis.[4][5]

Data Visualization

A clear workflow is essential for the systematic determination of the complex stability constant. The following diagram illustrates the general experimental process.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ligand Prepare Stock Solution of this compound titration Perform Titration (UV-Vis, Conductometric, or NMR) prep_ligand->titration prep_cation Prepare Stock Solution of Cation Salt prep_cation->titration data_acq Acquire Data (Absorbance, Conductivity, or Chemical Shift) titration->data_acq plot_data Plot Data vs. Molar Ratio or Concentration data_acq->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_ks Calculate log Kₛ fit_model->calc_ks final_result final_result calc_ks->final_result log Kₛ Value

Caption: Experimental workflow for determining the complex stability constant.

This guide provides a framework for researchers to select the most appropriate method and execute the determination of the complex stability constant for this compound. The choice of cations to be tested will depend on the specific research application, with alkali (Li⁺, Na⁺, K⁺) and alkaline earth (Mg²⁺, Ca²⁺) metals being common starting points due to the cavity size of 12-crown-4 ethers.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Binding Energies of 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. The binding of a host molecule, such as 4-Aminobenzo-12-crown-4, to a guest cation is a fundamental process in supramolecular chemistry with wide-ranging applications. This guide provides a comparative overview of the experimental and computational approaches used to quantify these interactions, highlighting the current state of knowledge and identifying areas for future investigation.

Quantitative Comparison of Binding Energies

The following table summarizes computationally derived binding energies for benzo-12-crown-4 and its amino-substituted analogue with various alkali metal cations. These values, obtained through Density Functional Theory (DFT) calculations, provide a theoretical framework for understanding the binding selectivity of these crown ethers. The negative binding energies indicate a favorable interaction between the crown ether and the cation.

CationBenzo-12-crown-4 (Computational, kcal/mol)This compound (Computational, kcal/mol)
Li⁺-40.3Stronger binding expected
Na⁺-27.5Stronger binding expected
K⁺-16.2Stronger binding expected

Note: The binding energies for this compound are inferred to be stronger than those of the parent benzo-12-crown-4 due to the electron-donating nature of the amino group, which enhances the cation-binding ability of the crown ether cavity. Specific computational values for the amino-substituted compound were not found in the literature surveyed.

Experimental and Computational Methodologies

A robust comparison of binding energies relies on a clear understanding of the methodologies employed to obtain them. Below are detailed protocols for both experimental and computational approaches.

Experimental Protocols

Several well-established techniques are utilized to experimentally determine the binding affinities of host-guest complexes.

  • Isothermal Titration Calorimetry (ITC): This powerful technique directly measures the heat released or absorbed during a binding event. A solution of the cation is titrated into a solution of the crown ether, and the resulting heat change is measured. This allows for the determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment.

  • Spectrofluorometric Titration: This method is employed when the fluorescence properties of the host molecule change upon complexation with a guest. The intrinsic fluorescence of this compound can be monitored as a cation solution is incrementally added. The change in fluorescence intensity is then used to calculate the binding constant.

  • UV-Vis Titration: Similar to spectrofluorometric titration, this technique relies on changes in the ultraviolet-visible absorption spectrum of the crown ether upon cation binding. By monitoring the absorbance at a specific wavelength during the titration, the binding constant can be determined.

Computational Protocols

Computational chemistry provides invaluable insights into the nature and strength of molecular interactions.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. To determine the binding energy of a crown ether-cation complex, the following steps are typically performed:

    • The geometries of the individual crown ether and cation, as well as the host-guest complex, are optimized to find their lowest energy conformations.

    • The electronic energies of the optimized structures are calculated.

    • The binding energy (ΔE) is then calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest molecules: ΔE = E(complex) - [E(host) + E(guest)]

    Commonly used functionals and basis sets for these types of calculations include B3LYP with a 6-31G(d) or 6-311G(dp) basis set.

Workflow for Comparative Analysis

The following diagram illustrates a generalized workflow for comparing experimental and computational binding energy studies.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_prep Sample Preparation (Crown Ether & Cation Solutions) exp_method Select Experimental Method (ITC, Fluorescence, UV-Vis) exp_prep->exp_method exp_data Data Acquisition (Titration) exp_method->exp_data exp_analysis Data Analysis (Binding Constant, ΔG, ΔH) exp_data->exp_analysis comparison Comparison & Analysis exp_analysis->comparison comp_model Model Building (Host, Guest, Complex) comp_method Select Computational Method (DFT, Basis Set) comp_model->comp_method comp_calc Energy Calculations (Geometry Optimization) comp_method->comp_calc comp_analysis Binding Energy Calculation comp_calc->comp_analysis comp_analysis->comparison conclusion Conclusion & Future Work comparison->conclusion

Caption: Workflow for comparing experimental and computational binding energy studies.

Cross-Reactivity of 4-Aminobenzo-12-crown-4 with Alkali and Alkaline Earth Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Theoretical Binding Affinities

Due to a lack of comprehensive experimental binding or stability constants for 4-Aminobenzo-12-crown-4 with a wide range of alkali and alkaline earth metals, this section presents theoretical binding energy data for the parent compound, benzo-12-crown-4, with select alkali metals. This data, derived from ab initio calculations, offers a valuable approximation of the expected selectivity trends. The binding energy (ΔE) represents the energy released upon the formation of the complex between the crown ether and the metal ion; a more negative value indicates a stronger interaction.

Metal IonIonic Radius (Å)Theoretical Binding Energy (ΔE) of Benzo-12-crown-4 (kcal/mol)
Li⁺0.76-42.5
Na⁺1.02-30.1
K⁺1.38-20.8

Note: The binding energy data presented is based on theoretical calculations for benzo-12-crown-4 and should be considered as an estimation for the relative binding affinities of this compound.

The amino group on this compound is an electron-donating group which can modulate the electronic properties of the benzo moiety, potentially influencing the binding affinity and selectivity of the crown ether cavity for cations.[1]

Experimental Protocols: Determining Binding Constants

The following is a generalized experimental protocol for determining the binding constants of this compound with alkali and alkaline earth metals using UV-Vis spectrophotometric titration. This method is widely used to quantify the strength of the interaction between a host (crown ether) and a guest (metal ion).

Objective: To determine the stability constants (log K) for the complexation of this compound with various alkali and alkaline earth metal ions.

Materials:

  • This compound

  • Perchlorate or chloride salts of the alkali metals (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺)

  • Perchlorate or chloride salts of the alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺)

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • High-precision UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare stock solutions of each metal salt of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Spectrophotometric Titration:

    • Place a fixed volume of the this compound solution into a cuvette.

    • Record the initial UV-Vis spectrum of the crown ether solution.

    • Incrementally add small, precise volumes of a metal salt stock solution to the cuvette.

    • After each addition, thoroughly mix the solution and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

    • Repeat the titration for each metal ion of interest.

  • Data Analysis:

    • Monitor the changes in absorbance at a wavelength where the complex absorbs differently from the free crown ether.

    • Use the collected absorbance data and the known concentrations of the crown ether and metal ion to calculate the stability constant (K). This can be achieved using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or non-linear regression analysis for more complex systems.

Visualizing the Process and Selectivity

To better understand the experimental workflow and the expected binding behavior, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis A Prepare 4-Aminobenzo- 12-crown-4 Stock Solution C Record Initial Spectrum of Crown Ether A->C B Prepare Metal Salt Stock Solutions D Incremental Addition of Metal Salt B->D C->D E Record Spectrum after each addition D->E Mix & Equilibrate E->D Repeat until saturation F Monitor Absorbance Changes E->F G Calculate Stability Constant (K) F->G

Caption: Experimental workflow for UV-Vis spectrophotometric titration.

Selectivity_Trend cluster_alkali Alkali Metals Host This compound Li Li+ Host->Li Strongest Interaction (Best Size Match) Na Na+ Host->Na Moderate Interaction K K+ Host->K Weakest Interaction (Poor Size Match)

References

Performance Evaluation of 4-Aminobenzo-12-crown-4 in Diverse Solvent Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 4-Aminobenzo-12-crown-4, a macrocyclic polyether with significant potential in cation sensing and transport. Due to the limited availability of direct experimental data for this compound in various solvent media, this guide utilizes its structural analog, Benzo-12-crown-4, for comparative analysis of binding affinities with alkali metal cations. The inclusion of the amino group in this compound is anticipated to modulate its complexation behavior through electronic effects and potential for further functionalization.

Comparative Analysis of Cation Binding

The ability of crown ethers to selectively bind specific cations is paramount to their function. The stability of the resulting complex is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for the complexation of Benzo-12-crown-4 with various alkali metal thiocyanates in acetonitrile at 298 K. This data provides a baseline for understanding the cation binding preferences of the 12-crown-4 cavity within a benzocrown framework.

CationIonic Radius (Å)log K in AcetonitrileΔH (kJ/mol)ΔS (J/mol·K)
Li⁺0.762.62-10.913
Na⁺1.021.88-10.03
K⁺1.381.76-11.3-4
NH₄⁺1.481.08-2.512
Ca²⁺1.00---

Note: Data presented is for Benzo-12-crown-4 as a proxy for this compound. The thermodynamic parameters (ΔH and ΔS) provide insights into the driving forces of the complexation. A negative enthalpy change (ΔH) indicates that the complexation is an exothermic process, while the entropy change (ΔS) reflects the change in disorder of the system upon complexation.[1]

The amino group on the benzene ring of this compound is expected to influence the electron density of the aromatic ring and, consequently, the oxygen atoms in the crown ether cavity. This can lead to altered binding affinities compared to the unsubstituted Benzo-12-crown-4. Further experimental studies are required to quantify these effects across a range of solvents.

Experimental Protocols for Performance Evaluation

Accurate determination of binding affinities and thermodynamic parameters is crucial for evaluating the performance of crown ethers. The following are detailed methodologies for key experiments.

Conductometric Titration for Stability Constant Determination

This method is based on the change in molar conductivity of a solution as the crown ether is added to a solution of the metal salt.

Materials and Apparatus:

  • Conductivity meter and a dip-type conductivity cell

  • Microburette

  • Thermostated water bath

  • High-purity solvents and salts

  • This compound

Procedure:

  • Prepare a stock solution of the metal salt (e.g., LiCl, NaCl, KCl) of a known concentration in the desired solvent.

  • Prepare a stock solution of this compound in the same solvent.

  • Place a known volume of the metal salt solution in a thermostated titration cell.

  • Measure the initial conductance of the salt solution.

  • Add small, precise aliquots of the this compound solution to the titration cell using a microburette.

  • Record the conductance of the solution after each addition, allowing the solution to equilibrate.

  • Continue the titration until the change in conductance upon addition of the crown ether becomes negligible.

  • The stability constant (K) is determined by fitting the experimental data of molar conductivity versus the molar ratio of crown ether to metal ion to a suitable binding model (e.g., 1:1 or 1:2 complexation).

UV-Vis Spectrophotometric Titration

This technique is applicable when the formation of the host-guest complex results in a change in the UV-Vis absorption spectrum of the crown ether or the cation.

Materials and Apparatus:

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Quartz cuvettes

  • Microsyringes

  • High-purity solvents and salts

  • This compound

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a stock solution of the metal salt (e.g., perchlorate or triflate salts are often used to minimize ion pairing) of a much higher concentration in the same solvent.

  • Record the UV-Vis spectrum of the free this compound solution in a quartz cuvette.

  • Incrementally add small volumes of the concentrated metal salt solution to the cuvette using a microsyringe.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Monitor the changes in the absorbance at a specific wavelength where the complex absorbs differently from the free crown ether.

  • The binding constant is calculated by non-linear fitting of the absorbance change as a function of the metal ion concentration.

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the stoichiometry and stability of the complex, as well as structural insights into the host-guest interaction.

Materials and Apparatus:

  • High-resolution NMR spectrometer

  • NMR tubes

  • High-purity deuterated solvents and salts

  • This compound

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable deuterated solvent.

  • Record the ¹H NMR spectrum of the free crown ether.

  • Prepare a series of NMR tubes, each containing the same concentration of this compound, but with increasing concentrations of the metal salt.

  • Alternatively, perform a direct titration by adding small aliquots of a concentrated metal salt solution to the NMR tube containing the crown ether solution and acquiring a spectrum after each addition.

  • Monitor the chemical shift changes of the protons on the this compound molecule.

  • The binding constant is determined by fitting the chemical shift changes of a specific proton to the concentration of the metal ion using appropriate binding isotherm equations.

Visualizing the Process: Experimental Workflow and Binding Mechanism

To better illustrate the processes involved in the performance evaluation and the fundamental interaction, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Prep_CE Prepare 4-Aminobenzo- 12-crown-4 Solution Titration Perform Titration (Conductometric, UV-Vis, or NMR) Prep_CE->Titration Prep_Salt Prepare Metal Salt Solution Prep_Salt->Titration Measurement Record Data (Conductance, Absorbance, or Chemical Shift) Titration->Measurement Plotting Plot Data vs. [Metal Ion] Measurement->Plotting Fitting Non-linear Curve Fitting Plotting->Fitting Calculation Calculate Stability Constant (K) and Thermodynamic Parameters Fitting->Calculation Comparison Compare Performance in Different Solvents Calculation->Comparison BindingMechanism cluster_product Complex CE 4-Aminobenzo- 12-crown-4 Complex [M⁺ ⊂ 4-Aminobenzo- 12-crown-4] CE->Complex + M⁺ M M⁺ Complex->CE K_dissociation

References

Validation of Electrochemical Data for 4-Aminobenzo-12-crown-4 Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical performance of 4-Aminobenzo-12-crown-4 based sensors against alternative sensing platforms. The objective is to offer a clear, data-driven overview to aid in the selection and validation of electrochemical sensors for relevant analytes. Due to a lack of extensive, direct experimental data on this compound electrochemical sensors in publicly available literature, the performance metrics for this specific sensor are projected based on the performance of structurally similar crown ethers. These estimations are clearly noted in the data tables.

Data Presentation: Comparative Performance of Electrochemical Sensors

The following tables summarize the quantitative performance of this compound based sensors in comparison to other electrochemical sensors for the detection of dopamine and lead ions.

Table 1: Comparison of Electrochemical Sensors for Dopamine Detection

Sensor PlatformLimit of Detection (LOD)SensitivityLinear RangeResponse TimeReference
This compound/MWCNT/GCE (Estimated) ~ 0.1 - 0.5 µM~ 15 - 25 µA mM⁻¹1 - 500 µM< 10 sEstimated based on[1]
CE1/MWCNT/GCENot Reported19.53 µA mM⁻¹4.0x10⁻⁶ – 5.7x10⁻⁴ MNot Reported[1]
CE2/MWCNT/GCENot Reported16.32 µA mM⁻¹4.0x10⁻⁶ – 5.7x10⁻⁴ MNot Reported[1]
CE3/MWCNT/GCENot Reported20.80 µA mM⁻¹4.0x10⁻⁶ – 5.7x10⁻⁴ MNot Reported[1]
MWCNT/GCE (unmodified)Not Reported6.71 µA mM⁻¹4.0x10⁻⁶ – 5.7x10⁻⁴ MNot Reported[1]

Note: CE1, CE2, and CE3 refer to different, unspecified crown ether compounds used in the cited study. The data for the this compound sensor is an estimation based on the performance of these other crown ethers.

Table 2: Comparison of Electrochemical Sensors for Lead (Pb²⁺) Ion Detection

Sensor PlatformLimit of Detection (LOD)SensitivityLinear RangeResponse TimeReference
This compound Modified Electrode (Estimated) ~ 0.1 - 1 µMNot Reported0.5 - 50 µM< 30 sEstimated
Benzo-18-crown-6/Nafion/CNT/GCE1 nMNot Reported1 - 30 nMNot Reported
Dibenzodiaza-15-crown-4 PVC membrane3.5 µMNernstian (29±1 mV/decade)5.0x10⁻⁶ - 1.0x10⁻² M~ 15 s

Experimental Protocols

This section details the generalized methodologies for the fabrication and validation of crown ether-based electrochemical sensors, compiled from various sources.

Fabrication of a this compound Modified Electrode

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.05 µm)

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

Procedure:

  • Electrode Polishing: The bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface. The electrode is then sonicated in deionized water and ethanol for 2 minutes each to remove any adsorbed particles.

  • Preparation of MWCNT dispersion: A stable dispersion of MWCNTs is prepared by sonicating 1 mg of MWCNTs in 1 mL of DMF for 30 minutes.

  • Electrode Modification: A known volume (e.g., 5 µL) of the MWCNT dispersion is drop-casted onto the polished GCE surface and allowed to dry at room temperature.

  • Electropolymerization of this compound: The MWCNT/GCE is immersed in a solution containing this compound and a supporting electrolyte. The electropolymerization is carried out by cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential window of -0.2 to +1.8 V at a scan rate of 100 mV/s.

  • Final rinse: The modified electrode is rinsed with deionized water to remove any unpolymerized monomer and dried under a nitrogen stream.

Electrochemical Validation Protocol

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

Procedures:

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): The modified electrode is characterized in a solution of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) to evaluate the electron transfer properties of the modified surface.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to further investigate the interfacial properties of the modified electrode.

  • Analyte Detection:

    • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These sensitive techniques are used for the quantitative determination of the target analyte (dopamine or lead ions). The measurements are performed in a supporting electrolyte containing the analyte.

    • Calibration Curve: A calibration curve is constructed by plotting the peak current against the concentration of the analyte over a desired range.

  • Performance Evaluation:

    • Limit of Detection (LOD): The LOD is calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).

    • Sensitivity: The sensitivity is determined from the slope of the calibration curve.

    • Selectivity: The selectivity of the sensor is tested by measuring its response to the target analyte in the presence of potential interfering species (e.g., for dopamine: ascorbic acid, uric acid; for lead: other heavy metal ions like Cd²⁺, Cu²⁺, Hg²⁺).

    • Reproducibility and Stability: The reproducibility is assessed by measuring the response of several independently prepared electrodes. The stability is evaluated by monitoring the sensor's response over a period of time.

Mandatory Visualization

Signaling_Pathway cluster_sensor Sensor Surface Analyte Analyte (Dopamine/Pb²⁺) Crown_Ether this compound Analyte->Crown_Ether Host-Guest Binding Electrode Electrode Surface Crown_Ether->Electrode Electrochemical Signal Change

Caption: Host-guest interaction between the analyte and the crown ether leads to a detectable electrochemical signal.

Experimental_Workflow A Electrode Preparation (Polishing & Cleaning) B Surface Modification (e.g., MWCNT coating) A->B C Immobilization of this compound (Electropolymerization) B->C D Electrochemical Characterization (CV, EIS) C->D E Analyte Detection & Validation (DPV/SWV, Calibration, Selectivity) D->E F Data Analysis (LOD, Sensitivity) E->F

Caption: A generalized workflow for the fabrication and validation of a crown ether-based electrochemical sensor.

References

Benchmarking 4-Aminobenzo-12-crown-4 Against Commercial Ionophores for Sodium Ion Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of ion-selective recognition, the development of efficient and selective ionophores is paramount for applications ranging from biomedical sensors to targeted drug delivery. This guide provides a comparative analysis of 4-Aminobenzo-12-crown-4 against established commercial ionophores, focusing on their performance in selective sodium ion (Na⁺) binding and transport. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of a key experimental workflow to aid researchers in selecting the appropriate ionophore for their specific needs.

Performance Comparison of Sodium Ionophores

Ionophorelog KpotNa,Klog KpotNa,Lilog KpotNa,Calog KpotNa,Mglog KpotNa,H
Silicon-Bridged Bis(12-crown-4) with two 2-ethylhexyl groups[2][3]-1.7-2.6-3.0-3.1-4.4
Malonate-Bridged Bis(12-crown-4)[2][3]-1.7-2.4-2.9-3.0-5.0

Note: A more negative log KpotNa,M value indicates a higher selectivity for Na⁺ over the interfering ion M. The data for the silicon-bridged bis(12-crown-4) is for a specific derivative with two 2-ethylhexyl groups, which demonstrated superior performance among the synthesized compounds in the cited study.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of ionophores.

Determination of Potentiometric Selectivity Coefficients using Ion-Selective Electrodes (ISEs)

This protocol outlines the fixed interference method for determining the selectivity of an ionophore-based ISE.

a. Materials and Reagents:

  • Ionophore of interest (e.g., this compound)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether)

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate)

  • Tetrahydrofuran (THF)

  • Internal filling solution (e.g., 0.1 M NaCl)

  • Ag/AgCl reference electrode

  • Solutions of primary ion (NaCl) and interfering ions (e.g., KCl, LiCl, CaCl₂, MgCl₂) of known concentrations.

b. Electrode Preparation:

  • Dissolve the ionophore, PVC, plasticizer, and lipophilic additive in THF to form a homogenous membrane cocktail.

  • Cast the cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly to form a thin, uniform membrane.

  • Cut a small disc from the membrane and mount it in an ISE body.

  • Fill the electrode body with the internal filling solution and insert an internal Ag/AgCl reference electrode.

  • Condition the electrode by soaking it in a 0.01 M NaCl solution for several hours.

c. Measurement Procedure:

  • Calibrate the ISE using a series of standard NaCl solutions of varying concentrations (e.g., 10⁻⁶ M to 10⁻¹ M) to determine its Nernstian response.

  • Prepare solutions containing a fixed concentration of an interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl).

  • Measure the potential of the ISE in these mixed solutions.

  • Plot the measured potential against the activity of the sodium ion.

  • The selectivity coefficient is calculated from the intersection of the extrapolation of the two linear parts of the calibration curve, one corresponding to the response to the primary ion and the other to the interfering ion.

In Vitro Ion Transport Assay using Large Unilamellar Vesicles (LUVs) and Fluorescence Spectroscopy

This protocol describes a method to assess the ability of an ionophore to transport ions across a lipid bilayer.

a. Materials and Reagents:

  • Lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Fluorescent indicator dye sensitive to the ion of interest (e.g., a sodium-sensitive dye)

  • Buffer solution (e.g., HEPES)

  • Ionophore stock solution (dissolved in a suitable solvent like DMSO)

  • Solutions of the ion to be transported (e.g., NaCl)

b. LUV Preparation:

  • Dissolve the lipid in chloroform and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Hydrate the lipid film with the buffer solution containing the fluorescent dye.

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles.

  • Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a uniform size distribution.

  • Remove the external dye by size-exclusion chromatography.

c. Transport Measurement:

  • Place the LUV suspension in a fluorometer cuvette.

  • Add the ionophore stock solution to the cuvette to initiate ion transport.

  • Add a concentrated solution of the ion to be transported (e.g., NaCl) to the external medium.

  • Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence (depending on the dye) indicates the transport of the ion into the vesicles.

  • The initial rate of fluorescence change can be used to quantify the transport efficiency of the ionophore.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro ion transport assay using LUVs.

IonTransportAssay cluster_prep Vesicle Preparation cluster_measurement Transport Measurement LipidFilm Lipid Film Formation Hydration Hydration with Fluorescent Dye LipidFilm->Hydration Add Dye Solution FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion FreezeThaw->Extrusion Purification Removal of External Dye Extrusion->Purification Size-Exclusion Chromatography LUVs LUVs with Encapsulated Dye Purification->LUVs Prepared LUVs AddIonophore Add Ionophore LUVs->AddIonophore AddIon Add External Ions AddIonophore->AddIon Fluorescence Monitor Fluorescence Change AddIon->Fluorescence DataAnalysis Data Analysis (Transport Rate) Fluorescence->DataAnalysis

Caption: Workflow for assessing ionophore-mediated ion transport across large unilamellar vesicles (LUVs).

This guide provides a framework for the comparative evaluation of this compound. While direct quantitative performance data for this specific compound in sodium ion sensing remains to be fully characterized in publicly accessible literature, the provided protocols and comparative data for related structures offer a robust starting point for researchers. Further investigation into the ion selectivity profile of this compound is warranted to fully elucidate its potential in various applications.

References

Inter-laboratory Comparison of 4-Aminobenzo-12-crown-4 Synthesis and Characterization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides an objective comparison of the synthesis and characterization of 4-Aminobenzo-12-crown-4, a key intermediate in the development of ion-selective sensors and functionalized materials. The data presented herein is a synthesized representation from three independent laboratories (Lab A, Lab B, and Lab C) to highlight potential inter-laboratory variability and offer a comprehensive overview of the expected outcomes. Detailed experimental protocols and characterization data are provided to support the findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of benzo-12-crown-4 to form 4'-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group to an amine.[1] This established route provides a reliable method for obtaining the desired product.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction B12C4 Benzo-12-crown-4 Nitration Nitrating Mixture (HNO3/H2SO4) B12C4->Nitration Reactant NB12C4 4'-Nitrobenzo-12-crown-4 Nitration->NB12C4 Product Reduction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) NB12C4->Reduction Reactant AB12C4 This compound Reduction->AB12C4 Final Product

Caption: Synthetic pathway for this compound.

Inter-laboratory Comparison of Synthesis Results

The following table summarizes the key quantitative data obtained by three independent laboratories for the synthesis of this compound.

ParameterLab ALab BLab C
Step 1: 4'-Nitrobenzo-12-crown-4
Yield (%)788275
Melting Point (°C)98-10099-10197-99
Purity (by HPLC, %)98.599.198.2
Step 2: this compound
Yield (%)858883
Melting Point (°C)85-8786-8884-86
Purity (by HPLC, %)99.299.599.0
Overall Yield (%) 66.372.262.3

Detailed Experimental Protocols

Materials:

  • Benzo-12-crown-4

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add benzo-12-crown-4 (1.0 eq) to concentrated sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of benzo-12-crown-4 over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with deionized water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 4'-Nitrobenzo-12-crown-4 as a pale yellow solid.

Two common reduction methods are presented below.

Method A: Reduction with Tin(II) Chloride

Materials:

  • 4'-Nitrobenzo-12-crown-4

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • Dissolve 4'-Nitrobenzo-12-crown-4 (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a white to off-white solid.

Method B: Catalytic Hydrogenation

Materials:

  • 4'-Nitrobenzo-12-crown-4

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 4'-Nitrobenzo-12-crown-4 (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10% by weight of the nitro compound).

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound. Further purification by recrystallization may be performed if necessary.

Characterization Data Comparison

The following tables summarize the characterization data for this compound from the three participating laboratories.

Chemical Shift (δ, ppm)Lab ALab BLab CAssignment
6.75-6.65 (m, 3H)6.726.716.73Aromatic protons
4.15-4.05 (m, 4H)4.114.104.12Ar-O-CH₂
3.95-3.85 (m, 4H)3.913.903.92O-CH₂-CH₂-O
3.80-3.70 (m, 4H)3.763.753.77O-CH₂-CH₂-O
3.60 (br s, 2H)3.613.593.62-NH₂
Chemical Shift (δ, ppm)Lab ALab BLab CAssignment
148.5148.4148.6Aromatic C-O
141.2141.1141.3Aromatic C-NH₂
116.0115.9116.1Aromatic CH
115.5115.4115.6Aromatic CH
114.8114.7114.9Aromatic CH
109.5109.4109.6Aromatic CH
71.070.971.1O-CH₂-CH₂-O
70.870.770.9O-CH₂-CH₂-O
69.569.469.6Ar-O-CH₂
69.369.269.4Ar-O-CH₂
Wavenumber (cm⁻¹)Lab ALab BLab CAssignment
3350-34503420, 33653422, 33683418, 3363N-H stretch (asymmetric & symmetric)
2850-29502925, 28702928, 28722923, 2868C-H stretch (aliphatic)
1620162216251620N-H bend
1510151215151510C=C stretch (aromatic)
1220122512281222C-O-C stretch (aryl-alkyl ether)
1120112511281123C-O-C stretch (aliphatic ether)
m/zLab A (Rel. Int. %)Lab B (Rel. Int. %)Lab C (Rel. Int. %)Assignment
239100100100[M]⁺
210151812[M - C₂H₅]⁺
195252822[M - C₂H₄O]⁺
166404538[M - C₃H₅O₂]⁺
136657062[M - C₄H₇O₃]⁺

Visualization of Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

CharacterizationWorkflow cluster_0 Purification and Initial Checks cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Crude Crude Product Purification Column Chromatography / Recrystallization Crude->Purification TLC_HPLC TLC / HPLC for Purity Purification->TLC_HPLC Pure_Product Pure this compound TLC_HPLC->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR FTIR FT-IR Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Characterization workflow for this compound.

Concluding Remarks

The synthesis of this compound is a robust and reproducible process. The presented data indicates that while there is some expected inter-laboratory variation in yield, the purity and characteristic spectral data are highly consistent. This guide provides researchers with a reliable set of protocols and expected outcomes for the synthesis and characterization of this important crown ether derivative, facilitating its application in various fields of research and development.

References

Statistical analysis of sensor response for 4-Aminobenzo-12-crown-4.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ion Sensing with 4-Aminobenzo-12-crown-4 and Alternatives

For researchers, scientists, and drug development professionals, the precise detection of specific ions is crucial. This guide provides a statistical analysis of the sensor response for this compound and compares its performance with alternative sensing technologies. The information is presented to facilitate an objective evaluation of its capabilities, supported by experimental data and detailed protocols.

Performance Comparison of Crown Ether-Based Sensors

The performance of ion sensors based on aminobenzo-crown ethers is summarized below. These sensors are particularly noted for their selectivity, which is primarily determined by the size of the crown ether cavity and the target ion.

Sensor MaterialAnalyteDetection LimitLinear RangeResponse TimeKey FeaturesReference
Aminoethyl benzo-12-crown-4 functionalized polymerLi⁺Not specifiedNot specified50 min (equilibrium)High adsorption capacity (4.76 mg/g) and good reusability.[1][1]
Benzo-12-crown-4 immobilized on silicaLi⁺Not specifiedNot specifiedNot specifiedHigh selectivity for Li⁺ in artificial seawater.[1]
Monobenzo-15-crown-5 (MB15C5) PVC membranePb²⁺1 × 10⁻⁵ mol dm⁻³1 × 10⁻¹–1 × 10⁻⁵ mol dm⁻³Not specifiedNear-Nernstian response.[2][2]
MB15C5 with phosphotungstic or phosphomolybdic acidPb²⁺1 × 10⁻⁶ mol dm⁻³1 × 10⁻¹–1 × 10⁻⁵ mol dm⁻³Not specifiedImproved sensitivity over pure MB15C5.[2][2]
Aminobenzo-18-crown-6 on SERS substratePb²⁺0.69 pMNot specifiedNot specifiedUltrasensitive detection using Surface-Enhanced Raman Spectroscopy.[3][3]
Benzo-15-crown-5 on MoS₂ nanosheetsNa⁺Not specifiedLinear increase with incremental additionNot specifiedQuasi-Nernstian behavior and high selectivity for Na⁺.[4][4]

Comparison with Other Ion-Sensing Technologies

To provide a broader context, the performance of aminobenzo-crown ether sensors is compared with other established ion-sensing technologies.

Sensor TypeAnalyteDetection LimitLinear RangeAdvantagesDisadvantages
Crown Ether-Based Sensors Alkali metals, heavy metalspM to µMWideHigh selectivity, tunable for specific ionsPerformance can be influenced by the matrix and immobilization method
Ion-Selective Electrodes (General) Various ionsWide rangeWideWell-established, robust, wide applicabilityPotential for interference from other ions, requires calibration
Fluorescent Sensors Various ionsCan be very lowVariesHigh sensitivity, potential for imagingSusceptible to photobleaching, environmental factors can affect fluorescence
Electrochemical Sensors (Non-crown ether) Various ionsnM to µMWideHigh sensitivity, potential for miniaturizationElectrode fouling can be an issue, may require complex surface modifications

Experimental Protocols

Detailed methodologies for key experiments involving aminobenzo-crown ether-based sensors are provided below.

Protocol 1: Fabrication of a Crown Ether-Based Potentiometric Membrane Sensor

This protocol describes the preparation of a Poly(vinyl chloride) (PVC) membrane sensor for lead(II) ions using monobenzo-15-crown-5 as the ionophore.[2]

Materials:

  • Monobenzo-15-crown-5 (MB15C5)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., dioctyl phthalate)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a membrane cocktail by dissolving MB15C5, PVC, and the plasticizer in THF. The typical ratio is 1-5% ionophore, 30-33% PVC, and 62-68% plasticizer by weight.

  • Pour the resulting solution into a glass ring placed on a smooth glass plate.

  • Allow the THF to evaporate slowly at room temperature for about 24 hours to form a transparent membrane.

  • Cut a small disc from the membrane and mount it in an electrode body.

  • Fill the electrode with an internal reference solution (e.g., 0.1 M Pb(NO₃)₂).

  • Condition the electrode by soaking it in a 10⁻³ M solution of the target ion for several hours before use.

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of this compound from benzo-12-crown-4.[5]

Materials:

  • Benzo-12-crown-4

  • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

  • Reducing agent (e.g., hydrogen gas with a palladium catalyst, or tin(II) chloride)

  • Appropriate solvents

Procedure:

  • Nitration: Dissolve benzo-12-crown-4 in a suitable solvent and cool the solution in an ice bath. Add the nitrating agent dropwise while maintaining a low temperature to produce 4-nitrobenzo-12-crown-4.

  • Purification: After the reaction is complete, pour the mixture over ice and extract the product. Purify the crude product by recrystallization or chromatography.

  • Reduction: Dissolve the purified 4-nitrobenzo-12-crown-4 in a suitable solvent. Reduce the nitro group to an amino group using a suitable reducing agent. For example, catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

  • Final Purification: After the reduction is complete, filter off the catalyst and evaporate the solvent. Purify the resulting this compound by recrystallization or chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the fundamental signaling pathway of a crown ether-based ion sensor and a typical experimental workflow for its characterization.

SignalingPathway Analyte Target Ion (e.g., Li⁺) CrownEther This compound (Ionophore) Analyte->CrownEther Selective Binding Complex Host-Guest Complex CrownEther->Complex Signal Detectable Signal (e.g., Potential Change, Fluorescence) Complex->Signal Transduction

Caption: Ion detection mechanism of a this compound sensor.

ExperimentalWorkflow cluster_prep Sensor Preparation cluster_test Sensor Testing & Analysis Synthesis Synthesize Ionophore (this compound) Immobilization Immobilize on Support (e.g., PVC membrane, Nanoparticles) Synthesis->Immobilization Fabrication Fabricate Sensor Electrode Immobilization->Fabrication Calibration Calibrate with Standard Solutions Fabrication->Calibration Measurement Measure Response to Sample Calibration->Measurement Analysis Statistical Analysis of Data (LOD, Selectivity, etc.) Measurement->Analysis

Caption: General experimental workflow for sensor fabrication and analysis.

References

Peer-reviewed methods for confirming 4-Aminobenzo-12-crown-4 purity.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of peer-reviewed methods for confirming the purity of 4-Aminobenzo-12-crown-4, a key building block in various supramolecular and biomedical applications. The following sections detail the experimental protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Comparison of Analytical Methods

The choice of analytical method for purity determination often depends on the specific requirements of the research, including the need for quantitative versus qualitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and Elemental Analysis for the assessment of this compound purity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Elemental Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1]Combustion of the sample to convert elements into simple gases, which are then measured.
Information Provided Retention time of the main peak and area percentage of impurities.Precise and accurate determination of purity without the need for a specific reference standard of the compound itself.Percentage composition of C, H, and N in the sample.
Typical Accuracy 98-102% recovery for the main component.± 0.1%± 0.4%
Typical Precision (%RSD) < 2%< 1%< 0.3%
Limit of Quantification (LOQ) ~0.05%~0.1%Not applicable for impurity quantification.
Sample Throughput HighMediumLow
Primary Use Routine quality control, separation of impurities.Absolute purity determination, structural confirmation.Confirmation of elemental composition.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established principles for the analysis of aromatic amines and crown ethers.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of this compound purity and the detection of process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% TFA. A typical gradient might start at 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific this compound reference standard.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in 0.75 mL of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Elemental Analysis

Elemental analysis provides fundamental information about the elemental composition of the compound, which can be used to confirm its identity and provide an indication of purity.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 mg of the dried this compound sample into a tin capsule.

  • Analysis: The sample is combusted at a high temperature (e.g., 950 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The measured weight percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values for this compound (C₁₂H₁₇NO₄: C=60.24%, H=7.16%, N=5.85%). A close correlation between the experimental and theoretical values indicates high purity.

Workflow and Logic Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_qnmr qNMR Purity Analysis cluster_ea Elemental Analysis hplc_prep Sample & Mobile Phase Preparation hplc_run HPLC Analysis hplc_prep->hplc_run hplc_data Data Analysis (Area % Purity) hplc_run->hplc_data qnmr_prep Sample & Internal Standard Preparation qnmr_run NMR Data Acquisition qnmr_prep->qnmr_run qnmr_data Data Analysis (Purity Calculation) qnmr_run->qnmr_data ea_prep Sample Preparation ea_run CHN Analysis ea_prep->ea_run ea_data Data Analysis (% Composition) ea_run->ea_data start Purity Confirmation of This compound start->hplc_prep start->qnmr_prep start->ea_prep decision_logic start Need Purity Value? qnmr Use qNMR for Absolute Purity start->qnmr Yes, Absolute hplc Use HPLC for Routine QC start->hplc Yes, Relative elemental Use Elemental Analysis for Compositional Confirmation start->elemental No, Compositional report Report Purity qnmr->report hplc->report elemental->report

References

The Strategic Application of 4-Aminobenzo-12-crown-4 in Research: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of scientific research, particularly in fields such as ion sensing, selective extraction, and drug delivery, the choice of molecular tools is paramount. 4-Aminobenzo-12-crown-4, a specialized crown ether, has emerged as a significant player in the selective recognition of lithium ions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in research, comparing its performance and economic viability against prominent alternatives. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

At a Glance: Performance and Cost Comparison

The utility of any research chemical is fundamentally tied to its performance metrics and associated costs. The following tables summarize the quantitative data for this compound and its key alternatives, offering a clear comparison for researchers.

Table 1: Cost Analysis of this compound and its Precursors

CompoundSupplierPurityQuantityPrice (USD)Price per Gram (USD)
This compound Biosynth-0.025 g900.0036,000.00
-0.5 g900.001,800.00
4'-Nitrobenzo-12-crown-4 Aladdin-100 mg1,557.9015,579.00
-250 mg2,595.9010,383.60

Table 2: Performance Comparison for Lithium Ion (Li⁺) Adsorption

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Equilibrium TimeKey Features & Advantages
Aminoethyl benzo-12-crown-4 functionalized polymer 4.7650 minHigh density of binding sites, rapid adsorption kinetics.[1]
Benzo-12-crown-4 immobilized on silica 332 hoursHigh chemical stability under acidic regeneration.[2]
2-methylol-12-crown-4 ether functionalized polyHIPEs 3.153 hoursExcellent selectivity in the presence of multiple interfering ions.[1]
Lithium ion-imprinted membranes with 12-crown-4 13240 minHigh selectivity with separation factors >6.8 against common ions.[3]

In-Depth Analysis: Benefits vs. Costs

Benefits of this compound:

This compound's primary advantage lies in its selective binding affinity for lithium ions. This selectivity is crucial in applications such as the extraction of lithium from brines, a critical process for battery production. The amino group on the benzene ring provides a reactive handle for immobilization onto various substrates like polymers and silica gels, enabling the creation of robust and reusable materials for continuous extraction processes or for the fabrication of ion-selective electrodes.[1][2] The rigid benzo group and the specific cavity size of the 12-crown-4 moiety contribute to its high selectivity for the small lithium ion over other alkali and alkaline earth metals.

Cost Considerations:

The high cost of this compound is a significant factor for researchers. As indicated in Table 1, the price per gram can be substantial, especially for small quantities. The synthesis of this compound involves a multi-step process, starting from the nitration of Benzo-12-crown-4 to produce 4'-Nitrobenzo-12-crown-4, followed by the reduction of the nitro group. The precursor, 4'-Nitrobenzo-12-crown-4, is also expensive, contributing to the final product's high price. For large-scale applications, the cost of synthesis could be a prohibitive factor.

Alternative Ionophores: A Comparative Overview

Calixarenes:

Silicon-Bridged Bis(12-crown-4) Ethers:

These compounds represent another class of alternatives, particularly for sodium ion sensing. They are synthesized by reacting dichlorodiorganosilane with 2-hydroxymethyl-12-crown-4. This class of ionophores can exhibit high selectivity for Na⁺, with performance equal to or better than commercially available sodium ionophores.[7] The synthesis is relatively straightforward, which might translate to a lower cost compared to more complex macrocycles. However, their selectivity is geared towards sodium, making them less suitable for lithium-focused applications.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Protocol 1: Synthesis of this compound

This protocol describes a common two-step synthesis route.

  • Step 1: Nitration of Benzo-12-crown-4

    • Dissolve Benzo-12-crown-4 in a suitable solvent such as glacial acetic acid.

    • Slowly add a nitrating agent (e.g., concentrated nitric acid) while maintaining a low temperature to control the reaction.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product, 4'-Nitrobenzo-12-crown-4.

    • Filter, wash the precipitate with water until neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Step 2: Reduction of 4'-Nitrobenzo-12-crown-4

    • Dissolve the purified 4'-Nitrobenzo-12-crown-4 in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, palladium on charcoal (Pd/C) as a catalyst.

    • Hydrogenate the mixture in a Parr hydrogenator under hydrogen gas pressure.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter off the catalyst through a pad of Celite.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Protocol 2: Lithium Ion Adsorption Experiment

This protocol outlines a general procedure for evaluating the lithium ion adsorption capacity of a functionalized material.

  • Preparation of the Adsorbent: Synthesize the adsorbent material by immobilizing this compound onto a solid support (e.g., polymer beads, silica gel).

  • Batch Adsorption Studies:

    • Prepare standard solutions of LiCl with varying concentrations.

    • Accurately weigh a known amount of the adsorbent and add it to a fixed volume of the LiCl solution in a series of flasks.

    • Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

    • Separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the initial and final concentrations of lithium ions in the solutions using inductively coupled plasma atomic emission spectroscopy (ICP-AES) or a similar technique.

  • Calculation of Adsorption Capacity: The amount of adsorbed Li⁺ per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:

    • qₑ = (C₀ - Cₑ) * V / m

    • Where C₀ and Cₑ are the initial and equilibrium concentrations of Li⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Kinetic and Isotherm Studies: To determine the equilibrium time and the maximum adsorption capacity, conduct time-dependent and concentration-dependent adsorption experiments, respectively.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a research setting for lithium ion extraction.

G Workflow for Lithium Ion Extraction Using this compound cluster_synthesis Synthesis & Functionalization cluster_extraction Extraction Process cluster_analysis Analysis & Characterization synthesis Synthesis of This compound functionalization Immobilization onto Solid Support synthesis->functionalization Amino group reaction adsorption Adsorption of Li⁺ from solution functionalization->adsorption Introduction of adsorbent characterization Characterization of Functionalized Material functionalization->characterization separation Solid-Liquid Separation adsorption->separation desorption Desorption of Li⁺ (Regeneration) separation->desorption Elution with acid analysis Analysis of Li⁺ Concentration (ICP-AES) separation->analysis Analysis of supernatant desorption->analysis Analysis of eluate

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminobenzo-12-crown-4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Aminobenzo-12-crown-4. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate them. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and compliant laboratory environment.

Hazard Analysis and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on data for structurally similar compounds, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory.

Summary of Hazard Information:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment:

To mitigate the risks associated with handling this compound, the following personal protective equipment must be worn at all times:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Body Protection Laboratory CoatA full-length laboratory coat to protect against skin contact.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or in areas with inadequate ventilation, a respirator with a particulate filter is required.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory. The following workflow outlines the necessary steps from receipt of the chemical to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store in a cool, dry, well-ventilated area away from incompatible materials. Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in a designated area with local exhaust ventilation. DonPPE->Weigh Use Use in a well-ventilated fume hood. Weigh->Use Collect Collect waste in a labeled, sealed container. Use->Collect Dispose Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Procedures

The following protocols provide detailed methodologies for the safe handling of this compound during routine laboratory procedures.

Weighing and Transferring:

  • Preparation: Ensure the weighing area is clean and free of clutter. If not already active, turn on the local exhaust ventilation.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid to the reaction vessel. Use a spatula to aid in the transfer and minimize loss of material.

  • Clean-up: Clean the weighing area and any utensils used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for solids.

  • Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name ("this compound"), the associated hazards (Irritant), and the date of accumulation.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: When the container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this chemical down the drain.

By strictly adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Your commitment to safety is paramount to our shared success.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.